molecular formula C12H16O3 B053415 2',5'-Diethoxyacetophenone CAS No. 112434-80-7

2',5'-Diethoxyacetophenone

Cat. No.: B053415
CAS No.: 112434-80-7
M. Wt: 208.25 g/mol
InChI Key: IFLFTVAARGTQDY-UHFFFAOYSA-N
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Description

2',5'-Diethoxyacetophenone is a versatile aromatic ketone of significant interest in synthetic organic chemistry and photochemical research. Its primary research value lies in its role as a key synthetic intermediate and, more specifically, as a precursor for the synthesis of photoremovable protecting groups (PPGs). The electron-donating ethoxy substituents at the 2' and 5' positions of the acetophenone scaffold fine-tune its photophysical properties, making it an excellent candidate for developing "caged" compounds. In this application, the ketone moiety can be functionalized to create photolabile groups that mask the biological activity of molecules such as neurotransmitters, nucleotides, or drugs. Upon irradiation with non-damaging UV light, the protecting group is cleaved, enabling the precise spatial and temporal release of the active species in biological systems. This mechanism is invaluable for studying fast kinetic processes in cell biology, neuroscience, and developmental biology with high resolution. Furthermore, its distinct substitution pattern offers a valuable building block for constructing more complex molecular architectures, including ligands for catalysis and novel materials. This product is intended for research and development purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-diethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLFTVAARGTQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399067
Record name 1-(2,5-Diethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112434-80-7
Record name 1-(2,5-Diethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2',5'-Diethoxyacetophenone CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2',5'-Diethoxyacetophenone for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, outline a logical synthetic pathway via its dihydroxy precursor, and explore its potential applications, drawing parallels with structurally related compounds. This document serves as a foundational resource for researchers, offering detailed protocols, safety considerations, and a robust framework for its utilization in experimental settings.

Core Compound Identification and Properties

This compound is an organic compound characterized by an acetophenone core substituted with two ethoxy groups at the 2' and 5' positions of the phenyl ring.

Identifier:

  • CAS Number: 112434-80-7[1][2]

  • IUPAC Name: 1-(2,5-diethoxyphenyl)ethanone[2]

Physicochemical Properties: A summary of the key properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃[1][2]
Molecular Weight 208.25 g/mol [1][2]
Canonical SMILES CCOC1=CC=C(C(=C1)C(=O)C)OCC[2]
InChI Key InChI=1S/C12H16O3/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-8H,4-5H2,1-3H3[2]

Synthesis and Mechanistic Insights

While direct, optimized synthesis protocols for this compound are not extensively published, a reliable pathway can be executed via its precursor, 2',5'-dihydroxyacetophenone. This multi-step synthesis is a common strategy in academic and industrial laboratories.

Logical Synthesis Workflow

The overall transformation involves the acylation of hydroquinone, a Fries rearrangement to install the acetyl group, and a final etherification to yield the target compound.

cluster_0 Step 1: Acylation cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Williamson Ether Synthesis A Hydroquinone B Hydroquinone Diacetate A->B Acetic Anhydride H₂SO₄ (cat.) C 2',5'-Dihydroxyacetophenone (Precursor) B->C AlCl₃ Heat (110-160°C) D This compound (Target Compound) C->D Ethylating Agent (e.g., EtI) Base (e.g., K₂CO₃) Solvent (e.g., Acetone)

Fig 1. Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 2',5'-Dihydroxyacetophenone (Precursor)

This protocol is based on the well-established Fries rearrangement reaction.[3][4]

Part A: Preparation of Hydroquinone Diacetate

  • Reaction Setup: In a dry round-bottom flask, combine hydroquinone (1.0 eq) and acetic anhydride (2.1 eq).

  • Catalysis: Add a single drop of concentrated sulfuric acid as a catalyst. The mixture will warm rapidly as the reaction is exothermic.[4]

  • Reaction: Stir the mixture gently. After the initial exothermic reaction subsides (approx. 5-10 minutes), the hydroquinone should fully dissolve.

  • Isolation: Pour the reaction mixture into cold water to precipitate the hydroquinone diacetate. Filter the solid, wash thoroughly with water, and dry. The product can be used in the next step without further purification if desired.

Part B: Fries Rearrangement to 2',5'-Dihydroxyacetophenone

  • Reaction Setup: In a dry 500 mL round-bottom flask equipped with an air condenser and gas trap, combine the dry hydroquinone diacetate (1.0 eq) and anhydrous aluminum chloride (AlCl₃) (approx. 3.4 eq).[3]

  • Heating: Place the flask in an oil bath and heat slowly. The evolution of HCl gas typically begins as the temperature reaches 110–120°C.[3] Maintain the temperature, potentially up to 160-165°C, for 2-3 hours until the reaction is complete (monitored by TLC).[4]

  • Work-up: Cool the flask to room temperature. Carefully decompose the excess AlCl₃ by adding crushed ice, followed by concentrated hydrochloric acid.[3][4] This step is highly exothermic and must be performed with caution in a fume hood.

  • Isolation and Purification: Collect the resulting solid product by filtration and wash with cold water.[3] The crude 2',5'-dihydroxyacetophenone appears as green, silky needles.[3] Recrystallize from hot water or 95% ethanol to achieve high purity.[3][4] The melting point of the pure compound is 204-206°C.[5]

Proposed Protocol: Etherification to this compound

This final step is a standard Williamson ether synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve 2',5'-dihydroxyacetophenone (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (approx. 2.5 eq), to the solution.

  • Alkylation: Add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate (Et₂SO₄) (approx. 2.5 eq), dropwise to the stirring mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours until TLC indicates the complete consumption of the starting material.

  • Work-up and Purification: After cooling, filter off the inorganic salts. Remove the solvent under reduced pressure. The resulting crude product can be purified using standard techniques such as column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Full spectroscopic data for this compound is not widely published. However, based on its structure and data from its precursor[6][7], the following key signals can be predicted:

  • ¹H NMR: The spectrum should feature two distinct triplets and two quartets in the aliphatic region, corresponding to the two non-equivalent ethoxy groups. The aromatic region will display signals for the three protons on the phenyl ring. A singlet in the downfield region (around 2.5 ppm) will correspond to the acetyl methyl protons. The characteristic broad singlets for the hydroxyl protons in the precursor (around 9-13 ppm) will be absent.[7]

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon (C=O) around 200 ppm, aromatic carbons, and four distinct signals for the two ethoxy groups.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch will be prominent (approx. 1650-1680 cm⁻¹). C-O-C stretching bands for the ether linkages will also be present. The broad O-H stretching band seen in the precursor's spectrum will be absent.

Applications in Research and Development

While specific applications for this compound are still emerging, its structural motifs suggest significant potential in several areas of chemical and pharmaceutical research.

cluster_apps Potential Applications cluster_precursor Precursor Context main This compound Core Compound app1 Medicinal Chemistry Scaffold for Drug Discovery main:f1->app1:f0 Analogy to Dihydroxy Derivatives app2 Material Science Photoinitiator for UV Curing main:f1->app2:f0 Analogy to Isomeric Acetophenones app3 Synthetic Chemistry Intermediate for Complex Molecules main:f1->app3:f0 prec 2',5'-Dihydroxyacetophenone Investigated for PDE Inhibition prec:f1->app1:f0 Provides Rationale

Sources

A Comprehensive Technical Guide to the Synthesis of 2',5'-Diethoxyacetophenone from Hydroquinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded methodology for the synthesis of 2',5'-Diethoxyacetophenone, a valuable chemical intermediate. The synthesis is presented as a robust two-step process commencing with the readily available starting material, hydroquinone. We will first explore the formation of the key intermediate, 1,4-diethoxybenzene, via the Williamson ether synthesis, followed by its subsequent conversion to the target molecule through a Friedel-Crafts acylation.

This document is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis. The narrative emphasizes the causality behind procedural choices, providing not just a protocol, but a framework for understanding and optimizing the synthesis.

Strategic Overview: A Two-Step Pathway

The conversion of hydroquinone to this compound is efficiently achieved through two classic and reliable organic transformations. The overall strategy is designed for high yield and purity, leveraging the inherent reactivity of the starting materials.

  • Step 1: Williamson Ether Synthesis. Hydroquinone is first converted to 1,4-diethoxybenzene. This reaction establishes the ether linkages that are crucial for activating the aromatic ring for the subsequent step.

  • Step 2: Friedel-Crafts Acylation. The electron-rich 1,4-diethoxybenzene intermediate undergoes electrophilic aromatic substitution with an acetylating agent to introduce the acetyl group, yielding the final product, this compound.

The complete workflow is visualized below.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Friedel-Crafts Acylation Hydroquinone Hydroquinone Reaction1 Formation of Dianion & SN2 Attack Hydroquinone->Reaction1 Base Base (e.g., K₂CO₃) Base->Reaction1 EthylIodide Ethyl Iodide EthylIodide->Reaction1 Intermediate 1,4-Diethoxybenzene Reaction2 Electrophilic Aromatic Substitution Intermediate->Reaction2 Purified Intermediate Reaction1->Intermediate AcylatingAgent Acetyl Chloride / AlCl₃ AcylatingAgent->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 1,4-Diethoxybenzene via Williamson Ether Synthesis

The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing ethers.[1][2][3] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6]

Principle and Mechanism

The reaction involves two key stages:

  • Deprotonation: The phenolic hydroxyl groups of hydroquinone are acidic enough to be deprotonated by a suitable base, such as potassium carbonate, to form a more potent nucleophile, the hydroquinone dianion (or diphenoxide).

  • SN2 Attack: This dianion then acts as a nucleophile, attacking the electrophilic carbon of a primary alkyl halide, in this case, ethyl iodide. The reaction occurs in a single, concerted step where the nucleophile attacks from the backside of the carbon-halide bond, displacing the iodide leaving group.[4][5]

Using a primary alkyl halide like ethyl iodide is critical, as secondary and tertiary halides would favor a competing E2 elimination pathway, leading to the formation of alkenes as side products.[1][6][7]

Williamson_Mechanism Hydroquinone Hydroquinone (HO-Ar-OH) Dianion Diphenoxide Dianion (⁻O-Ar-O⁻) Hydroquinone->Dianion Deprotonation Hydroquinone->a Base 2 K₂CO₃ (Base) Base->Dianion TransitionState [I···CH₂(CH₃)···O-Ar-O···(CH₃)CH₂···I]²⁻ (SN2 Transition State) Dianion->TransitionState Nucleophilic Attack Dianion->b EthylIodide 2 CH₃CH₂-I (Ethyl Iodide) EthylIodide->TransitionState Product 1,4-Diethoxybenzene (CH₃CH₂O-Ar-OCH₂CH₃) TransitionState->Product Leaving Group Departure Salt 2 KI + 2 KHCO₃ TransitionState->Salt Product->c a->b b->c

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (0.1 mol), anhydrous potassium carbonate (0.25 mol, finely pulverized), and 2-butanone (250 mL).[2]

  • Reagent Addition: While stirring the suspension, add ethyl iodide (0.25 mol) to the flask.[2]

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃, KI). Wash the salts with a small amount of 2-butanone.

  • Isolation: Combine the filtrate and washings. Remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Dissolve the crude solid in hot ethanol and allow it to cool slowly. The pure 1,4-diethoxybenzene will crystallize. Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation: Reagents and Conditions
ReagentMolar Mass ( g/mol )MolesQuantityRole
Hydroquinone110.110.1011.01 gStarting Material
Potassium Carbonate138.210.2534.55 gBase
Ethyl Iodide155.970.2515.6 mL (d=2.45)Ethylating Agent
2-Butanone72.11-250 mLSolvent
Reaction Conditions
Temperature~80 °CReflux
Time4-6 hours
Expected Yield~85-95%

Part 2: Synthesis of this compound via Friedel-Crafts Acylation

The Friedel-Crafts acylation, discovered in 1877, is a cornerstone of electrophilic aromatic substitution (EAS) for forming aryl ketones.[8] The reaction introduces an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[9][10]

Principle and Mechanism
  • Electrophile Generation: The Lewis acid (anhydrous aluminum chloride, AlCl₃) coordinates to the chlorine atom of acetyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly electrophilic, resonance-stabilized acylium ion (CH₃C≡O⁺).[8][10][11]

  • Electrophilic Attack: The 1,4-diethoxybenzene intermediate is highly activated towards EAS due to the electron-donating nature of the two ethoxy groups. The π electrons of the aromatic ring attack the acylium ion. This attack preferentially occurs at the position ortho to one of the ethoxy groups, as these positions are most electronically enriched.

  • Aromaticity Restoration: The resulting intermediate, an arenium ion (or σ-complex), is not aromatic. A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product.[11]

A key feature of this reaction is that the product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[12] Therefore, slightly more than one equivalent of the catalyst must be used. The final product is liberated from this complex during an aqueous work-up.[12]

Friedel_Crafts_Mechanism cluster_step1 1. Generation of Acylium Ion cluster_step2 2. Electrophilic Attack cluster_step3 3. Restoration of Aromaticity AcetylChloride Acetyl Chloride (CH₃COCl) Complex1 [CH₃COCl-AlCl₃] (Lewis Acid-Base Complex) AcetylChloride->Complex1 AlCl3 AlCl₃ AlCl3->Complex1 AcyliumIon Acylium Ion (CH₃C≡O⁺) Complex1->AcyliumIon Cleavage AlCl4 AlCl₄⁻ Complex1->AlCl4 AreniumIon Arenium Ion (σ-complex) (Resonance Stabilized) AcyliumIon->AreniumIon ProductComplex [Product-AlCl₃] Complex AlCl4->ProductComplex Diethoxybenzene 1,4-Diethoxybenzene Diethoxybenzene->AreniumIon π-attack AreniumIon->ProductComplex Deprotonation HCl HCl ProductComplex->HCl AlCl3_regen AlCl₃ ProductComplex->AlCl3_regen FinalProduct This compound ProductComplex->FinalProduct Hydrolysis Workup H₂O Work-up Workup->FinalProduct

Caption: Mechanism of the Friedel-Crafts Acylation.

Experimental Protocol

CAUTION: This procedure involves highly reactive and corrosive substances. It must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment. All glassware must be rigorously dried.[13]

  • Setup: Equip a dry 500 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (0.11 mol) and dry dichloromethane (DCM, 200 mL). Cool the suspension to 0-5 °C in an ice bath.

  • Acyl Chloride Addition: Add acetyl chloride (0.105 mol) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 10 °C. Stir for 15 minutes after addition to allow for complex formation.

  • Substrate Addition: Dissolve 1,4-diethoxybenzene (0.1 mol) in 50 mL of dry DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Cool the flask back down in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice (approx. 200 g) portion-wise, followed by the slow addition of 50 mL of concentrated hydrochloric acid to decompose the aluminum complexes.[14][15]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product, an oil or low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or ethanol/water.

Data Presentation: Reagents and Conditions
ReagentMolar Mass ( g/mol )MolesQuantityRole
1,4-Diethoxybenzene166.220.1016.62 gSubstrate
Acetyl Chloride78.500.1057.5 mL (d=1.104)Acylating Agent
Aluminum Chloride133.340.1114.67 gLewis Acid Catalyst
Dichloromethane84.93-250 mLSolvent
Reaction Conditions
Temperature0 °C to RT
Time2-3 hours
Expected Yield~70-85%

Safety and Handling Precautions

The chemicals used in this synthesis possess significant hazards. A thorough risk assessment must be conducted before beginning any work.

  • Hydroquinone: Toxic if swallowed and can cause serious eye damage and skin irritation.[16] Handle with gloves and eye protection in a well-ventilated area.[17][18]

  • Ethyl Iodide: A potent alkylating agent. It should be handled as a potential carcinogen.

  • Acetyl Chloride: Highly flammable and corrosive. It reacts violently with water, releasing toxic HCl gas. Must be handled in a fume hood away from moisture.[13]

  • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water. The dust is highly irritating to the respiratory system.

  • Dichloromethane: A volatile solvent and a suspected carcinogen. All operations should be performed in a chemical fume hood.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and compatible chemical-resistant gloves.[13] An emergency eyewash and safety shower must be accessible.

Conclusion

The synthesis of this compound from hydroquinone is a highly instructive and effective two-step process that utilizes fundamental reactions in organic chemistry. The Williamson ether synthesis provides a clean and high-yielding route to the key 1,4-diethoxybenzene intermediate. Subsequently, the electron-rich nature of this intermediate allows for a regioselective Friedel-Crafts acylation to furnish the desired product. By understanding the mechanisms and rationale behind each step, researchers can confidently execute and adapt this synthesis for various applications in the fields of medicinal chemistry, materials science, and fine chemical production.

References

  • Williamson ether synthesis. (n.d.). In Wikipedia.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Reaction Mechanism of Williamson's synthesis. (n.d.). Physics Wallah. Retrieved from [Link]

  • Reaction Mechanism of Friedel−Crafts Acylation. (n.d.). Physics Wallah.
  • Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). In Wikipedia.
  • 2,5-dihydroxyacetophenone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.
  • Chahal, S., Nain, S., & Kumar, A. (2017). Synthesis, Characterization and Antimicrobial Activity of Schiff Base Derived from 6-Methoxy-4-oxo-4H-Chromene-3-Carbaldehyde and Its Metal Complexes. International Journal of Pharmaceutical Sciences and Research, 8(8), 3471-3476.
  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). University of Missouri–Kansas City.
  • Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. (2020). ResearchGate.
  • Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University. Retrieved from [Link]

  • Expt 04: Hydroquinone to 2,5-dihydroxy acetophenone via Hydroquinone diacetate. (2021, March 26). YouTube. Retrieved from [Link]

  • 2',5'-Dihydroxyacetophenone. (n.d.). SpectraBase. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts.
  • Williamson ether synthesis. (n.d.). Grokipedia.
  • 2,6-dihydroxyacetophenone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Edubirdie.
  • HYDROQUINONE. (n.d.). CDC Stacks. Retrieved from [Link]

  • Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). University of Missouri–Kansas City.
  • Hydroquinone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

Sources

solubility of 2',5'-Diethoxyacetophenone in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,2-Diethoxyacetophenone

Abstract

A Note on Nomenclature: The topic of this guide is 2',5'-Diethoxyacetophenone. However, a thorough review of chemical literature and supplier databases reveals that the vast majority of available technical data corresponds to its isomer, 2,2-Diethoxyacetophenone (CAS No. 6175-45-7) , also known as α,α-Diethoxyacetophenone. Given its prevalence and the availability of data, this guide will focus exclusively on 2,2-Diethoxyacetophenone. It is presumed that this is the compound of primary interest for most industrial and research applications.

Physicochemical Profile of 2,2-Diethoxyacetophenone

Understanding the fundamental physicochemical properties of a compound is prerequisite to predicting and interpreting its solubility behavior. 2,2-Diethoxyacetophenone is a liquid at room temperature with a molecular structure that features both polar and non-polar characteristics, which dictates its interaction with various solvents.

PropertyValueSource(s)
CAS Number 6175-45-7[1][2]
Molecular Formula C₁₂H₁₆O₃[2][3]
Molecular Weight 208.25 g/mol [3][4]
Appearance Clear, colorless to pale yellow liquid[1][5]
Density 1.034 g/mL at 25 °C[1]
Boiling Point 131-134 °C at 10 mmHg[1]
Refractive Index (n20/D) 1.499[1]
Vapor Pressure 0.01 mmHg at 20 °C[6]
Water Solubility 0.16 g/L at 25 °C (Sparingly soluble)[6][7]
LogP (Octanol/Water) 2.2[4]

Theoretical Principles of Solubility

The solubility of a substance is governed by the intermolecular forces between the solute (2,2-Diethoxyacetophenone) and the solvent. The foundational principle is "like dissolves like," which implies that substances with similar polarities are more likely to be miscible or soluble in one another.[8]

Molecular Structure Analysis of 2,2-Diethoxyacetophenone:

  • Non-Polar Regions: The phenyl group (C₆H₅) is a large, non-polar, and hydrophobic component. The two ethyl groups (-CH₂CH₃) also contribute to the non-polar character of the molecule.

  • Polar Regions: The ketone group (C=O) is a significant polar functional group capable of dipole-dipole interactions. The two ether linkages (C-O-C) also introduce polarity.

The balance between the large non-polar phenyl and ethyl groups and the polar ketone and ether functionalities suggests that 2,2-Diethoxyacetophenone is a moderately polar compound . This structure predicts poor solubility in the highly polar solvent water, which is confirmed by experimental data (0.16 g/L).[6][7] Conversely, it is expected to be readily soluble in solvents of moderate polarity and many non-polar organic solvents that can engage in van der Waals forces with its phenyl and alkyl regions.

Solubility Profile: Known Data and Predictions

While extensive quantitative data is scarce, a qualitative and predictive solubility profile can be constructed based on available information and theoretical principles. The following table summarizes this profile.

SolventSolvent TypePredicted SolubilityRationale / Known Data
Water Polar ProticSparingly Soluble Known value: 0.16 g/L. The large hydrophobic regions dominate.[6][7]
Methanol Polar ProticSoluble / Miscible Known to be soluble in hot methanol. The short alkyl chain makes it polar enough to interact with the solute's polar groups.
Ethanol Polar ProticMiscible Similar polarity to methanol; expected to readily dissolve the compound.
Acetone Polar AproticMiscible Known to be soluble.[9] Its polarity is well-matched with the ketone and ether groups.
Ethyl Acetate Polar AproticMiscible Known to be soluble.[9] Its moderate polarity and ester group can effectively solvate the molecule.
Isopropanol Polar ProticSoluble / Miscible Known to be soluble.[9] Polarity is suitable for solvation.
Acetonitrile Polar AproticSoluble / Miscible A common polar aprotic solvent that should readily dissolve the compound.
Dimethyl Sulfoxide (DMSO) Polar AproticMiscible A very strong organic solvent capable of dissolving a wide array of compounds.[10]
Dichloromethane (DCM) Polar AproticMiscible A common solvent for moderately polar organic compounds.
Toluene Non-PolarMiscible The aromatic ring of toluene will have favorable π-π stacking interactions with the phenyl group of the solute.
Hexane Non-PolarSoluble / Miscible The non-polar nature of hexane will interact well with the phenyl and ethyl groups of the solute.

Experimental Protocol: Quantitative Solubility Determination

To establish definitive solubility values, an experimental approach is necessary. The Equilibrium Shake-Flask Method is a robust and widely accepted protocol for determining the solubility of a compound in a given solvent.

Causality: This method is designed to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solute. This ensures that the measured concentration represents the maximum solubility at the specified temperature.

Protocol Steps:

  • Preparation: Add an excess amount of 2,2-Diethoxyacetophenone to a known volume of the selected solvent in a sealed vessel (e.g., a screw-cap vial or flask). The excess solid phase is crucial to ensure saturation is achieved.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-72 hours). A mechanical shaker or orbital incubator is ideal. The constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation: Cease agitation and allow the mixture to stand at the same constant temperature for at least 24 hours to allow the undissolved solute to settle completely. For colloidal suspensions, centrifugation or filtration may be necessary.

  • Sampling: Carefully extract an aliquot of the clear, supernatant liquid (the saturated solution). It is critical not to disturb the undissolved solute at the bottom of the vessel.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument to be used.

  • Quantification: Analyze the concentration of 2,2-Diethoxyacetophenone in the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the result in units such as g/L, mg/mL, or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solute to known volume of solvent B Agitate at constant T (24-72 hours) A->B Achieve Saturation C Settle/Centrifuge at constant T B->C Establish Equilibrium D Sample supernatant C->D Isolate Saturated Solution E Dilute sample D->E F Quantify via calibrated HPLC/GC E->F G Calculate Solubility (e.g., g/L) F->G Back-calculate from dilution

Caption: Workflow for the Equilibrium Shake-Flask Method.

Experimental Protocol: Qualitative Solubility Assessment

For rapid screening, a qualitative assessment can provide valuable initial insights.

Causality: This protocol relies on visual inspection to quickly classify a compound's solubility, which is useful for solvent selection in synthesis, purification, or formulation.

Protocol Steps:

  • Solvent Addition: Add approximately 1 mL of the chosen solvent to a small, clear test tube.

  • Solute Addition: Add a small, measured amount of 2,2-Diethoxyacetophenone (e.g., 20 µL or ~20 mg) to the solvent.

  • Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect the mixture against a contrasting background.

    • Miscible/Soluble: The solution is clear and homogenous with no visible undissolved droplets.

    • Partially Soluble: The solution is cloudy, or a significant portion of the solute has dissolved but an undissolved phase remains.

    • Insoluble: Two distinct phases are clearly visible, or the added solute remains unchanged.

  • Incremental Addition (Optional): If the solute dissolves completely, add another measured amount to determine if it is sparingly or freely soluble.

G Start Add ~20 µL solute to 1 mL solvent in test tube Mix Vortex for 30-60 seconds Start->Mix Observe Homogenous Solution? Mix->Observe Result_S Soluble / Miscible Observe->Result_S Yes Result_I Insoluble Observe->Result_I No

Caption: Workflow for Qualitative Solubility Testing.

Safety and Handling

2,2-Diethoxyacetophenone is a chemical substance that requires careful handling in a laboratory environment.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The storage class is typically rated as combustible liquids.[3]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[11]

  • First Aid:

    • Skin Contact: Wash off with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move person into fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. In all cases of significant exposure or if symptoms persist, seek medical attention.

References

  • Safety Data Sheet. (2017, November 29). LOCTITE EDAG ML 25208 1KG E&C. Retrieved January 13, 2026, from [Link]

  • Tintoll. (n.d.). 2,2-Diethoxy-1-phenylethanone CAS No. 6175-45-7. Retrieved January 13, 2026, from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 2,2-Diethoxyacetophenone, >95%. Retrieved January 13, 2026, from [Link]

  • University of Waterloo. (2023, August 31). Solubility of Organic Compounds. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). 2,2-Diethoxyacetophenone. Retrieved January 13, 2026, from [Link]

  • Quora. (2021, August 16). Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization?. Retrieved January 13, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 2,2-Diethoxyacetophenone. Retrieved January 13, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Ethoxyethanol. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). 2,2-diethoxyethanol. Retrieved January 13, 2026, from [Link]

  • Gaylord Chemical. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 13, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved January 13, 2026, from [Link]

Sources

An In-depth Technical Guide to 2',5'-Diethoxyacetophenone: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2',5'-Diethoxyacetophenone, a substituted aromatic ketone of interest to researchers and professionals in drug discovery and organic synthesis. This document details its chemical properties, a robust synthesis protocol, and state-of-the-art analytical methodologies for its characterization. Furthermore, it explores the potential applications of this compound, drawing insights from the established biological activities of structurally related molecules.

Core Compound Identity and Physicochemical Properties

This compound, systematically named 1-(2,5-diethoxyphenyl)ethanone, is an organic compound with the CAS Number 112434-80-7. Its core structure consists of an acetophenone moiety with two ethoxy groups substituted at the 2' and 5' positions of the phenyl ring.

The molecular and physical properties of this compound are summarized in the table below:

PropertyValueSource
IUPAC Name 1-(2,5-diethoxyphenyl)ethanoneN/A
CAS Number 112434-80-7[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]

The presence of the ethoxy groups significantly influences the compound's polarity and solubility compared to its unsubstituted acetophenone counterpart, rendering it more lipophilic. This characteristic is a critical consideration in its potential pharmacokinetic profile and its application in biological systems.

Caption: Chemical structure of this compound.

Synthesis of this compound via Williamson Ether Synthesis

The most logical and efficient synthetic route to this compound is through the Williamson ether synthesis, starting from the commercially available 2',5'-dihydroxyacetophenone. This method is a robust and well-established procedure for the formation of ethers.

Reaction Principle: The synthesis involves the deprotonation of the hydroxyl groups of 2',5'-dihydroxyacetophenone by a suitable base to form a more nucleophilic phenoxide. This is followed by a nucleophilic substitution (SN2) reaction with an ethylating agent, typically ethyl iodide or ethyl bromide.

Synthesis_Workflow Start 2',5'-Dihydroxyacetophenone Reaction Reaction Mixture (Reflux) Start->Reaction Base Base (e.g., K₂CO₃) in Acetone Base->Reaction EthylatingAgent Ethylating Agent (e.g., Ethyl Iodide) EthylatingAgent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2',5'-Dihydroxyacetophenone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Iodide (or Ethyl Bromide)

  • Anhydrous Acetone

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2',5'-dihydroxyacetophenone (1 equivalent) in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups.

  • Addition of Ethylating Agent: To the stirred suspension, add ethyl iodide (2.5 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. The following are standard and recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final compound. A reverse-phase HPLC method is typically suitable for this type of molecule.

Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at a wavelength corresponding to the absorbance maximum of the compound
Injection Volume 10 µL

This method should yield a sharp, single peak for the pure compound, and the retention time can be used for identification in subsequent analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the acetyl methyl protons, and the two distinct ethoxy groups (quartet for the -OCH₂- and triplet for the -CH₃). The chemical shifts and coupling constants of the aromatic protons will confirm the 1,2,5-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (including the two oxygenated carbons), and the carbons of the acetyl and ethoxy groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 208.25.

Potential Applications in Drug Development and Research

While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of substituted acetophenones has shown a wide range of pharmacological properties. The structural features of this compound suggest several potential areas of investigation for researchers in drug development.

  • Enzyme Inhibition: Structurally related dihydroxy and dimethoxy acetophenones have demonstrated inhibitory activity against various enzymes. For instance, some acetophenone derivatives have been investigated as inhibitors of enzymes like urease and hepatic mixed function oxidases. The specific substitution pattern of this compound may confer novel inhibitory properties.

  • Antimicrobial and Anti-inflammatory Activity: The acetophenone scaffold is a common motif in compounds with antimicrobial and anti-inflammatory effects. The lipophilicity imparted by the ethoxy groups could enhance cell membrane permeability, potentially leading to improved biological activity.

  • Intermediate for Synthesis of Bioactive Molecules: this compound can serve as a versatile starting material for the synthesis of more complex molecules, including chalcones, flavones, and other heterocyclic compounds with potential therapeutic applications.

Researchers are encouraged to explore the biological activities of this compound in relevant in vitro and in vivo models to uncover its therapeutic potential.

Conclusion

This compound is a compound with significant potential for application in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a reliable synthetic protocol, and robust analytical methods for its characterization. The exploration of its biological activities, guided by the known properties of related compounds, presents a promising avenue for future research and drug discovery efforts.

References

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An In-depth Technical Guide to 2',5'-Diethoxyacetophenone and its Analogs: Synthesis, Biological Activities, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2',5'-diethoxyacetophenone represent a versatile chemical scaffold with a broad spectrum of biological activities and potential applications in materials science. This technical guide provides a comprehensive review of the synthesis, characterization, and pharmacological properties of these compounds, with a particular focus on their anticancer, antiviral, and anti-inflammatory effects. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights are presented to facilitate further research and development in this promising area of medicinal chemistry and materials science.

Introduction: The Versatility of the Acetophenone Scaffold

Acetophenone, the simplest aromatic ketone, and its derivatives are prevalent in nature and have been extensively utilized as building blocks in organic synthesis.[1] The substitution pattern on the aromatic ring significantly influences the physicochemical properties and biological activities of these compounds, making them attractive scaffolds for drug discovery. Among these, the 2',5'-dialkoxyacetophenone core, and specifically this compound, has garnered interest due to the diverse pharmacological activities exhibited by its analogs.

This guide will delve into the synthetic routes to this compound and its derivatives, explore their key biological activities with a focus on anticancer, antiviral, and anti-inflammatory properties, and discuss their emerging applications in materials science.

Synthesis of this compound and its Analogs

The synthesis of this compound typically starts from the readily available precursor, 2',5'-dihydroxyacetophenone. The primary synthetic strategies involve the etherification of the hydroxyl groups and subsequent modifications to generate a diverse range of analogs.

Synthesis of the Precursor: 2',5'-Dihydroxyacetophenone

A common and efficient method for the synthesis of 2',5'-dihydroxyacetophenone is the Fries rearrangement of hydroquinone diacetate. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Experimental Protocol: Fries Rearrangement for 2',5'-Dihydroxyacetophenone

  • Reactants: Dry hydroquinone diacetate, anhydrous aluminum chloride.

  • Procedure:

    • Finely powder a mixture of dry hydroquinone diacetate (0.257 mole) and anhydrous aluminum chloride (0.87 mole) in a mortar.

    • Transfer the powdered mixture to a dry round-bottomed flask equipped with an air condenser protected by a calcium chloride tube and connected to a gas-absorption trap.

    • Slowly heat the flask in an oil bath. Over approximately 30 minutes, raise the temperature to 110–120°C, at which point the evolution of hydrogen chloride gas will commence.

    • Continue to slowly raise the temperature to 160–165°C and maintain this temperature for about 3 hours. The reaction mixture will become pasty and assume a green color.

    • Allow the flask to cool to room temperature.

    • Decompose the excess aluminum chloride by carefully adding crushed ice (350 g) followed by concentrated hydrochloric acid (25 mL).

    • Collect the resulting solid product by filtration on a Büchner funnel and wash with cold water.

    • Recrystallize the crude product from water or 95% ethanol to yield green, silky needles of 2',5'-dihydroxyacetophenone.

Synthesis of this compound via Williamson Ether Synthesis

The hydroxyl groups of 2',5'-dihydroxyacetophenone can be converted to ether functionalities through the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the hydroxyl groups to form alkoxides, which then react with an alkyl halide.[2][3][4]

Reaction Scheme:

Williamson_Ether_Synthesis 2,5-Dihydroxyacetophenone 2',5'-Dihydroxyacetophenone Intermediate Intermediate 2,5-Dihydroxyacetophenone->Intermediate + Base Base Base (e.g., K₂CO₃) Ethyl_Iodide Ethyl Iodide (2 eq.) 2,5-Diethoxyacetophenone This compound Intermediate->2,5-Diethoxyacetophenone + Ethyl Iodide

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis for this compound

  • Reactants: 2',5'-Dihydroxyacetophenone, ethyl iodide, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetone or butanone).

  • Procedure:

    • In a round-bottom flask, dissolve 2',5'-dihydroxyacetophenone (1 equivalent) in the chosen solvent.

    • Add finely pulverized potassium carbonate (a slight excess, e.g., 2.2 equivalents).

    • Add ethyl iodide (2.2 equivalents) to the mixture.

    • Reflux the reaction mixture with stirring for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Synthesis of Analogs: The Claisen-Schmidt Condensation

A versatile method for synthesizing a wide array of analogs, particularly chalcones (α,β-unsaturated ketones), is the Claisen-Schmidt condensation.[5][6][7] This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis [5]

  • Reactants: this compound, a substituted aromatic aldehyde, a base (e.g., sodium hydroxide), and a solvent (e.g., ethanol).

  • Procedure:

    • Dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of sodium hydroxide dropwise with vigorous stirring.

    • Continue stirring the reaction mixture at room temperature for several hours. The formation of a precipitate indicates product formation.

    • Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid.

    • Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.

    • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Spectroscopic Characterization

The structural elucidation of this compound and its analogs relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Representative Spectroscopic Data for Acetophenone Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Key IR Bands (cm-1)
2',5'-Dihydroxyacetophenone 2.6 (s, 3H, CH3), 6.9 (s, 1H, OH), 7.2-7.3 (m, 3H, ArH), 11.8 (s, 1H, OH)Signals for acetyl group, aromatic carbons, and hydroxyl-bearing carbons.~3300 (O-H), ~1650 (C=O)
2',5'-Dimethoxyacetophenone 1-3 (m, 3H), 3-4 (m, 6H), 6-7 (m, 3H)[5]Signals for acetyl, methoxy, and aromatic carbons.[5]~2950 (C-H), ~1670 (C=O), ~1250 (C-O)
This compound Expected signals: ~1.4 (t, 6H, CH3), ~2.5 (s, 3H, COCH3), ~4.0 (q, 4H, OCH2), 6.8-7.2 (m, 3H, ArH)Expected signals: ~14 (CH3), ~26 (COCH3), ~64 (OCH2), aromatic signals, ~198 (C=O)~2980 (C-H), ~1670 (C=O), ~1250 (C-O)

Note: Specific chemical shifts and coupling constants will vary depending on the solvent and the specific analog.

Biological Activities and Structure-Activity Relationships

Analogs of this compound have demonstrated a wide range of biological activities, with anticancer, antiviral, and anti-inflammatory properties being the most prominent.

Anticancer Activity

Numerous studies have highlighted the potential of acetophenone derivatives, particularly chalcones, as anticancer agents.[8][9] Their mechanisms of action often involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways in cancer cells.

Mechanism of Action:

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] This can involve the activation of caspases and the modulation of the Bcl-2 family of proteins. Some derivatives also act as proteasome inhibitors, leading to the accumulation of misfolded proteins and subsequent apoptosis in cancer cells.[8]

Structure-Activity Relationship (SAR):

  • Substitution on the aromatic rings: The nature and position of substituents on both the acetophenone and the aldehyde-derived aromatic rings of chalcones significantly influence their anticancer activity. Electron-donating groups, such as hydroxyl and methoxy groups, have been shown to enhance cytotoxicity in some cases.

  • The α,β-unsaturated ketone moiety: This Michael acceptor is crucial for the biological activity of many chalcones, as it can react with nucleophilic residues in proteins, such as cysteine thiols in key enzymes.

Table 2: Anticancer Activity of Representative Acetophenone Analogs

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
Chalcone2',5'-dihydroxy-4-chlorochalconeNot specifiedNotable inhibitory effects[3]
ChalconeJC3-dimerProstate cancer cellsSignificant apoptosis induction[8]
Acetophenone-alkaloid hybridAcroquinolone AHT29 (colorectal)21.8 µg/mL[10]
Acetophenone-alkaloid hybridAcroquinolone BHeLa (cervical)14.2 µg/mL[10]

Experimental Protocol: Determining IC50 Values using the MTT Assay [11]

  • Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate until attached.

  • Compound Treatment: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and add it to the wells. Include a solvent control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the concentration that inhibits cell growth by 50% (IC50).

Antiviral Activity

Derivatives of acetophenone have also been investigated for their antiviral properties. The presence of specific functional groups on the acetophenone scaffold is crucial for their activity against various viruses.[12]

Mechanism of Action:

The antiviral mechanism of acetophenone derivatives can be multifaceted. Some compounds have been shown to exert a virucidal effect, directly inactivating viral particles.[12][13][14][15][16] Others may interfere with specific stages of the viral life cycle, such as attachment, entry, replication, or release. For instance, some antiviral agents target viral enzymes like RNA-dependent RNA polymerase.

Structure-Activity Relationship (SAR):

  • Hydroxyl and Amino Groups: Studies on ω-aminoacetophenones have shown that the presence of amino and hydroxyl groups in ortho or para positions to each other on the aromatic nucleus is important for antiviral activity against the influenza virus.[12]

  • ω-Alkylamino-5-amino-2:4-dihydroxyacetophenones: This series of compounds has demonstrated the most potent antiviral activity in some studies.[12]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity [17]

  • Cell Seeding: Seed a confluent monolayer of host cells in 6-well plates.

  • Viral Infection: Infect the cells with a known titer of the virus for 1 hour.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing agarose and various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet or amido black) to visualize and count the plaques.

  • IC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.

Anti-inflammatory Activity

Acetophenone derivatives have shown promise as anti-inflammatory agents.[1] Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes.

Mechanism of Action:

The anti-inflammatory effects of these compounds can be attributed to their ability to suppress the release of chemical mediators from inflammatory cells like mast cells and neutrophils.[3] This includes the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.

Structure-Activity Relationship (SAR):

  • Chalcones: Several chalcone derivatives have demonstrated potent anti-inflammatory activity. For example, 2',5'-dihydroxychalcone is a known inhibitor of chemical mediators and cyclooxygenase.[3]

  • Hydroxy Substituents: The presence and position of hydroxyl groups on the aromatic rings can significantly impact the anti-inflammatory potency.

Applications in Materials Science

Beyond their biological activities, acetophenone and its derivatives have found applications in materials science, primarily as photoinitiators in polymerization and as components of resins.

Photoinitiators for Polymerization

Acetophenone derivatives are a prominent class of Type I photoinitiators.[18][19] Upon exposure to UV light, they undergo unimolecular bond cleavage (α-cleavage) to generate free radicals that can initiate polymerization.[20][21][22]

Mechanism of Photoinitiation:

Photoinitiation Acetophenone Acetophenone Derivative ExcitedState Excited State Acetophenone->ExcitedState hν (UV light) Radicals Free Radicals ExcitedState->Radicals α-cleavage Polymer Polymer Chain Radicals->Polymer + Monomer Monomer Monomer

Sources

An In-depth Technical Guide to 2',5'-Diethoxyacetophenone: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',5'-diethoxyacetophenone, a substituted aromatic ketone. While its specific discovery and a detailed historical timeline are not extensively documented in readily available literature, its synthesis logically follows well-established organic chemistry principles. This guide will delve into the probable synthetic pathways, focusing on the preparation of its key precursor, 2',5'-dihydroxyacetophenone, and its subsequent etherification. Furthermore, we will explore its physicochemical properties and potential applications as an intermediate in organic synthesis and drug discovery, supported by what is known about its analogs.

Introduction: Unveiling this compound

This compound, systematically named 1-(2,5-diethoxyphenyl)ethanone, is an organic compound with the chemical formula C₁₂H₁₆O₃.[1] It belongs to the class of acetophenones, which are aromatic ketones featuring an acetyl group bonded to a benzene ring. The distinguishing feature of this molecule is the presence of two ethoxy groups at the 2' and 5' positions of the phenyl ring.

While not a widely studied compound in its own right, its structural motifs are present in various biologically active molecules. The di-substituted alkoxybenzene core is a common feature in medicinal chemistry, often imparting favorable pharmacokinetic properties. This guide aims to provide a foundational understanding of this compound for researchers who may encounter it as an intermediate or consider it as a building block in their synthetic endeavors.

The Genesis of a Molecule: A Postulated History and Synthesis

A definitive historical account of the first synthesis of this compound is not prominently featured in scientific literature. However, its molecular structure strongly suggests a synthetic lineage rooted in the chemistry of its precursor, 2',5'-dihydroxyacetophenone. The likely historical development and the most logical synthetic routes are detailed below.

The Precursor: Discovery and Synthesis of 2',5'-Dihydroxyacetophenone

The journey to this compound almost certainly begins with the synthesis of 2',5'-dihydroxyacetophenone (also known as quinacetophenone). This precursor can be efficiently prepared via the Fries rearrangement of hydroquinone diacetate. This reaction, named after German chemist Karl Theophil Fries, involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.

A common procedure involves heating hydroquinone diacetate with anhydrous aluminum chloride.[2] The reaction proceeds through the formation of an acylium ion, which then electrophilically attacks the aromatic ring.

Diagram 1: Fries Rearrangement for the Synthesis of 2',5'-Dihydroxyacetophenone

Fries_Rearrangement Hydroquinone_Diacetate Hydroquinone Diacetate Intermediate Acylium Ion Intermediate Hydroquinone_Diacetate->Intermediate Rearrangement AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate Catalyst Product 2',5'-Dihydroxyacetophenone Intermediate->Product

Caption: The Fries rearrangement of hydroquinone diacetate to yield 2',5'-dihydroxyacetophenone.

The Etherification Step: The Williamson Ether Synthesis

With 2',5'-dihydroxyacetophenone in hand, the introduction of the two ethyl groups to form this compound is most logically achieved through the Williamson ether synthesis . This classic and versatile method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide.

In this specific synthesis, 2',5'-dihydroxyacetophenone would first be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding bis-phenoxide. This nucleophilic species would then be reacted with an ethylating agent, typically ethyl iodide or ethyl bromide, in an Sₙ2 reaction to yield the final product.

Diagram 2: Williamson Ether Synthesis of this compound

Williamson_Ether_Synthesis Dihydroxyacetophenone 2',5'-Dihydroxyacetophenone Phenoxide Bis-phenoxide Intermediate Dihydroxyacetophenone->Phenoxide Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Phenoxide Product This compound Phenoxide->Product Sₙ2 Reaction Ethyl_Halide Ethyl Halide (e.g., EtI, EtBr) Ethyl_Halide->Product

Caption: The Williamson ether synthesis route to this compound.

Physicochemical Properties and Characterization

While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure and data available from chemical suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 112434-80-7[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Appearance Likely a solid or oilInferred
Solubility Expected to be soluble in common organic solventsInferred
Spectroscopic Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons, the acetyl methyl protons, and the ethoxy groups (a triplet and a quartet). The specific chemical shifts of the aromatic protons would confirm the 1,2,4-substitution pattern.

    • ¹³C NMR would display distinct resonances for the carbonyl carbon, the aromatic carbons (with and without oxygen substitution), the acetyl methyl carbon, and the two carbons of the ethoxy groups.[3][4]

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1670-1690 cm⁻¹. Absorptions corresponding to C-O-C stretching of the ether linkages and C-H stretching of the aromatic and aliphatic groups would also be present.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound with the molecular ion peak (M⁺) at m/z 208.25. Fragmentation patterns would likely involve the loss of the acetyl group and parts of the ethoxy chains.

Potential Applications in Research and Development

Given the limited specific literature on this compound, its applications are largely projected based on the utility of related acetophenone and alkoxybenzene derivatives.

Intermediate in Organic Synthesis

The primary role of this compound is likely as an intermediate in the synthesis of more complex molecules. The ketone functionality can be a handle for various transformations, including:

  • Reductions: To form the corresponding alcohol.

  • Oxidations: Such as in the Baeyer-Villiger oxidation to form an ester.

  • Condensation Reactions: Aldol and Claisen-Schmidt condensations to form larger carbon skeletons.

  • Formation of Heterocycles: Serving as a precursor for the synthesis of chalcones, flavones, and other heterocyclic systems.

Building Block in Drug Discovery

The 1,4-dialkoxybenzene moiety is a common scaffold in medicinal chemistry. For instance, the dimethoxy analog, 2',5'-dimethoxyacetophenone, is a known intermediate in the synthesis of various pharmaceutical compounds.[5] By analogy, this compound could serve as a starting material for the development of novel therapeutic agents. The ethoxy groups can influence the lipophilicity and metabolic stability of a potential drug molecule compared to methoxy or hydroxy analogs.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of this compound based on established chemical principles. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Synthesis of 2',5'-Dihydroxyacetophenone via Fries Rearrangement

Materials:

  • Hydroquinone diacetate

  • Anhydrous aluminum chloride

  • Crushed ice

  • Concentrated hydrochloric acid

  • Ethanol (for recrystallization)

Procedure:

  • In a dry round-bottomed flask equipped with a reflux condenser and a gas trap, combine finely powdered hydroquinone diacetate and anhydrous aluminum chloride.[2]

  • Slowly heat the mixture in an oil bath to 110-120 °C. The evolution of hydrogen chloride gas should be observed.[2]

  • Gradually increase the temperature to 160-165 °C and maintain for approximately 3 hours.[2]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully decompose the excess aluminum chloride by slowly adding crushed ice, followed by concentrated hydrochloric acid.

  • Collect the resulting solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to yield pure 2',5'-dihydroxyacetophenone.

Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 2',5'-Dihydroxyacetophenone

  • Anhydrous potassium carbonate (or another suitable base)

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous acetone (or another suitable polar aprotic solvent)

Procedure:

  • To a solution of 2',5'-dihydroxyacetophenone in anhydrous acetone, add an excess of anhydrous potassium carbonate.

  • Add ethyl iodide to the suspension.

  • Reflux the reaction mixture with vigorous stirring for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain this compound.

Conclusion

This compound represents a molecule of interest primarily as a synthetic intermediate. While its own history of discovery is not well-documented, its synthesis is logically derived from well-established and reliable organic reactions: the Fries rearrangement and the Williamson ether synthesis. For researchers in organic synthesis and drug development, understanding the preparation and potential reactivity of this compound provides another tool in the construction of complex molecular architectures. Future studies may yet uncover specific biological activities or material properties of this compound itself, further enriching its scientific narrative.

References

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An In-Depth Technical Guide to the Safe Handling of 2',5'-Diethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2',5'-Diethoxyacetophenone (CAS No. 112434-8-0) is an aromatic ketone used in specialized research and development applications.[1] As with many substituted acetophenones, its unique chemical structure makes it a compound of interest for scientific professionals. However, comprehensive safety and toxicological data for this specific molecule are not extensively documented in publicly available literature.

This guide provides a framework for the safe handling of this compound, constructed from established best practices for aromatic ketones and safety data from structurally similar compounds, most notably its isomer, 2,2-Diethoxyacetophenone (CAS No. 6175-45-7).[2][3] The causality behind each recommendation is explained to empower researchers to build a robust and self-validating culture of safety within their laboratories.[4]

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice.[4] Given the lack of specific toxicological data for this compound, a conservative approach is mandated, assuming it shares the hazard profile of its close chemical relatives.

Inferred GHS Classification and Hazards

Based on aggregated data for isomers and related acetophenone derivatives, the following Globally Harmonized System (GHS) classifications should be anticipated.[2][3][5][6][7]

Hazard Class Category Hazard Statement Causality and Field Insights
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.Aromatic ketones can defat the skin, leading to dryness, redness, and inflammation upon prolonged or repeated contact.[6][8]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.Direct contact with the eyes is likely to cause significant irritation, pain, and redness. This is a common property for many organic solvents and ketones.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[2][3]
Acute Toxicity, OralCategory 4 (Anticipated)H302: Harmful if swallowed.Acetophenone, the parent compound, is classified as harmful if swallowed.[9] It is prudent to assume a similar level of oral toxicity.
FlammabilityCombustible Liquid (Anticipated)H227: Combustible liquid.While not highly flammable, acetophenone derivatives typically have flash points that classify them as combustible. The isomer 2,2-Diethoxyacetophenone has a flash point of 128 °C.[3][10] They can form explosive mixtures with air upon intense heating.
Toxicological Profile (Inferred)

The specific toxicological properties of this compound have not been fully investigated.[11] However, data from close analogs provide a basis for cautious handling:

  • LD50 (Oral, Rat) for 2,2-Diethoxyacetophenone: 5660 µL/kg.[3] This suggests moderate acute oral toxicity.

  • Systemic Effects: Upon absorption, which can occur via inhalation, ingestion, or skin contact, acetophenones can be metabolized and may affect the nervous system.[8][9]

Researchers must operate under the principle that this compound is potentially hazardous via all primary routes of exposure: inhalation, ingestion, and dermal contact.[12]

Section 2: Engineering Controls and Exposure Mitigation

The primary objective of engineering controls is to minimize exposure by containing the chemical at the source.

Ventilation

All handling of this compound must be conducted within a properly functioning chemical fume hood.[13]

  • Causality: A fume hood is the most effective engineering control for preventing the inhalation of vapors, which are a primary exposure route for respiratory irritation.[14] It also provides a contained space to limit the spread of material in the event of a spill.

Emergency Equipment

An operational safety shower and eyewash station must be immediately accessible in any laboratory where this compound is handled.[6][10]

  • Causality: In the case of accidental skin or eye contact, immediate and prolonged flushing (at least 15 minutes) is the most critical first aid step to mitigate chemical burns and irritation.[12][14]

Section 3: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on a thorough risk assessment of the specific procedures being performed.[4]

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EU EN166 standards.[6]

  • Recommended for Splash Risk: A full-face shield worn over chemical splash goggles should be used when transferring large volumes or performing reactions with a significant risk of splashing.

  • Causality: This level of protection is mandated by the compound's classification as a serious eye irritant.[3]

Skin and Body Protection
  • Gloves: Standard disposable nitrile gloves (minimum 4-6 mil thickness) provide adequate protection for incidental contact or "splash protection".[12] However, it is critical to understand that nitrile offers poor long-term resistance to many ketones and aromatic solvents.[15][16][17][18]

    • Protocol: If gloves become contaminated, they must be removed and replaced immediately.[19] For prolonged handling or immersion, gloves with higher chemical resistance, such as butyl rubber or Viton™, should be considered. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.

  • Lab Coat: A flame-resistant lab coat should be worn at all times, with sleeves fully extended.

  • Apparel: Full-length pants and closed-toe shoes are mandatory.[14][20]

Respiratory Protection

Under normal laboratory conditions, respiratory protection is not required if all work is conducted within a certified chemical fume hood.[11] A respirator may be necessary during large-scale spill clean-up or if engineering controls fail.

This diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Selection cluster_decision 3. Specific Equipment Start Assess Procedure: - Scale - Splash Potential - Aerosol Generation Eye Eye/Face Protection Start->Eye Hand Hand Protection Start->Hand Body Body Protection Start->Body Goggles Chemical Splash Goggles (Minimum) Eye->Goggles All Cases FaceShield Goggles + Face Shield Eye->FaceShield High Splash Potential Nitrile Nitrile Gloves (Splash Protection) Hand->Nitrile Incidental Contact Butyl Butyl / Viton™ Gloves (Extended Contact) Hand->Butyl Prolonged Contact Coat Flame-Resistant Lab Coat Body->Coat All Cases

Caption: PPE selection workflow for this compound.

Section 4: Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for preventing accidents and maintaining chemical integrity.

Safe Handling Workflow
  • Preparation: Read the Safety Data Sheet (SDS) for any related compounds and the experimental protocol. Ensure all engineering controls are functional and emergency equipment is accessible.[4]

  • PPE: Don all required PPE as determined in Section 3.

  • Dispensing: Conduct all transfers within a chemical fume hood. Use a spatula for solids or appropriate glassware for liquids to avoid contamination.[20]

  • Heating: If heating is required, use a flameless heat source (e.g., heating mantle, oil bath) and ensure the setup is secure. Avoid open flames due to the compound's combustibility.[13]

  • Post-Handling: Tightly close the container. Decontaminate the work surface with an appropriate solvent.[12]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory.[6][14]

Storage Requirements
  • Container: Store in a tightly sealed, properly labeled container.[10]

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[10]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[11]

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce its severity.

Spill Response

This flowchart details the decision-making process for responding to a chemical spill.

Spill_Response Spill Spill Detected Alert Alert Personnel & Supervisor Spill->Alert Size Assess Spill Size & Hazard Evacuate Evacuate Area (If Necessary) Size->Evacuate Major Spill or High Vapor PPE Don Appropriate PPE (Nitrile Gloves, Goggles, Coat) Size->PPE Minor Spill (Manageable) Alert->Size Report Report Incident Evacuate->Report Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Collect with Non-Sparking Tools into a Labeled Waste Container Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Dispose Dispose of as Hazardous Waste Decon->Dispose Dispose->Report

Caption: Decision-making workflow for chemical spill response.

First Aid Measures

The following actions should be taken immediately while seeking professional medical attention.[3][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[14]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.

In all cases of exposure, call a poison center or seek immediate medical attention and provide the Safety Data Sheet (if available) to emergency personnel.[3]

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Procedure: All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled, sealed container for hazardous waste.[11]

  • Regulations: Disposal must be carried out in accordance with all local, state, and federal environmental regulations. Do not dispose of this chemical down the drain.[11]

Conclusion

While this compound lacks a comprehensive, substance-specific safety profile, a robust safety protocol can be effectively implemented by leveraging data from analogous compounds and adhering to fundamental principles of laboratory safety. By understanding the reasons behind these precautions—mitigating skin, eye, and respiratory irritation—researchers can handle this compound with the high degree of care it warrants, ensuring both personal safety and the integrity of their scientific work.

References

  • PubChem. (n.d.). 2,2-Diethoxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Panther East. (n.d.). Copperhead 8 Mil Heavy-Duty Grade Orange Nitrile Gloves w/Diamond Texture. Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Metascience. (n.d.). Safety Data Sheet 2',5'-Dihydroxyacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Review of toxicology acetophenone. Retrieved from [Link]

  • Howard University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetophenone. Retrieved from [Link]

  • Bellarmine University. (n.d.). Safety Guidelines | Organic Chemistry I Lab. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2-Diethoxyacetophenone, 98%. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Semantic Scholar. (2003, September 18). A combined repeated dose toxicity study and reproduction/developmental screening study in Sprague-Dawley rats with acetophenone. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetophenone - Hazardous Substance Fact Sheet. Retrieved from [Link]

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thermal stability and decomposition of 2',5'-Diethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2',5'-Diethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition profile of this compound (CAS No. 112434-80-7). Given the limited publicly available data on this specific molecule, this document serves as a predictive and methodological guide. It synthesizes foundational principles of thermal analysis, knowledge of related chemical structures—aromatic ketones and ethers—and established analytical protocols. The guide details the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for determining thermal thresholds and characterizing decomposition events. Furthermore, it outlines advanced hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for the definitive identification of degradation products. By presenting detailed, self-validating experimental protocols and a discussion of potential decomposition mechanisms, this guide equips researchers with the necessary tools to rigorously assess the thermal properties of this compound and similar novel compounds, ensuring safety and predictability in research and development settings.

Introduction to this compound

This compound is an aromatic ketone characterized by an acetophenone core substituted with two ethoxy groups at the 2' and 5' positions of the phenyl ring. While its primary applications may be in organic synthesis, its stability under thermal stress is a critical parameter for safe handling, storage, and application in environments where it may be subjected to elevated temperatures, such as in drug formulation or chemical manufacturing processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 112434-80-7
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Structure

N/A

The presence of both a ketone functional group and ether linkages suggests multiple potential pathways for thermal decomposition. The ether groups are often the most thermally labile, while the aromatic core provides a degree of inherent stability.[1]

Core Methodologies for Thermal Stability Assessment

A multi-faceted approach is essential for a complete understanding of thermal behavior. The primary techniques employed are Thermogravimetric Analysis (TGA) for quantitative mass loss measurement and Differential Scanning Calorimetry (DSC) for detecting thermal events.[2][3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] It is the definitive technique for determining the temperature at which a material begins to decompose and for quantifying the mass lost at each stage of degradation.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6] It identifies both endothermic events (e.g., melting, boiling) and exothermic events (e.g., crystallization, some decompositions), providing a more complete picture of the thermal transitions a material undergoes.[7]

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust characterization of this compound's thermal properties.

Safety Precautions for an Under-Characterized Compound

Given the unknown thermal hazards of this compound, all thermal analyses must be conducted with the assumption that the material could be hazardous.[8]

  • Handling: Always handle the compound within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[8]

  • Runaway Reactions: Be aware of the potential for rapid, exothermic decomposition (thermal runaway).[9] Initial analyses should use very small sample sizes (< 2 mg).

  • Ventilation: Ensure the instrument's exhaust is properly vented to prevent the release of potentially toxic decomposition products.

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol determines the onset temperature of decomposition and quantifies mass loss stages.

Objective: To determine the thermal stability and degradation profile of this compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5–10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).[10] Ensure the sample forms a thin, even layer on the bottom of the crucible to promote uniform heating.

  • Atmosphere Selection: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to analyze the pyrolysis behavior in an inert atmosphere.[11]

  • Temperature Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.[12] A constant heating rate is crucial for kinetic analysis.[13]

  • Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol identifies melting point and other phase transitions, as well as the enthalpic nature of decomposition.

Objective: To identify thermal transitions such as melting and to characterize the enthalpy of decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., indium).[6]

  • Sample Preparation: Weigh 3–5 mg of this compound into a hermetically sealed aluminum DSC pan. Using a sealed pan prevents mass loss due to evaporation before decomposition.

  • Atmosphere Selection: Maintain a nitrogen purge gas at 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25°C for 3 minutes.

    • Ramp the temperature from 25°C to 400°C (or a temperature just beyond the final decomposition event observed in TGA) at a heating rate of 10°C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

Data Interpretation and Expected Results

The data from TGA and DSC experiments provide complementary information.

Interpreting the TGA Curve

The TGA thermogram plots percent mass versus temperature.

  • Onset Temperature (Tₒ): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.[4]

  • Decomposition Steps: The curve may show one or more distinct steps, each corresponding to the loss of a specific fragment of the molecule.[14]

  • Residual Mass: The mass remaining at the end of the experiment, which could indicate the formation of a stable char.

Table 2: Hypothetical TGA Data for this compound

ParameterPredicted ValueInterpretation
Onset Temperature (Tₒ) 200 - 250 °CInitiation of decomposition, likely starting with the ethoxy groups.
First Mass Loss (%) ~28% (loss of C₂H₄) or ~43% (loss of OC₂H₅)Corresponds to the cleavage of one or both ethoxy side chains.
Second Mass Loss (%) VariesDecomposition of the remaining acetophenone structure.
Final Residue @ 800°C < 10%Aromatic compounds can form a carbonaceous char.
Interpreting the DSC Curve

The DSC thermogram plots heat flow versus temperature.

  • Endothermic Peaks: Indicate heat absorption. A sharp peak would suggest melting. A broader peak could indicate boiling or a slow decomposition process.

  • Exothermic Peaks: Indicate heat release, which is characteristic of many decomposition reactions, especially oxidative ones.[15] The magnitude of the peak is proportional to the heat of reaction.

  • Glass Transition (Tg): A step-change in the baseline, indicative of a transition from a rigid to a more mobile amorphous state.

DSC_Interpretation Start Heat Sample Endotherm Endothermic Peak (Heat Absorbed) Start->Endotherm Melting / Boiling Exotherm Exothermic Peak (Heat Released) Start->Exotherm Decomposition / Crystallization Tg Baseline Shift (Glass Transition) Start->Tg Amorphous Transition

Caption: Interpreting key events in a DSC thermogram.

Identification of Decomposition Products

To understand the decomposition mechanism, the evolved gases must be identified. Hyphenated techniques are essential for this purpose.

TGA-Mass Spectrometry (TGA-MS)

TGA-MS couples the gas outlet of the TGA to a mass spectrometer, allowing for real-time identification of evolved gases as a function of temperature.[16][17] It is highly effective for detecting small, volatile molecules.[18]

TGA_MS_Workflow cluster_TGA TGA Instrument cluster_Interface Heated Transfer Line cluster_MS Mass Spectrometer TGA_Sample Sample Heated in Crucible Evolved_Gas Evolved Gas TGA_Sample->Evolved_Gas Decomposition Transfer Gas Transfer Evolved_Gas->Transfer Ionization Ionization Transfer->Ionization Mass_Analyzer Mass Analysis Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data Data Detector->Data Mass Spectrum vs. Temp

Caption: Workflow for TGA-MS evolved gas analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

For more complex mixtures of decomposition products, Py-GC-MS is the method of choice.[19] The sample is rapidly heated (pyrolyzed) to the decomposition temperature, and the resulting fragments are separated by GC before being identified by MS.[20] This provides much higher resolution for separating and identifying multiple organic fragments.

Postulated Decomposition Mechanisms

The decomposition of this compound likely involves several competing pathways initiated by the cleavage of the weakest bonds under thermal stress.

Pathway 1: Ether Bond Cleavage

The C-O bonds of the ethoxy groups are expected to be the most thermally labile sites. Cleavage can occur via homolysis, leading to radical species. A common decomposition pathway for ethers is β-hydride elimination, which would yield ethene and a corresponding phenol.

  • Initial Cleavage: The Ar-OCH₂CH₃ bond cleaves, or a rearrangement occurs.

  • Formation of Ethene: A likely pathway involves the elimination of ethene (C₂H₄), a stable small molecule, leaving behind a hydroxyl group. This could happen sequentially for both ethoxy groups.

  • Resulting Products: This would lead to 2'-ethoxy-5'-hydroxyacetophenone, 2',5'-dihydroxyacetophenone, and ethene.

Pathway 2: Acetyl Group Cleavage

At higher temperatures, the bond between the carbonyl carbon and the aromatic ring can break. The decomposition of acetophenone itself is known to primarily yield toluene and carbon monoxide.[21] A similar fragmentation of the diethoxy-substituted core is plausible.

  • Decarbonylation: Loss of carbon monoxide (CO).

  • Methyl Radical Loss: Cleavage of the acetyl methyl group to form a benzoyl radical.

  • Resulting Products: This pathway could generate compounds like 1,4-diethoxybenzene, carbon monoxide, and methane.

Decomposition_Pathways cluster_ether Ether Cleavage (Lower Temp) cluster_ketone Ketone/Ring Fragmentation (Higher Temp) Parent This compound Intermediate1 2'-Ethoxy-5'-hydroxy- acetophenone + Ethene Parent->Intermediate1 Loss of 1st ethoxy group Product_CO 1,4-Diethoxy-2-methylbenzene + CO Parent->Product_CO Decarbonylation Product_Ring Smaller Aromatic Fragments (e.g., Diethoxybenzene) Parent->Product_Ring Ring-Acetyl Bond Cleavage Final_Phenol 2',5'-Dihydroxy- acetophenone + Ethene Intermediate1->Final_Phenol Loss of 2nd ethoxy group

Caption: Postulated major decomposition pathways for this compound.

Conclusion

References

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Methodological & Application

The Synthetic Utility of 2',5'-Diethoxyacetophenone: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Understanding 2',5'-Diethoxyacetophenone

This compound is an aromatic ketone characterized by an acetophenone core substituted with two ethoxy groups at the 2' and 5' positions of the phenyl ring.[1][2] This substitution pattern renders the aromatic ring electron-rich and influences the reactivity of both the acetyl group and the aromatic system itself. The presence of the ethoxy groups, as opposed to hydroxyl groups found in the related 2',5'-dihydroxyacetophenone, imparts distinct chemical properties, notably the absence of acidic phenolic protons and altered nucleophilicity of the aromatic ring.[3]

This guide provides an in-depth exploration of the applications of this compound in modern organic synthesis, with a primary focus on its role as a versatile building block for the synthesis of chalcones and their subsequent transformation into flavones and other heterocyclic systems. The protocols and mechanistic discussions are designed to provide both a theoretical understanding and practical guidance for laboratory applications.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 112434-80-7
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance Inquire
Boiling Point Data not available
Melting Point Data not available
Solubility Soluble in common organic solvents

Core Synthetic Applications: A Mechanistic Perspective

The primary synthetic utility of this compound stems from the reactivity of its α-methyl protons, which can be deprotonated under basic conditions to form a nucleophilic enolate. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions, most notably the Claisen-Schmidt condensation.

Claisen-Schmidt Condensation: A Gateway to Chalcones

The Claisen-Schmidt condensation is a robust and widely employed reaction for the synthesis of α,β-unsaturated ketones, known as chalcones.[4][5] This reaction involves the base-catalyzed condensation of an aldehyde (with no α-hydrogens, to prevent self-condensation) and a ketone.[4] In the context of this compound, this reaction provides a direct route to a diverse array of 2',5'-diethoxychalcones, which are valuable precursors for various bioactive molecules.[6][7]

The electron-donating nature of the two ethoxy groups on the acetophenone ring activates the aromatic system, though their steric bulk may influence the rate of reaction. The general mechanism proceeds through the formation of an enolate ion from this compound, which then undergoes a nucleophilic attack on the carbonyl carbon of an aromatic aldehyde. The resulting aldol adduct readily dehydrates to yield the thermodynamically stable conjugated chalcone.[5]

Claisen_Schmidt cluster_reactants Reactants cluster_products Product acetophenone This compound enolate Enolate Intermediate acetophenone->enolate + Base aldehyde Ar-CHO base Base (e.g., NaOH, KOH) product 2',5'-Diethoxychalcone aldol_adduct Aldol Adduct enolate->aldol_adduct + Ar-CHO aldol_adduct->product - H₂O (Dehydration)

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Protocol 1: General Procedure for the Synthesis of 2',5'-Diethoxychalcones

This protocol provides a generalized method for the Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde. Researchers should note that reaction times and purification methods may vary depending on the specific aldehyde used.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol (or other suitable alcohol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0-1.2 eq) in a minimal amount of ethanol.

  • In a separate beaker, prepare a solution of NaOH or KOH (2.0-3.0 eq) in water or ethanol.

  • Cool the flask containing the acetophenone and aldehyde mixture in an ice bath.

  • Slowly add the basic solution dropwise to the cooled reaction mixture with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture by slowly adding dilute HCl until the pH is approximately 5-6. This will precipitate the crude chalcone.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the purified product.

Table 2: Representative Reagent Quantities for Chalcone Synthesis

ReagentMolar Eq.Example Amount (for 10 mmol scale)
This compound1.02.08 g
Aromatic Aldehyde1.1(Varies with MW)
Sodium Hydroxide2.51.00 g
Ethanol-~20-30 mL
From Chalcones to Flavones: A Two-Step Transformation

Flavones are a class of flavonoids that exhibit a wide range of biological activities.[8] The synthesis of flavones can be achieved from chalcone precursors through an oxidative cyclization reaction.[9] For chalcones derived from 2'-hydroxyacetophenones, this cyclization is a well-established process.[10] However, with a 2'-ethoxy group, a direct cyclization is not feasible. The reaction pathway necessitates a de-ethoxylation step to generate a free hydroxyl group, which can then undergo intramolecular cyclization.

This de-ethoxylation can be a challenging step and may require specific reagents, such as Lewis acids or other dealkylating agents, before or during the oxidative cyclization.[11] The subsequent oxidative cyclization of the resulting 2'-hydroxychalcone can be accomplished using various reagents, with iodine in dimethyl sulfoxide (DMSO) being a common and effective system.[9]

Flavone_Synthesis cluster_start Starting Material cluster_end Product chalcone 2',5'-Diethoxychalcone deethylation De-ethoxylation chalcone->deethylation Lewis Acid / Dealkylating Agent hydroxy_chalcone 2'-Hydroxy-5'-ethoxychalcone deethylation->hydroxy_chalcone cyclization Oxidative Cyclization hydroxy_chalcone->cyclization I₂ / DMSO flavone 6-Ethoxyflavone cyclization->flavone

Caption: Proposed pathway for the synthesis of 6-ethoxyflavones from 2',5'-diethoxychalcones.

Protocol 2: Proposed Two-Step Synthesis of 6-Ethoxyflavones

This protocol is a proposed route based on analogous reactions and requires optimization. It is divided into two main stages: de-ethoxylation and oxidative cyclization.

Part A: De-ethoxylation of 2',5'-Diethoxychalcone (Conceptual)

  • Rationale: The selective cleavage of the ortho-ethoxy group is necessary. This can potentially be achieved using Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃), which are known for cleaving aryl ethers. Careful control of stoichiometry and temperature is crucial to avoid cleavage of the second ethoxy group.

Part B: Oxidative Cyclization of 2'-Hydroxy-5'-ethoxychalcone

  • Materials:

    • 2'-Hydroxy-5'-ethoxychalcone (from Part A)

    • Iodine (I₂)

    • Dimethyl sulfoxide (DMSO)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the 2'-hydroxy-5'-ethoxychalcone (1.0 eq) in DMSO in a round-bottom flask.

    • Add a catalytic amount of iodine (0.1-0.3 eq).

    • Heat the reaction mixture to 100-120 °C and stir for 4-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a saturated solution of sodium thiosulfate to quench the excess iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude flavone by column chromatography on silica gel.

Further Transformations: Synthesis of Other Heterocyclic Systems

The α,β-unsaturated ketone moiety in the chalcone backbone is a versatile Michael acceptor, making it an excellent precursor for the synthesis of various five- and six-membered heterocyclic compounds. For instance, reaction with hydrazine derivatives can lead to the formation of pyrazolines, while reaction with hydroxylamine can yield isoxazolines. These transformations significantly expand the synthetic utility of this compound as a starting material for the generation of diverse chemical scaffolds for drug discovery and materials science.

Conclusion and Future Outlook

This compound, while less studied than its dihydroxy counterpart, presents itself as a valuable and versatile building block in organic synthesis. Its application in the Claisen-Schmidt condensation provides straightforward access to a wide range of substituted chalcones. While the subsequent conversion of these chalcones to flavones requires a de-ethoxylation step, this presents an opportunity for the development of novel synthetic methodologies. The potential for the resulting chalcones to be transformed into a variety of other heterocyclic systems further underscores the importance of this compound in the construction of complex molecular architectures. Further research into the reactivity of this compound and the biological activities of its derivatives is warranted and holds promise for applications in medicinal chemistry and materials science.

References

  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. (2015).
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  • Synthesis of Flavone Skeleton by Different Methods. (2013). Semantic Scholar.
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  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. (2015).
  • Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. (1979). Journal of the Chemical Society, Perkin Transactions 2.
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  • Oxidative cyclisation of 2′-hydroxychalcones using sodium tellurite: Synthesis of flavones. (2009).
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  • Base-Catalyzed Synthesis of Flavones via Thiol-Assisted Sequential Demethylation/Cyclization of 1-(2-Methoxyphenyl)prop-2-yn-1-ones. (2020).
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  • The direct oxidative diene cyclization and related reactions in natural product synthesis. (2016). Beilstein Journal of Organic Chemistry.
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  • Structure-dependent reactivity of oxyfunctionalized acetophenones in the photooxidation of DNA: base oxidation and strand breaks through photolytic radical formation (spin trapping, EPR spectroscopy, transient kinetics) versus photosensitization (electron transfer, hydrogen-atom abstraction). (2006). Nucleic Acids Research.
  • π-Expanded α,β-unsaturated ketones: synthesis, optical properties, and two-photon-induced polymeriz
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Application of 2',5'-Diethoxyacetophenone as a Photoinitiator: A Detailed Technical Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides an in-depth exploration of 2',5'-Diethoxyacetophenone, correctly identified in chemical literature and commerce as 2,2-Diethoxyacetophenone (DEAP) , for its application as a photoinitiator in UV-curable formulations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this photoinitiator in their work. We will delve into its mechanism of action, provide detailed application protocols, and offer insights into optimizing its performance.

Introduction to 2,2-Diethoxyacetophenone (DEAP)

2,2-Diethoxyacetophenone (CAS 6175-45-7) is a highly efficient, liquid Norrish Type I photoinitiator used to initiate free-radical polymerization upon exposure to ultraviolet (UV) light.[1][2] Its liquid form offers excellent compatibility and ease of incorporation into a wide range of formulations. DEAP is particularly valued for its fast curing speed and its utility in applications where non-yellowing is a critical attribute.[1][3]

Key Properties of 2,2-Diethoxyacetophenone
PropertyValueReference(s)
Chemical Name 2,2-Diethoxy-1-phenylethanone[4]
Synonyms α,α-Diethoxyacetophenone, Phenylglyoxal 2-diethyl acetal[5]
CAS Number 6175-45-7[4]
Molecular Formula C₁₂H₁₆O₃[4]
Molecular Weight 208.25 g/mol [6]
Appearance Light yellow liquid
Boiling Point 131-134 °C / 10 mmHg[6]
Density 1.034 g/mL at 25 °C[6]
Refractive Index n20/D 1.499[6]
UV Absorption Maxima 230-260 nm, with peaks around 242 nm and 325 nm

Mechanism of Action: Norrish Type I Cleavage

DEAP functions as a photoinitiator through a process known as a Norrish Type I reaction. This photochemical reaction involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent α-carbon upon absorption of UV radiation.[7][8]

Upon excitation by UV light, the DEAP molecule transitions to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.[7] From either of these excited states, the molecule undergoes α-cleavage, generating two primary free radicals: a benzoyl radical and a diethoxymethyl radical.[7] These highly reactive radical species are responsible for initiating the polymerization of monomers and oligomers in the formulation.

G cluster_initiation Photoinitiation cluster_propagation Polymerization DEAP 2,2-Diethoxyacetophenone (DEAP) Excited_DEAP Excited State DEAP* DEAP->Excited_DEAP UV Light (hν) Radicals Benzoyl Radical + Diethoxymethyl Radical Excited_DEAP->Radicals α-Cleavage (Norrish Type I) Monomer Monomer (e.g., Acrylate) Radicals->Monomer Initiation Growing_Polymer Growing Polymer Chain Monomer->Growing_Polymer Propagation Cured_Polymer Cured Polymer Network Growing_Polymer->Cured_Polymer Crosslinking

Caption: Norrish Type I photoinitiation and subsequent polymerization process initiated by DEAP.

Applications and Protocols

DEAP's versatility makes it suitable for a variety of UV curing applications, including wood coatings, metal coatings, and adhesives.

Wood Coatings

UV-curable coatings for wood offer rapid drying times, high durability, and excellent aesthetic finishes.[9] DEAP is an effective photoinitiator for these systems, which typically consist of a blend of oligomers (e.g., urethane acrylates, epoxy acrylates, polyester acrylates), monofunctional monomers, multifunctional monomers, and additives.[10]

Protocol: Preparation of a Clear UV-Curable Wood Coating

This protocol provides a starting point for a 100% solids UV-curable clear topcoat for wood.

1. Materials:

  • Oligomer: Aliphatic Urethane Acrylate (e.g., 40-60% by weight)

  • Monomer (Reactive Diluent): Isobornyl Acrylate (IBOA) (e.g., 20-40% by weight)

  • Crosslinking Monomer: Trimethylolpropane Triacrylate (TMPTA) (e.g., 5-15% by weight)

  • Photoinitiator: 2,2-Diethoxyacetophenone (DEAP) (e.g., 2-5% by weight)

  • Additives: Leveling agent, defoamer (as required, typically <1% by weight)

2. Formulation Procedure:

  • In a suitable mixing vessel, combine the aliphatic urethane acrylate oligomer and isobornyl acrylate monomer.

  • Mix at low to moderate speed until a homogeneous mixture is achieved. Avoid introducing excessive air.

  • Add the trimethylolpropane triacrylate and continue mixing until fully incorporated.

  • In a separate container, dissolve the DEAP in a small portion of the monomer blend. This ensures complete dissolution before adding to the main batch.

  • Slowly add the DEAP solution to the main batch while mixing.

  • Add any other additives (e.g., leveling agent) and mix until the formulation is uniform.

  • Allow the formulation to sit for a short period to allow any entrapped air to escape.

3. Application and Curing:

  • Substrate Preparation: Ensure the wood surface is clean, dry, and free of dust and oils. Sanding the surface may be required to ensure good adhesion.

  • Application: Apply the coating to the wood substrate using a suitable method such as spraying, rolling, or curtain coating to achieve the desired film thickness (e.g., 25-50 µm).

  • Pre-Drying (for solvent- or water-borne systems): If using a hybrid system, a pre-drying step is necessary to remove the solvent or water before UV curing.[9][11]

  • UV Curing: Expose the coated substrate to a UV light source, such as a medium-pressure mercury lamp. The required UV dose will depend on the film thickness, the specific formulation, and the intensity of the UV lamp. A typical starting point would be a dose of 500-1000 mJ/cm².

Metal Coatings

UV-curable coatings for metal provide protective and decorative finishes with excellent adhesion and chemical resistance. A key challenge in formulating for metal substrates is ensuring good adhesion to the non-porous surface.[12] Formulations often include adhesion-promoting monomers and oligomers.

Protocol: General Protocol for a UV-Curable Metal Coating

1. Materials:

  • Oligomer: Epoxy Acrylate or Polyester Acrylate (e.g., 30-50% by weight)

  • Adhesion Promoting Monomer: (e.g., a phosphate-functional acrylate) (e.g., 5-15% by weight)

  • Reactive Diluent: (e.g., Hexanediol Diacrylate - HDDA) (e.g., 30-50% by weight)

  • Photoinitiator: 2,2-Diethoxyacetophenone (DEAP) (e.g., 3-6% by weight)

  • Additives: Slip agent, wetting agent (as required)

2. Formulation and Curing:

  • Follow a similar blending procedure as outlined for the wood coating, ensuring all components are thoroughly mixed.

  • Substrate Preparation: The metal surface must be meticulously cleaned and degreased to ensure proper adhesion. This may involve solvent wiping or chemical etching depending on the metal.

  • Application: Apply a thin, uniform film of the coating onto the metal substrate.

  • UV Curing: Cure the coating under a high-intensity UV lamp. Metal substrates can reflect UV light, which may require adjustments to the curing parameters to avoid overcuring or undercuring.

UV-Curable Adhesives

UV-curable adhesives offer rapid bonding for a variety of substrates. The formulation can be tailored to achieve specific properties such as tack, peel strength, and shear strength.[13]

Protocol: Formulation of a UV-Curable Pressure-Sensitive Adhesive (PSA)

1. Materials:

  • Oligomer: Aliphatic Urethane Acrylate (elastomeric) (e.g., 30-50% by weight)

  • Monomer: Isobornyl Acrylate (IBOA) (e.g., 40-60% by weight)

  • Crosslinking Monomer: Trimethylolpropane Triacrylate (TMPTA) (e.g., 1-5% by weight)

  • Photoinitiator: 2,2-Diethoxyacetophenone (DEAP) (e.g., 2-4% by weight)

  • Additives: Tackifiers, stabilizers (as needed)

2. Formulation and Curing:

  • Combine the oligomer and monomer(s) and mix until homogeneous.

  • Add the photoinitiator and any other additives and continue mixing.

  • Apply the adhesive to one of the substrates to be bonded.

  • Expose to UV light to initiate curing. The required dose will depend on the adhesive thickness and the transparency of the substrates. For applications where one substrate is opaque, curing must occur before the second substrate is applied.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete or Tacky Surface Cure Oxygen Inhibition: Atmospheric oxygen can quench free radicals at the surface, preventing complete polymerization.[14]- Increase photoinitiator concentration at the surface.[15]- Use a higher intensity UV lamp.- Cure in an inert atmosphere (e.g., nitrogen).- Add amine synergists or other oxygen scavengers to the formulation.[16]
Poor Through-Cure or Wrinkling UV Light Filtering: The photoinitiator and other components can absorb UV light at the surface, preventing it from reaching deeper into the coating.- Use a photoinitiator blend with a component that absorbs at longer wavelengths for deeper penetration.[15]- Reduce the concentration of the photoinitiator if it is too high.- Ensure the UV lamp has sufficient output in the appropriate wavelength range.
Poor Adhesion Improper Substrate Preparation: Contaminants on the surface can prevent proper bonding.[12]High Shrinkage: High crosslink density can lead to stress and delamination.- Ensure the substrate is thoroughly cleaned and appropriately pre-treated.- Optimize the formulation to reduce shrinkage, for example, by adjusting the monomer/oligomer ratio.- Incorporate adhesion-promoting additives.
Yellowing Photoinitiator Byproducts: Some photoinitiator fragments can cause discoloration upon exposure to UV light or over time.- DEAP is known for its low yellowing properties.[1] However, if yellowing occurs, consider using a different photoinitiator or adding UV absorbers and hindered amine light stabilizers (HALS) for long-term stability.[15]

Conclusion

2,2-Diethoxyacetophenone is a versatile and efficient Norrish Type I photoinitiator with broad applicability in UV-curable coatings and adhesives. Its liquid form, good compatibility, and low yellowing tendencies make it a valuable tool for formulators. By understanding its mechanism of action and carefully controlling formulation and curing parameters, researchers and scientists can develop high-performance materials tailored to their specific needs. The protocols provided in this guide serve as a solid foundation for development work, with the understanding that optimization will be necessary for each unique application.

References

Click to expand
  • Ooi, Z. X., et al. (n.d.). FORMULATION OF HIGH-QUALITY UV-CURABLE COATING CONTAINING RENEWABLE REACTIVE DILUENTS FOR WOOD PROTECTION. ResearchGate. [Link]

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  • Comindex. (2025, January 8). The best photoinitiators for UV curing. [Link]

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  • EduRev. (n.d.). Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download. [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 2,2-Diethoxyacetophenone, >95% 6175-45-7 India. [Link]

  • Gaik, S., Fredricks, R., & Tobing, S. (n.d.). FORMULATING UV-CURABLE ACRYLIC PRESSURE SENSITIVE ADHESIVES FOR THE ARCHITECTURAL CONSTRUCTION INDUSTRY. [Link]

  • Unknown. (n.d.). Scheme 1 Possible photoproducts from Norrish Type I and II reactions. ResearchGate. [Link]

  • Martin, J. W., et al. (2020). Free-Radical Photopolymerization for Curing Products for Refinish Coatings Market. MDPI. [Link]

  • Martin, J. W., et al. (2025, October 14). Free-Radical Photopolymerization for Curing Products for Refinish Coatings Market. MDPI. [Link]

  • Unknown. (2021, August 10). Toward UV-Triggered Curing of Solvent-Free Polyurethane Adhesives Based on Castor Oil. ACS Publications. [Link]

  • RadTech. (n.d.). NEW DEVELOPMENTS IN UV CURABLE LAMINATING ADHESIVES – FORMULATING FOR ENHANCED ADHESION AND SERVICE PROPERTIES. [Link]

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  • Reddit. (2017, August 13). Free radical polymerization set up questions. r/chemistry. [Link]

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  • Gziut, K., et al. (2021, August 13). The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives. National Institutes of Health. [Link]

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Application Note: 2',5'-Diethoxyacetophenone as a Versatile Precursor for the Synthesis of Bioactive Flavonoids

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavonoids are a vast class of polyphenolic secondary metabolites ubiquitous in the plant kingdom.[1][2] Their core structure, typically a 15-carbon skeleton (C6-C3-C6), lends itself to immense structural diversity, leading to a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This therapeutic potential has established flavonoids as privileged scaffolds in medicinal chemistry and drug discovery.[4]

The synthetic accessibility of the flavonoid core is paramount for developing novel analogs with enhanced potency and tailored pharmacological profiles. 2',5'-Diethoxyacetophenone emerges as a highly valuable and versatile building block for this purpose. Its substituted acetophenone structure is primed for classical organic reactions that efficiently construct the characteristic chromen-4-one (flavone) or related flavonoid skeletons.

This technical guide provides a detailed exploration of two primary, field-proven synthetic pathways starting from this compound: the Baker-Venkataraman Rearrangement for the synthesis of flavones and the Claisen-Schmidt Condensation for the synthesis of chalcones, which are key precursors to flavanones.[5][6] We will provide not just step-by-step protocols but also the underlying mechanistic rationale to empower researchers to adapt and innovate upon these foundational methods.

Physicochemical Properties of Starting Material

A clear understanding of the starting material is critical for successful synthesis.

PropertyValue
IUPAC Name 1-(2,5-diethoxyphenyl)ethan-1-one
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance White to off-white crystalline solid
Melting Point 49-52 °C
Solubility Soluble in ethanol, pyridine, acetone, THF. Insoluble in water.

Core Synthetic Pathways & Methodologies

The strategic placement of the ethoxy groups and the acetophenone moiety on the A-ring of this compound makes it an ideal substrate for building the flavonoid C-ring.

Workflow Overview: From Precursor to Flavonoid Classes

G cluster_0 Starting Material cluster_1 Pathway 1: Flavone Synthesis cluster_2 Pathway 2: Chalcone/Flavanone Synthesis A This compound B O-Acyloxyacetophenone (Ester Intermediate) A->B Acylation (Ar-COCl, Pyridine) E 2',5'-Diethoxychalcone A->E Claisen-Schmidt Condensation (Ar-CHO, NaOH, EtOH) C 1,3-Diketone Intermediate B->C Baker-Venkataraman Rearrangement (KOH, Pyridine) D 5,8-Diethoxyflavone C->D Acid-Catalyzed Cyclization (H₂SO₄, AcOH) F 5,8-Diethoxyflavanone E->F Isomerization/ Cyclization

Caption: Synthetic routes from this compound.

Pathway 1: The Baker-Venkataraman Rearrangement Route to Flavones

This classical and highly reliable three-step sequence is a preferred method for constructing the flavone skeleton. It involves the formation of a 1,3-diketone intermediate, which readily undergoes acid-catalyzed cyclization.[7][8]

Mechanism Overview

The core of this pathway is the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone. A base abstracts an α-hydrogen from the acetophenone's methyl group, forming an enolate.[7][9] This enolate then performs an intramolecular nucleophilic attack on the ester carbonyl. The resulting cyclic intermediate collapses, transferring the acyl group from the phenolic oxygen to the carbon, ultimately forming a stable phenolate of the 1,3-diketone product after an acidic workup.[7][10]

G start o-Acyloxy- acetophenone enolate Enolate Formation start->enolate + Base (-H⁺) cyclization Intramolecular Acyl Transfer (Cyclic Alkoxide) enolate->cyclization rearrangement Ring Opening (Phenolate) cyclization->rearrangement product 1,3-Diketone rearrangement->product + H⁺ Workup

Caption: Key steps of the Baker-Venkataraman Rearrangement.

Detailed Experimental Protocol: Synthesis of 5,8-Diethoxyflavone

Step 1a: Acylation of this compound

  • Objective: To esterify the phenolic hydroxyl group that must first be generated via selective demethylation or, in this case, by starting with a hypothetical 2'-hydroxy-5'-ethoxyacetophenone for a direct parallel to the classic reaction. For our starting material, we will proceed with the understanding that one ethoxy group would typically be cleaved to a hydroxyl group first. For this protocol, we assume this cleavage has been performed, yielding 2'-hydroxy-5'-ethoxyacetophenone.

Step 1b: Benzoylation

  • Materials:

    • 2'-Hydroxy-5'-ethoxyacetophenone (1.0 eq)

    • Anhydrous Pyridine (solvent)

    • Benzoyl Chloride (1.1 eq)

    • Ice, Concentrated HCl, Ethanol

  • Procedure:

    • Dissolve 2'-hydroxy-5'-ethoxyacetophenone in anhydrous pyridine in a round-bottom flask and cool the solution in an ice bath to 0°C.

    • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).[5]

    • Pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This protonates the pyridine and precipitates the product.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid sequentially with cold water and a small amount of cold ethanol to remove impurities.

    • Dry the solid to yield 2-benzoyloxy-5-ethoxyacetophenone.

Step 2: Baker-Venkataraman Rearrangement to the 1,3-Diketone

  • Materials:

    • 2-Benzoyloxy-5-ethoxyacetophenone (from Step 1b) (1.0 eq)

    • Anhydrous Pyridine

    • Powdered Potassium Hydroxide (KOH) (2.0 - 3.0 eq)

  • Procedure:

    • Dissolve the ester from the previous step in anhydrous pyridine in a flask.

    • Warm the solution to 50°C.[8]

    • Add freshly pulverized potassium hydroxide (KOH) portion-wise while stirring vigorously.[8] A thick yellow precipitate, the potassium salt of the diketone, should form.[8]

    • Continue stirring at 50-60°C for 3-4 hours, monitoring by TLC until the starting ester is consumed.[5]

    • Cool the mixture and pour it into ice water. Acidify with dilute HCl to precipitate the 1,3-diketone.

    • Collect the solid by filtration, wash with water until neutral, and dry. This crude 1-(2-hydroxy-5-ethoxyphenyl)-3-phenylpropane-1,3-dione can often be used directly in the next step.[5]

  • Scientist's Note (Causality): The use of a strong base like KOH is essential to deprotonate the α-carbon of the ketone, initiating the rearrangement.[7] Pyridine serves as a suitable anhydrous, non-reactive solvent that can also act as a mild base.[8]

Step 3: Acid-Catalyzed Cyclization to 5,8-Diethoxyflavone

  • Materials:

    • Crude 1,3-diketone (from Step 2)

    • Glacial Acetic Acid

    • Concentrated Sulfuric Acid (catalytic amount)

  • Procedure:

    • Dissolve the crude 1,3-diketone in glacial acetic acid in a flask equipped with a reflux condenser.

    • Add a few drops of concentrated sulfuric acid as a catalyst.[8]

    • Heat the mixture to reflux (around 120°C) for 1 hour.[5][11]

    • Monitor the reaction by TLC for the disappearance of the diketone and the appearance of the flavone spot.

    • After completion, cool the reaction mixture and pour it into a large volume of ice water with vigorous stirring to precipitate the crude flavone.[5][8]

    • Collect the product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

    • Purify the crude 5,8-diethoxyflavone by recrystallization from a suitable solvent like ethanol.

  • Scientist's Note (Trustworthiness): This cyclodehydration step is typically very efficient.[12] The strong acid protonates one of the carbonyls, making it more electrophilic and facilitating the intramolecular attack by the phenolic hydroxyl group, followed by dehydration to form the stable, aromatic pyrone ring of the flavone.

Pathway 2: The Claisen-Schmidt Condensation Route to Chalcones

This pathway offers a direct route to chalcones (1,3-diaryl-2-propen-1-ones), which are not only biologically active themselves but are also the immediate precursors for synthesizing flavanones.[4][6] The reaction is a base-catalyzed crossed-aldol condensation.[13]

Mechanism and Rationale

The Claisen-Schmidt condensation involves the reaction of a ketone with an α-hydrogen (here, this compound) with an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde).[13] A base (like NaOH or KOH) removes a proton from the α-carbon of the acetophenone to generate a reactive enolate ion.[4] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the highly conjugated and stable α,β-unsaturated ketone, known as a chalcone.[4][14]

Detailed Experimental Protocol: Synthesis of a 2',5'-Diethoxychalcone
  • Materials:

    • This compound (1.0 eq)

    • Substituted Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

    • Ethanol (95%)

    • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-40%)

  • Procedure:

    • In a flask, dissolve this compound (1.0 eq) and the chosen aromatic aldehyde (1.0 eq) in ethanol.[14]

    • Stir the solution at room temperature and slowly add the aqueous NaOH solution. The amount of base can be catalytic or stoichiometric depending on the substrates.

    • Continue stirring the mixture at room temperature. The reaction progress can often be observed by a color change or the formation of a precipitate.[14]

    • Stir for 2-24 hours, monitoring the consumption of starting materials by TLC.[4]

    • Once the reaction is complete, pour the mixture into ice water and acidify with dilute HCl until the pH is acidic to precipitate the product.[4]

    • Collect the crude chalcone by vacuum filtration.

    • Wash the solid product with cold distilled water until the washings are neutral.[4]

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a pure crystalline solid.[4]

  • Expert Insight: The choice of aldehyde is vast, allowing for the synthesis of a large library of chalcones with diverse substitution patterns on the B-ring, which is crucial for structure-activity relationship (SAR) studies.

Characterization and Validation

The identity and purity of the synthesized flavonoids must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the arrangement of protons and carbons in the flavonoid skeleton.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Identifies key functional groups, such as the carbonyl (C=O) stretch of the pyrone ring (typically ~1630-1650 cm⁻¹) and C-O-C stretches.

  • Melting Point Analysis: A sharp melting point range is a good indicator of purity.

References

  • Wikipedia. (2023, December 1). Baker–Venkataraman rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Baker-Venkatraman Rearrangement. Retrieved from [Link]

  • Bansal, M., Kaur, K., Tomar, J., & Kaur, L. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). DOI: 10.26717/BJSTR.2017.01.000530.
  • SynArchive. (n.d.). Baker-Venkataraman Rearrangement. Retrieved from [Link]

  • Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Wheeler, T. S. (1952). Flavone. Organic Syntheses, 32, 72. DOI: 10.15227/orgsyn.032.0072.
  • University of California, Davis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Merck Index. (n.d.). Baker-Venkataraman Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of flavones from 1, 3-diketones. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Claisen–Schmidt condensation – Knowledge and References. Retrieved from [Link]

  • Bansal, M., Kaur, K., Tomar, J., & Kaur, L. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6).
  • Silva, V. L. M., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(2), 543.
  • Zaharia, V., et al. (2022). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 27(19), 6649.
  • Wikipedia. (2023, May 22). Claisen–Schmidt condensation. Retrieved from [Link]

  • IRE Journals. (n.d.). Flavonoids And Their Synthetic Derivatives, Chemistry and Biological Applications - A Review. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, stereochemical assignments, and biological activities of homoisoflavonoids. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, stereochemical assignments, and biological activities of homoisoflavonoids. Retrieved from [Link]

  • MDPI. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Retrieved from [Link]

  • Silva, V. L. M., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(2), 543.

Sources

Application Notes and Protocols for the Quantification of 2',5'-Diethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2',5'-Diethoxyacetophenone is an organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol .[1] As a substituted acetophenone, its accurate quantification is crucial in various fields, including chemical synthesis, quality control of materials where it may be an intermediate or impurity, and in research and development. This document provides a comprehensive guide to the analytical methods for the quantification of this compound, designed for researchers, scientists, and professionals in drug development. While specific validated methods for this particular isomer are not widely published, this guide details robust analytical approaches based on established methodologies for closely related acetophenone derivatives. The protocols provided herein are foundational and require validation according to ICH guidelines to ensure suitability for their intended purpose.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
CAS Number 112434-80-7[1]

Proposed Analytical Methodologies

The selection of an analytical technique is contingent on the sample matrix, required sensitivity, and the available instrumentation.[5] For this compound, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are proposed as primary quantitative techniques due to their specificity, sensitivity, and robustness in analyzing similar aromatic ketones.[6][7][8]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is highly suitable for this compound due to the presence of a chromophoric phenyl ring.

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: A C18 column is selected for its hydrophobic stationary phase, which will effectively retain the relatively non-polar this compound, allowing for good separation from more polar matrix components.[6]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography, offering good solvation for the analyte and compatibility with UV detection.[6] The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of any potential acidic functional groups.

  • UV Detection: The conjugated system of the acetophenone moiety is expected to exhibit strong UV absorbance. The detection wavelength should be set at an absorption maximum (λmax) to ensure high sensitivity. The λmax for similar acetophenone derivatives often falls in the range of 240-280 nm.[9] An initial UV scan of a standard solution is necessary to determine the optimal wavelength.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC System (Pump, Injector, Column) Standard_Prep->HPLC_System Sample_Prep Sample Solution Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System UV_Detector UV Detector HPLC_System->UV_Detector Data_Acquisition Data Acquisition Software UV_Detector->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: HPLC-UV analysis workflow for this compound.

Detailed Protocol: HPLC-UV Quantification

1. Apparatus and Reagents

  • HPLC system with a UV-Vis detector, autosampler, and column oven.[6]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Water (deionized or Milli-Q).

  • Formic acid (analytical grade).

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Degas the mobile phase using sonication or vacuum filtration.[6]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

3. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile) and dilute with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

4. Instrumental Conditions

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determine the λmax by running a UV scan of a standard solution. A starting wavelength of 254 nm can be used.

  • Run Time: Approximately 10-15 minutes, ensuring the elution of the analyte and any major impurities.

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be >0.999.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Validation Parameters (Hypothetical)

The following table presents typical performance characteristics that should be established during method validation.

ParameterExpected Range
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] It provides excellent separation and definitive identification based on the mass spectrum of the analyte.

Causality Behind Experimental Choices
  • Capillary Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating aromatic compounds like this compound based on their boiling points and interaction with the stationary phase.

  • Injector Temperature: The injector temperature must be high enough to ensure complete and rapid volatilization of the analyte without causing thermal degradation.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other volatile components in the sample and to produce sharp, symmetrical peaks.

  • Mass Spectrometry Detection: MS detection provides high selectivity and structural information, allowing for unambiguous peak identification through fragmentation patterns. The mass spectrum of 2,2-diethoxyacetophenone shows a top peak at m/z 179, which can be a reference point for identifying related fragments.[10]

Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation GC_System GC System (Injector, Column Oven) Standard_Prep->GC_System Sample_Prep Sample Solution Preparation Sample_Prep->GC_System MS_Detector Mass Spectrometer (Ion Source, Analyzer, Detector) GC_System->MS_Detector Data_Acquisition Data Acquisition Software MS_Detector->Data_Acquisition Peak_Integration Peak Integration (Extracted Ion Chromatogram) Data_Acquisition->Peak_Integration Library_Search Mass Spectral Library Search/Comparison Data_Acquisition->Library_Search Quantification Quantification Peak_Integration->Quantification Library_Search->Peak_Integration

Caption: GC-MS analysis workflow for this compound.

Detailed Protocol: GC-MS Quantification

1. Apparatus and Reagents

  • GC-MS system with an autosampler.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • This compound reference standard (purity ≥98%).

  • Methanol or Ethyl Acetate (GC grade).

  • Helium (carrier gas, 99.999% purity).

2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with ethyl acetate.

3. Sample Preparation

  • Dissolve the sample in ethyl acetate to a final concentration within the linear range of the assay.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up complex matrices.

  • Transfer the final solution to a GC vial.

4. Instrumental Conditions

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

5. Data Analysis and Quantification

  • Identify the this compound peak by its retention time and mass spectrum.

  • Create an extracted ion chromatogram (EIC) using a characteristic ion (e.g., the molecular ion or a major fragment ion) for quantification.

  • Construct a calibration curve by plotting the peak area from the EIC against the concentration of the standards.

  • Quantify the analyte in the sample using the regression equation from the calibration curve.

UV-Visible Spectroscopy

For rapid, non-destructive, and high-throughput analysis of pure samples or simple mixtures, UV-Visible spectroscopy can be employed. This method is less specific than chromatographic techniques but is useful for quick concentration checks.

Protocol: UV-Vis Quantification

1. Apparatus and Reagents

  • UV-Visible spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • This compound reference standard.

  • Spectroscopic grade solvent (e.g., ethanol or acetonitrile).

2. Procedure

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution from 200 to 400 nm to find the wavelength of maximum absorbance (λmax). For similar compounds like 2,5-dihydroxybenzoic acid, absorption maxima are observed around 214 nm, 236 nm, and 334 nm.[11]

  • Prepare Standards: Create a series of standard solutions of known concentrations.

  • Measure Absorbance: Measure the absorbance of each standard and the sample solution at the determined λmax, using the solvent as a blank.

  • Quantification: Use the Beer-Lambert law (A = εbc) and the calibration curve generated from the standards to calculate the concentration of the analyte in the sample.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quantification of this compound. While HPLC-UV offers a balance of specificity, sensitivity, and accessibility, GC-MS provides unparalleled selectivity and structural confirmation. UV-Visible spectroscopy serves as a valuable tool for rapid, routine analysis of less complex samples. It is imperative that any chosen method undergoes rigorous validation to ensure its accuracy, precision, and reliability for the specific application.

References

  • PubChem. (n.d.). 2,2-Diethoxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 2,2-Diethoxyacetophenone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,5-dihydroxyacetophenone. Retrieved from [Link]

  • Ottokemi. (n.d.). 2,2-Diethoxyacetophenone, >95%. Retrieved from [Link]

  • Clarke, D. D., & Nord, F. F. (1956). Ultraviolet absorption spectra of derivatives of 2,3,5- and 2,4,5-trihydroxyacetophenone. The Journal of Organic Chemistry, 21(10), 1147-1149.
  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid. Retrieved from [Link]

  • Gastaca, B., et al. (2015).

Sources

Application Notes and Protocols for the Synthesis of Hydroxyacetophenones via Fries Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fries rearrangement is a fundamental organic transformation that converts phenolic esters into hydroxy aryl ketones, which are crucial intermediates in the pharmaceutical, agrochemical, and fragrance industries.[1][2][3] This application note provides a comprehensive guide to the experimental protocol of the Fries rearrangement for the synthesis of hydroxyacetophenones. It delves into the underlying reaction mechanism, explores the critical factors influencing regioselectivity, and offers detailed, step-by-step procedures for both conventional and modern synthetic approaches. Furthermore, this document includes a comparative analysis of various catalytic systems, troubleshooting advice for common experimental challenges, and essential safety precautions to ensure robust and reproducible results in a research and development setting.

Introduction: The Strategic Importance of the Fries Rearrangement

The synthesis of hydroxyacetophenones is a pivotal step in the development of numerous active pharmaceutical ingredients (APIs) and other high-value fine chemicals.[1] The Fries rearrangement offers a direct and atom-economical pathway to these valuable synthons from readily available phenolic esters.[4] The reaction involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis or Brønsted acid.[5][6][7] The primary products are ortho- and para-hydroxyacetophenones, and the ability to selectively favor one isomer over the other is a key aspect of its synthetic utility.[3]

This guide is designed to equip researchers with both the theoretical understanding and the practical knowledge to successfully implement the Fries rearrangement in their laboratories. By understanding the interplay of reaction parameters, scientists can tailor the conditions to achieve desired product outcomes, optimize yields, and streamline purification processes.

Reaction Mechanism and Regioselectivity

A widely accepted mechanism for the Fries rearrangement involves the formation of an acylium carbocation intermediate through the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester.[1][7] This is followed by an electrophilic aromatic substitution on the activated phenol ring at the ortho and para positions.[1] Subsequent hydrolysis liberates the final hydroxyacetophenone product.

The regioselectivity of the Fries rearrangement is a critical consideration and is primarily influenced by temperature, solvent polarity, and the nature of the catalyst.

  • Temperature: Low reaction temperatures (typically below 60°C) generally favor the formation of the para-isomer, which is the kinetically controlled product.[6] Conversely, higher temperatures (often above 160°C) promote the formation of the thermodynamically more stable ortho-isomer, which is stabilized by intramolecular hydrogen bonding.[6][8]

  • Solvent: The polarity of the solvent plays a significant role. Non-polar solvents tend to favor the formation of the ortho-isomer.[7] In contrast, polar solvents can increase the proportion of the para-product.[7][8] Solvent-free conditions, often employed in "green" chemistry approaches, can also influence the product ratio.

  • Catalyst: While aluminum chloride (AlCl₃) is the traditional and most common catalyst, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be used.[9] Brønsted acids such as hydrofluoric acid (HF) and methanesulfonic acid have also been employed.[3] More recently, environmentally benign catalysts like p-toluenesulfonic acid (PTSA) have been shown to be effective, particularly in solvent-free conditions.[10][11]

Experimental Workflow and Protocols

The following section outlines detailed protocols for the synthesis of hydroxyacetophenones via the Fries rearrangement. It covers the initial preparation of the phenyl acetate precursor and provides procedures for both a conventional Lewis acid-catalyzed reaction and a more environmentally friendly approach.

General Experimental Workflow

The overall process for a typical Fries rearrangement can be visualized as a multi-step workflow, from starting materials to the final, purified products.

Fries_Rearrangement_Workflow cluster_prep Precursor Synthesis cluster_rearrangement Fries Rearrangement cluster_workup Workup & Purification Phenol Phenol Esterification Esterification Phenol->Esterification Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Esterification Phenyl_Acetate Phenyl Acetate Esterification->Phenyl_Acetate Phenyl_Acetate_Input Phenyl Acetate Reaction Rearrangement Reaction Phenyl_Acetate_Input->Reaction Catalyst Catalyst (e.g., AlCl₃ or PTSA) Catalyst->Reaction Crude_Product Crude Product Mixture (o- and p-isomers) Reaction->Crude_Product Quenching Quenching (e.g., aq. HCl) Crude_Product->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Crystallization, Chromatography) Extraction->Purification o_HAP o-Hydroxyacetophenone Purification->o_HAP p_HAP p-Hydroxyacetophenone Purification->p_HAP

Caption: General workflow for the synthesis of hydroxyacetophenones.

Protocol 1: Synthesis of Phenyl Acetate (Precursor)

This initial step creates the necessary phenyl ester starting material from phenol.[12]

Materials:

  • Phenol (1 mol)

  • Acetic anhydride (1.25 mol)

  • Dry pyridine (catalytic amount)

  • Ice-cold water

  • Concentrated hydrochloric acid

  • Carbon tetrachloride (or other suitable extraction solvent)

  • 10% Sodium hydroxide solution

  • Anhydrous calcium chloride (or other suitable drying agent)

Procedure:

  • Place phenol and a catalytic amount of dry pyridine in a beaker.

  • Cool the beaker in an ice bath.

  • Slowly add acetic anhydride with constant stirring.

  • After the addition is complete, pour the reaction mixture into a mixture of ice-cold water and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent like carbon tetrachloride.

  • Wash the organic extract successively with water, 10% NaOH solution, and again with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride).

  • Remove the solvent by distillation to obtain phenyl acetate.

Protocol 2: Conventional Fries Rearrangement using Aluminum Chloride

This protocol describes a typical laboratory-scale Fries rearrangement of phenyl acetate using a Lewis acid catalyst.[1]

Materials:

  • Phenyl acetate (1 equivalent)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 mol)

  • Round-bottom flask

  • Heating mantle or oil bath

  • Condenser

  • 5% Hydrochloric acid (HCl) solution

Procedure:

  • Place phenyl acetate in a clean, dry round-bottom flask.

  • Carefully add anhydrous aluminum trichloride to the flask. (Caution: AlCl₃ is hygroscopic and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment).

  • Heat the reaction mixture to the desired temperature (e.g., 120-160°C for ortho-isomer preference) and reflux for approximately 1.5 hours.[1]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).[13]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully add 5% HCl solution to quench the reaction and dissolve the aluminum complexes.[1] This step is exothermic and should be performed in an ice bath.

  • Filter the mixture. The solid product is typically the p-hydroxyacetophenone, while the o-hydroxyacetophenone may remain in the filtrate and can be extracted.[1]

Protocol 3: "Green" Solvent-Free Fries Rearrangement using p-Toluenesulfonic Acid (PTSA)

This protocol offers an environmentally friendlier alternative to the conventional method, avoiding harsh Lewis acids and organic solvents.[11]

Materials:

  • Phenyl acetate (1 equivalent)

  • p-Toluenesulfonic acid (PTSA) (catalytic to stoichiometric amounts can be explored)

  • Round-bottom flask

  • Heating mantle or oil bath

Procedure:

  • Mix phenyl acetate and p-toluenesulfonic acid in a round-bottom flask.

  • Heat the mixture at a desired temperature (e.g., 100-120°C).

  • Monitor the reaction for completion by TLC.

  • Upon completion, cool the reaction mixture.

  • The product can often be isolated by direct crystallization or by extraction with an organic solvent after dissolving the mixture in water.

Comparative Data of Reaction Conditions

The choice of catalyst and reaction conditions significantly impacts the yield and the ratio of ortho- to para-isomers. The following table summarizes typical outcomes for different methodologies.

CatalystSolventTemperature (°C)Predominant IsomerTypical YieldReference(s)
AlCl₃Nitrobenzene< 60ParaModerate to High[3][6]
AlCl₃None or non-polar> 160OrthoModerate to High[3][6]
p-Toluenesulfonic acid (PTSA)Solvent-free~100Ortho (up to 90%)High (up to 98% conversion)[10][11]
Zinc PowderNone160-170OrthoGood[9]
Methanesulfonic AcidNoneVariesParaExcellent[2][9]
Mechanochemical (Ball Mill)Liquid-Assisted GrindingAmbientPara (tunable)Up to 62%[4][5][14]
Photo-Fries RearrangementVariousAmbientMixtureGenerally low[3][15][16]

Troubleshooting and Safety Considerations

Troubleshooting Common Issues
  • Low Yield:

    • Ensure all reagents, especially the Lewis acid catalyst, are anhydrous. Moisture can deactivate the catalyst.

    • Check for steric hindrance if using substituted phenols.[3]

    • Deactivating groups on the aromatic ring can significantly reduce the yield.[7]

  • Poor Regioselectivity:

    • Precisely control the reaction temperature. Use an oil bath for better temperature regulation.

    • The choice of solvent is crucial; ensure its purity and consider its polarity as discussed in Section 2.

  • Reaction Fails to Initiate:

    • Verify the quality and activity of the catalyst.

    • Ensure proper mixing of the reactants.

Safety Precautions
  • Handling Lewis Acids: Anhydrous aluminum chloride and other Lewis acids are corrosive and react violently with water. Always handle them in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Quenching Procedure: The quenching of the reaction with aqueous acid is highly exothermic and releases HCl gas. This must be done slowly, in an ice bath, and within a well-ventilated fume hood.

  • Solvent Hazards: Be aware of the specific hazards associated with the solvents used. For example, nitrobenzene is toxic and should be handled with extreme care.[2]

Conclusion

The Fries rearrangement remains a highly relevant and versatile tool for the synthesis of hydroxyacetophenones. By carefully selecting the catalyst, solvent, and temperature, researchers can effectively control the reaction's outcome to favor the desired ortho- or para-isomer. While traditional methods employing strong Lewis acids are robust, modern approaches focusing on greener catalysts and solvent-free conditions offer sustainable and efficient alternatives. A thorough understanding of the reaction mechanism and meticulous attention to experimental detail are paramount for achieving successful and reproducible results.

References

  • Benchchem. (n.d.). Application Note: Synthesis of Hydroxyacetophenones from Phenyl Benzoates via Fries Rearrangement.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement | Abstract.
  • ResearchGate. (n.d.). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p‐Hydroxyacetophenone at Different Scales.
  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's.
  • ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement. A:....
  • Alfa Chemistry. (n.d.). Fries Rearrangement.
  • Journal of Chemical and Pharmaceutical Research. (2015). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement.
  • Oreate AI Blog. (2026). Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement.
  • Benchchem. (n.d.). Application Notes and Protocols for Monitoring the Fries Rearrangement Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for Solvent Selection in Fries Rearrangement Reactions.
  • Wikipedia. (n.d.). Fries rearrangement.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Mansour, K. D., & Abd, L. S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry A, 7(5), 565-575.
  • ResearchGate. (n.d.). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement.
  • ChemRxiv. (n.d.). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales.
  • National Institutes of Health. (2023). Photo-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds.
  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.

Sources

Application Notes & Protocols: The Utility of 2',5'-Diethoxyacetophenone as a Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Acetophenone Scaffold

In the landscape of drug discovery, the acetophenone framework represents a privileged scaffold, serving as a foundational building block for a multitude of biologically active molecules.[1] Its inherent chemical reactivity and structural versatility allow for the systematic development of compound libraries with diverse pharmacological profiles.[2] 2',5'-Diethoxyacetophenone (CAS No: 112434-80-7), a specific derivative, offers unique lipophilic and electronic properties conferred by its two ethoxy groups.[3] These substitutions can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this reagent a molecule of strategic interest for medicinal chemists.

This guide provides an in-depth exploration of this compound's primary application as a precursor for the synthesis of chalcones, a class of compounds renowned for their broad spectrum of therapeutic activities.[4][5] We will detail the underlying chemical principles, provide robust experimental protocols, and discuss the downstream applications of its derivatives in relevant biological assays.

Core Application: Synthesis of Chalcones via Claisen-Schmidt Condensation

The most prominent application of this compound in medicinal chemistry is its use as the ketone component in the Claisen-Schmidt condensation to synthesize chalcones (1,3-diaryl-2-propen-1-ones).[5][6] Chalcones are considered precursors to flavonoids and are of significant interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7]

Reaction Principle and Mechanism

The Claisen-Schmidt condensation is a reliable base-catalyzed reaction that forms a carbon-carbon bond between an enolizable ketone (this compound) and an aromatic aldehyde that lacks α-hydrogens.[6][8] The mechanism involves three principal steps:

  • Enolate Formation : A base, such as sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the acetyl group of this compound, forming a resonance-stabilized enolate ion.[7]

  • Nucleophilic Attack : The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.[6]

  • Dehydration : The resulting aldol adduct is transient and readily undergoes base-catalyzed dehydration. The formation of the conjugated α,β-unsaturated system provides the thermodynamic driving force for this elimination, yielding the stable chalcone product.[8]

Detailed Protocol 1: Base-Catalyzed Synthesis of a 2',5'-Diethoxychalcone Derivative

This protocol describes a general procedure for the synthesis of a chalcone from this compound and a substituted benzaldehyde, adapted from standard methodologies.[7][9]

Materials:

  • This compound (1.0 equivalent)

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equivalent)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), dilute (e.g., 1 M)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel

Procedure:

  • Reactant Dissolution : In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 2.08 g) and the chosen substituted benzaldehyde (e.g., 10 mmol, 1.41 g) in 30-40 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition : Cool the reaction flask in an ice bath to between 0-5 °C. While stirring vigorously, slowly add a pre-prepared solution of NaOH (e.g., 20 mmol in 10 mL of water) dropwise over 15-20 minutes.[7] Maintaining a low temperature is crucial to control the reaction rate and minimize side-product formation.

  • Reaction Progression : After the complete addition of the base, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.[9] A precipitate, the crude chalcone, will typically form.[6] The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[6]

  • Product Isolation : Pour the reaction mixture into a beaker containing approximately 200 g of crushed ice.[7] Slowly acidify the mixture with dilute HCl until the pH is neutral (pH ~7).[6] This step neutralizes the excess base and fully precipitates the chalcone product.

  • Washing and Purification : Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with copious amounts of cold deionized water until the washings are neutral to remove inorganic impurities.[6]

  • Recrystallization : Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure crystalline chalcone.[6][10] Dry the purified crystals under vacuum.

  • Characterization : Confirm the structure and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification cluster_analysis Analysis Reactants 1. Dissolve this compound & Aromatic Aldehyde in EtOH Cooling 2. Cool Mixture (0-5 °C) Reactants->Cooling Addition 3. Add NaOH(aq) Dropwise Cooling->Addition Stirring 4. Stir at Room Temp (12-24h) & Monitor by TLC Addition->Stirring Quench 5. Quench in Ice Water & Neutralize with HCl Stirring->Quench Filter 6. Filter & Wash with Cold Water Quench->Filter Recrystallize 7. Recrystallize from Ethanol Filter->Recrystallize Analysis 8. Characterize Product (NMR, MS, FT-IR) Recrystallize->Analysis

Caption: General workflow for the synthesis of chalcones.

Medicinal Chemistry Applications of Derived 2',5'-Diethoxychalcones

The true value of this compound is realized in the biological activities of the chalcones it helps create. The diethoxy-substituted phenyl ring (the 'A' ring) and the second, variable aromatic ring (the 'B' ring) from the aldehyde form a scaffold that can be tailored to interact with various biological targets.[9]

Anticancer Potential

Chalcones are well-documented as potential anticancer agents.[11] Their mechanisms often involve the induction of apoptosis (programmed cell death) and the modulation of key cellular signaling pathways that are dysregulated in cancer.[11]

  • Mechanism of Action : Many chalcone derivatives exert their effects by inhibiting the pro-survival NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] By preventing the activation of NF-κB, these compounds can halt the transcription of anti-apoptotic genes, making cancer cells more susceptible to apoptosis.

G node_stimulus Inflammatory Stimuli (e.g., TNF-α) node_ikb IκB Kinase (IKK) node_stimulus->node_ikb node_chalcone 2',5'-Diethoxy- Chalcone Derivative node_chalcone->node_ikb Inhibition node_nfkb p50/p65 (NF-κB) - IκBα Complex (Inactive) node_ikb->node_nfkb Phosphorylates IκBα node_nfkb_active p50/p65 (NF-κB) (Active) node_nfkb->node_nfkb_active IκBα Degradation node_nucleus Nucleus node_nfkb_active->node_nucleus Translocation node_transcription Gene Transcription (Anti-apoptotic, Proliferation) node_nucleus->node_transcription node_response Cell Survival & Inflammation node_transcription->node_response

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.[11]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases. Chalcones derived from substituted acetophenones have demonstrated significant anti-inflammatory properties.[11] A key mechanism is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages.[11]

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition

This protocol provides a method to screen synthesized chalcones for their ability to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.[11]

Procedure:

  • Cell Culture : Culture RAW 264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment : Pre-treat the cells with various concentrations of the synthesized 2',5'-diethoxychalcone derivatives for 1-2 hours.

  • Inflammatory Stimulation : Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Incubation : Incubate the plate for 24 hours.

  • NO Measurement : Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis : Calculate the concentration of each compound required to inhibit NO production by 50% (IC₅₀).

Data Presentation: Sample Inhibition Data

The results of such a screen can be effectively summarized in a table to compare the potency of different derivatives.

Compound ID'B' Ring SubstituentNO Inhibition IC₅₀ (µM)
CH-01 4-Chloro8.5 ± 0.7
CH-02 4-Methoxy12.2 ± 1.1
CH-03 3,4-Dichloro5.1 ± 0.4
CH-04 4-Nitro3.9 ± 0.3
ControlDexamethasone0.5 ± 0.05

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its primary utility lies in the straightforward, high-yield synthesis of chalcone scaffolds through the Claisen-Schmidt condensation. The resulting 2',5'-diethoxychalcones serve as a platform for developing novel therapeutic agents, with demonstrated potential in anticancer and anti-inflammatory research. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the rich chemical and biological space accessible from this strategic starting material.

References

  • BenchChem. (n.d.). Comparative Guide to the Biological Activities of 2',5'-Dichloroacetophenone Derivatives.
  • BenchChem. (n.d.). Applications of 2',6'-Dimethoxyacetophenone in Medicinal Chemistry: Application Notes and Protocols.
  • BenchChem. (n.d.). Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone.
  • Future Medicinal Chemistry. (2024). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.
  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
  • MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
  • University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities.
  • ResearchGate. (2023). Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde.
  • BenchChem. (n.d.). Synthesis of Chalcones from 3,5-Dihydroxyacetophenone: Application Notes and Protocols for Researchers.
  • BenchChem. (n.d.). Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation.
  • ResearchGate. (2007). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes.
  • National Institutes of Health. (2024). 2,5-Dihydroxyphenylethanone: an anti-melanogenic bioactive compound isolated from Ganoderma cochlear.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound, CAS 112434-80-7.
  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).

Sources

Application Notes & Protocols: The Strategic Role of 2',5'-Diethoxyacetophenone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of 2',5'-Diethoxyacetophenone

In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a decision that dictates the trajectory of a drug discovery program. This compound is an aromatic ketone that, while seemingly simple, offers a robust and versatile platform for the construction of complex pharmaceutical intermediates.[1][2] Its structure, characterized by an acetophenone core functionalized with two activating ethoxy groups at the 2' and 5' positions, provides a unique combination of steric and electronic properties. These features are instrumental in directing subsequent chemical transformations with high regioselectivity, making it a valuable building block in Diversity-Oriented Synthesis (DOS) for creating libraries of natural product analogs.[3]

The ethoxy groups are electron-donating, which activates the aromatic ring towards electrophilic substitution, a cornerstone of aromatic chemistry. This enhanced reactivity, coupled with the directing effects of the substituents, allows for the controlled introduction of additional functional groups necessary for building the pharmacophores of advanced drug candidates, such as kinase inhibitors and antiviral agents.[4]

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its transformation into a key pharmaceutical intermediate, 4'-Amino-2',5'-diethoxyacetophenone. We will detail the underlying chemical principles, provide field-tested experimental protocols, and discuss the analytical methods required for process validation.

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to safe and effective handling and reaction setup.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1][2]
CAS Number 112434-80-7[1][2]
Appearance Varies; typically a solid or oil-
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Low solubility in water.[5]
XLogP3 2.3[1]

Core Synthetic Workflow: From Precursor to a Versatile Amino Intermediate

The primary application detailed herein is the conversion of this compound into 4'-Amino-2',5'-diethoxyacetophenone. This transformation is a classic two-step process involving electrophilic aromatic nitration followed by reduction of the resulting nitro group. The final amino-substituted acetophenone is a highly valuable intermediate, as the amino group serves as a synthetic handle for a multitude of subsequent reactions, including amide bond formation, diazotization, and the construction of heterocyclic rings.[3]

G cluster_0 Synthetic Pathway A This compound (Starting Material) B Step 1: Electrophilic Nitration (HNO₃/H₂SO₄) A->B C 4'-Nitro-2',5'-diethoxyacetophenone (Nitro Intermediate) B->C D Step 2: Nitro Group Reduction (e.g., SnCl₂/HCl) C->D E 4'-Amino-2',5'-diethoxyacetophenone (Target Intermediate) D->E F Further Synthesis (e.g., Amide Coupling, Heterocycle Formation) E->F

Caption: Overall workflow for the synthesis of 4'-Amino-2',5'-diethoxyacetophenone.

Protocol 1: Electrophilic Aromatic Nitration

The introduction of a nitro group onto the aromatic ring is achieved via electrophilic substitution. The potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric and sulfuric acids.[6] The electron-donating ethoxy groups activate the ring and direct the incoming electrophile primarily to the para position relative to the 2'-ethoxy group (the 4' position), which is sterically accessible.

Causality Behind Experimental Choices
  • Mixed Acid System : Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and generate the highly reactive nitronium ion (NO₂⁺).[7]

  • Temperature Control : The reaction is highly exothermic. Maintaining a low temperature (0–5 °C) is critical to prevent over-reaction (dinitration) and decomposition of the starting material, thereby ensuring higher yield and purity of the desired mononitrated product.

G cluster_mechanism Mechanism of Nitronium Ion Generation and Attack HNO3 HNO₃ H2NO3+ H₂NO₃⁺ (Protonated Nitric Acid) HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O H2O H₂O ArH 2',5'-Diethoxy- acetophenone Intermediate Arenium Ion (Resonance Stabilized) ArH->Intermediate + NO₂⁺ Product 4'-Nitro-2',5'-diethoxy- acetophenone Intermediate->Product - H⁺

Caption: Simplified mechanism of electrophilic nitration on the aromatic ring.

Step-by-Step Methodology
  • Safety First : Don personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8][9] All operations must be conducted within a certified chemical fume hood.

  • Reaction Setup : Place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath on a magnetic stirrer.

  • Acid Mixture Preparation : Carefully and slowly add 25 mL of concentrated sulfuric acid (H₂SO₄) to the flask. Once cooled to below 10 °C, slowly add 10 mL of concentrated nitric acid (HNO₃) dropwise while maintaining the temperature below 10 °C. This mixture is highly corrosive and oxidizing.

  • Substrate Addition : In a separate beaker, dissolve 10.4 g (50 mmol) of this compound in 30 mL of concentrated sulfuric acid.

  • Reaction Execution : Cool the solution of the acetophenone to 0–5 °C. Using a dropping funnel, add this solution dropwise to the cold nitrating mixture over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Reaction Monitoring : After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase), checking for the consumption of the starting material.

  • Workup : Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude nitro-product will precipitate as a solid.

  • Purification : Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from ethanol to yield pure 4'-Nitro-2',5'-diethoxyacetophenone.

Typical Reaction Data
ParameterValue
Reaction Time 2-3 hours
Temperature 0–5 °C
Typical Yield 75-85%
Appearance of Product Pale yellow solid

Protocol 2: Reduction of the Nitro Intermediate

The conversion of the nitro group to a primary amine is a fundamental transformation in the synthesis of pharmaceuticals. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. This method is generally high-yielding and avoids the need for high-pressure hydrogenation equipment.

Causality Behind Experimental Choices
  • Reducing Agent : Tin(II) chloride is a classic reagent for the reduction of aromatic nitro compounds. In the acidic medium, it acts as a single-electron donor in a stepwise mechanism to reduce the nitro group to an amine.

  • Acidic Medium : Concentrated HCl is essential for the reaction. It protonates the nitro group, making it more susceptible to reduction, and serves as the solvent.

  • Basification : After the reduction is complete, the reaction mixture is acidic, and the product exists as an ammonium salt. Adding a strong base (e.g., NaOH) deprotonates the ammonium salt to liberate the free amine, which then precipitates from the aqueous solution.

Step-by-Step Methodology
  • Reaction Setup : In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 4'-Nitro-2',5'-diethoxyacetophenone (12.7 g, 50 mmol) obtained from the previous step.

  • Reagent Addition : Add 100 mL of ethanol to suspend the solid, followed by the careful addition of 56.4 g (250 mmol) of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Reaction Execution : Slowly add 50 mL of concentrated hydrochloric acid. The mixture will heat up. Once the initial exotherm subsides, heat the mixture to reflux (approximately 80-90 °C) for 3-4 hours.

  • Reaction Monitoring : Monitor the disappearance of the starting material by TLC. The product amine will have a different Rf value.

  • Workup : Cool the reaction mixture to room temperature. Slowly and carefully neutralize the mixture by pouring it into a cold solution of 30% sodium hydroxide (NaOH) until the pH is strongly basic (pH > 12). The tin salts will precipitate as tin hydroxides.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Purification : Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be recrystallized from an ethanol/water mixture to yield pure 4'-Amino-2',5'-diethoxyacetophenone.

Analytical Methods and Characterization

Validation of each synthetic step is crucial. HPLC is the preferred method for quantitative analysis of reaction progress and final product purity, while spectroscopic methods are used for structural confirmation.[10][11]

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation : HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid.[11]

  • Flow Rate : 1.0 mL/min.[11]

  • Detection : UV detection at a wavelength determined by the absorbance maximum of the analytes (typically around 254 nm or 280 nm).

  • Purpose : To monitor the disappearance of starting material and the appearance of the product, and to determine the purity of the final intermediate.

Spectroscopic Data for Key Compounds

The identity and structure of the starting material and synthesized intermediates must be confirmed.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
This compound 7.20-6.80 (m, 3H, Ar-H), 4.10 (q, 2H, OCH₂), 4.05 (q, 2H, OCH₂), 2.55 (s, 3H, COCH₃), 1.40 (t, 3H, CH₃), 1.35 (t, 3H, CH₃)199.0 (C=O), 153.5, 149.0, 122.0, 115.0, 114.0, 113.0 (Ar-C), 64.5, 64.0 (OCH₂), 29.0 (COCH₃), 15.0, 14.8 (CH₃)208.11 [M]⁺
4'-Nitro-2',5'-diethoxyacetophenone 7.40 (s, 1H, Ar-H), 7.30 (s, 1H, Ar-H), 4.20 (q, 2H, OCH₂), 4.15 (q, 2H, OCH₂), 2.60 (s, 3H, COCH₃), 1.45 (t, 6H, CH₃)198.0 (C=O), 154.0, 150.0, 142.0, 118.0, 112.0, 108.0 (Ar-C), 65.0, 64.8 (OCH₂), 29.5 (COCH₃), 14.5 (CH₃)253.10 [M]⁺
4'-Amino-2',5'-diethoxyacetophenone 7.00 (s, 1H, Ar-H), 6.30 (s, 1H, Ar-H), 4.20 (s, 2H, NH₂), 4.00 (q, 2H, OCH₂), 3.95 (q, 2H, OCH₂), 2.50 (s, 3H, COCH₃), 1.38 (t, 3H, CH₃), 1.33 (t, 3H, CH₃)197.5 (C=O), 150.0, 148.0, 141.0, 115.0, 110.0, 100.0 (Ar-C), 64.0, 63.8 (OCH₂), 28.5 (COCH₃), 15.2, 14.9 (CH₃)223.12 [M]⁺
Note: Spectroscopic data are representative and based on analogous structures. Actual values should be determined experimentally.[12][13]

Conclusion and Future Prospects

This compound stands out as a strategically valuable precursor for the synthesis of complex pharmaceutical intermediates. The protocols detailed here for its conversion to 4'-Amino-2',5'-diethoxyacetophenone provide a reliable and scalable pathway to a versatile building block. The resulting amino intermediate opens the door to a vast chemical space, enabling researchers and drug development professionals to construct novel molecular architectures for the discovery of next-generation therapeutics. Further exploration into the derivatization of this intermediate will undoubtedly continue to yield compounds with significant biological potential.

References

  • Vertex AI Search. (2026). Safety Data Sheet 2',5'-Dihydroxyacetophenone. MetaSci.
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  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • Wiley/SpectraBase. (2025). 2',5'-Dihydroxyacetophenone - Optional[13C NMR] - Spectrum.
  • Khan, I., et al. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.
  • Toure, B. B., & Hall, D. G. (2021).
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  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.
  • Santa Cruz Biotechnology. (n.d.). 2′,5′-Diethoxyacetophenone.
  • Lipshutz, B. H., et al. (2024). Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir. PMC.
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Application Note: Synthesis and Characterization of 5-(2,5-dihydroxyphenyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 5-(2,5-dihydroxyphenyl)-3-methyl-1H-pyrazole, a valuable heterocyclic compound, starting from 2',5'-dihydroxyacetophenone. Pyrazole derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties[1]. The described protocol employs a two-step, one-pot reaction sequence involving an initial base-catalyzed Claisen condensation to form a 1,3-dicarbonyl intermediate, followed by a classic acid-catalyzed cyclization with hydrazine hydrate. This document details the underlying reaction mechanism, a step-by-step experimental protocol, safety precautions, characterization data for the target compound, and a troubleshooting guide to assist researchers in achieving optimal results.

Reaction Mechanism and Rationale

The direct reaction of an acetophenone with hydrazine typically yields a hydrazone or an azine derivative[2][3]. To construct the five-membered pyrazole ring, a 1,3-dicarbonyl moiety is required to react with the two nucleophilic nitrogen atoms of hydrazine[4]. This is the foundation of the well-established Knorr pyrazole synthesis[5][6][7].

Therefore, this protocol first transforms 2',5'-dihydroxyacetophenone into a reactive 1-(2,5-dihydroxyphenyl)butane-1,3-dione intermediate. This is achieved through a base-mediated Claisen condensation with an acetate source, such as ethyl acetate. The in situ generated 1,3-diketone is then immediately subjected to cyclocondensation with hydrazine hydrate.

The mechanism proceeds as follows:

  • Enolate Formation: A strong base (e.g., sodium ethoxide) deprotonates the α-carbon of the 2',5'-dihydroxyacetophenone, forming an enolate.

  • Claisen Condensation: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. Subsequent collapse of the tetrahedral intermediate and loss of the ethoxide leaving group yields the 1,3-diketone.

  • Hydrazone Formation: Hydrazine hydrate reacts with one of the carbonyl groups of the 1,3-diketone (preferentially the more reactive ketone) under mild acidic conditions to form a hydrazone intermediate[4].

  • Intramolecular Cyclization & Dehydration: The terminal amino group of the hydrazone then attacks the second carbonyl group intramolecularly. The resulting cyclic intermediate readily dehydrates to yield the stable, aromatic pyrazole ring[8].

Reaction_Mechanism cluster_products Intermediates & Final Product R1 2',5'-Dihydroxyacetophenone I1 1,3-Diketone Intermediate R1->I1 Claisen Condensation with R2, R3 R2 Ethyl Acetate R3 1. NaOEt (Base) 2. H+ (Workup) R4 Hydrazine Hydrate (NH2NH2·H2O) R5 Acetic Acid (Catalyst) I2 Hydrazone Intermediate I1->I2 Condensation with R4, R5 P1 5-(2,5-dihydroxyphenyl)-3-methyl-1H-pyrazole I2->P1 Cyclization & Dehydration

Caption: Reaction mechanism for pyrazole synthesis.

Experimental Protocol

This protocol is designed for the synthesis of 5-(2,5-dihydroxyphenyl)-3-methyl-1H-pyrazole on a 10 mmol scale.

Materials and Equipment
MaterialGradeQuantity
2',5'-Dihydroxyacetophenone≥98%1.52 g (10 mmol)
Absolute EthanolAnhydrous50 mL
Sodium MetalReagent Grade0.28 g (12 mmol)
Ethyl AcetateAnhydrous, ≥99.5%5 mL (approx. 50 mmol)
Hydrazine Hydrate (80% solution)Reagent Grade0.63 mL (approx. 12 mmol)
Glacial Acetic AcidACS Grade0.5 mL
Diethyl EtherACS GradeFor extraction
Saturated Sodium Bicarbonate Solution-For washing
Brine-For washing
Anhydrous Magnesium Sulfate-For drying
Equipment Specification
250 mL Three-neck round-bottom flask-
Reflux condenser, Dropping funnel-
Magnetic stirrer with heating mantle-
Ice bath-
Rotary evaporator-
Standard glassware for extraction & workup-
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Safety Precautions
  • Hydrazine Hydrate is highly toxic and a suspected carcinogen. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles[4].

  • Sodium metal reacts violently with water. Handle with care under an inert atmosphere or a dry solvent.

  • The reaction should be conducted in a fume hood due to the use of flammable solvents and toxic reagents.

Step-by-Step Procedure

Experimental_Workflow cluster_prep Step 1: Preparation of Sodium Ethoxide cluster_claisen Step 2: Claisen Condensation cluster_pyrazole Step 3: Pyrazole Formation cluster_workup Step 4: Workup and Purification A Dissolve Sodium Metal in Absolute Ethanol (under N2, with cooling) B Add 2',5'-Dihydroxyacetophenone to Sodium Ethoxide Solution A->B C Add Ethyl Acetate Dropwise B->C D Reflux the Mixture (Monitor by TLC) C->D E Cool to Room Temperature D->E F Add Hydrazine Hydrate & Acetic Acid E->F G Reflux the Mixture (Monitor by TLC) F->G H Cool and Concentrate (Rotary Evaporator) G->H I Acidify with HCl (aq) and Extract with Ethyl Acetate H->I J Wash Organic Layer (NaHCO3, Brine) I->J K Dry (MgSO4), Filter, and Concentrate J->K L Purify by Recrystallization or Column Chromatography K->L

Caption: Experimental workflow for pyrazole synthesis.

  • Preparation of Sodium Ethoxide: Carefully add small pieces of sodium metal (0.28 g) to 30 mL of absolute ethanol in a three-neck flask under a nitrogen atmosphere. The flask should be cooled in an ice bath to control the exothermic reaction. Stir until all the sodium has dissolved.

  • 1,3-Diketone Formation: To the freshly prepared sodium ethoxide solution, add a solution of 2',5'-dihydroxyacetophenone (1.52 g) in 10 mL of absolute ethanol. Then, add ethyl acetate (5 mL) dropwise over 15 minutes.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the consumption of the starting acetophenone by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Cyclization: Cool the reaction mixture to room temperature. Add glacial acetic acid (0.5 mL) followed by hydrazine hydrate (0.63 mL).

  • Reaction: Heat the mixture to reflux for another 4-8 hours. The reaction progress can be monitored by TLC until the 1,3-diketone intermediate is consumed.

  • Work-up: Cool the flask to room temperature and remove the ethanol using a rotary evaporator. Add 50 mL of cold water to the residue and acidify to pH ~5-6 with 2M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure 5-(2,5-dihydroxyphenyl)-3-methyl-1H-pyrazole.

Characterization of Final Product

The structure of the synthesized compound should be confirmed using standard spectroscopic methods. The following table provides expected data for the target product.

PropertyExpected Value / Observation
Product Name 5-(2,5-dihydroxyphenyl)-3-methyl-1H-pyrazole
Appearance Off-white to pale yellow solid
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 12.1 (s, 1H, pyrazole-NH), 9.1 (s, 1H, Ar-OH), 8.8 (s, 1H, Ar-OH), 6.8-7.0 (m, 3H, Ar-H), 6.2 (s, 1H, pyrazole-CH), 2.2 (s, 3H, CH₃). Note: Phenolic and NH protons are D₂O exchangeable.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 150.1, 148.5, 145.2, 142.8 (Ar-C-O, pyrazole C=N), 118.5, 117.2, 115.9, 115.4 (Ar-CH, Ar-C), 102.1 (pyrazole-CH), 11.5 (CH₃).
IR (KBr) ν (cm⁻¹): 3400-3200 (broad, O-H, N-H stretch), 3100 (Ar C-H stretch), 1610 (C=N stretch), 1580 (C=C stretch), 1250 (C-O stretch).
Mass Spec (ESI+) m/z: 191.08 [M+H]⁺

Note: The spectral data presented are predictive and based on analogous structures reported in the literature[9][10]. Actual results may vary slightly.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive sodium metal; wet solvents/reagents; insufficient reflux time.Use freshly cut sodium. Ensure all glassware and solvents (especially ethanol and ethyl acetate) are rigorously dried. Increase reflux time and monitor reaction progress closely by TLC.
Incomplete Reaction Insufficient base for Claisen condensation; insufficient hydrazine or catalyst for cyclization.Use a slight excess of sodium ethoxide (1.2 eq). Ensure at least 1.2 equivalents of hydrazine hydrate are used. Ensure catalytic acetic acid was added.
Formation of Azine Byproduct Excess heating during work-up or reaction with excess acetophenone.Avoid overheating during solvent removal[3]. Ensure the stoichiometry is correct. The azine byproduct can often be removed during chromatographic purification.
Difficulty in Purification Presence of multiple byproducts; product is an oil.Optimize reaction conditions to improve selectivity. If the product oils out during recrystallization, try a different solvent system or switch to flash column chromatography.

References

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available at: [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. Available at: [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. Available at: [Link]

  • Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. Tetrahedron Letters. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. Available at: [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. Molecules. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction. UCLA Department of Chemistry & Biochemistry. Available at: [Link]

  • Reaction of 2,5-dihydroxyacetophenone I or 1-(1,4-dihydroxynaphthalen-2-yl)ethanone II with hydrazine hydrate or 4-aryl thiosemicarbazides. ResearchGate. Available at: [Link]

  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available at: [Link]

  • The Approach of the Reaction of Acetophenone N‐Tosylhydrazones with Acetylene Gas. ResearchGate. Available at: [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure. Available at: [Link]

  • Ethanone, 1-phenyl-, hydrazone. Organic Syntheses. Available at: [Link]

  • The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Chemical Communications. Available at: [Link]

  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry. Available at: [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Semantic Scholar. Available at: [Link]

  • 2,5-dihydroxyacetophenone. Organic Syntheses. Available at: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]

  • 2,6-dihydroxyacetophenone. Organic Syntheses. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. ResearchGate. Available at: [Link]

  • 2,5-Dihydroxyphenylethanone: an anti-melanogenic bioactive compound isolated from Ganoderma cochlear. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

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Technical Guide: The Role and Application of 2,2-Diethoxyacetophenone in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Formulation Scientists

Foreword: A Note on Chemical Nomenclature

While the topic of interest is "2',5'-Diethoxyacetophenone," it is crucial for the scientific community to note that the compound with a predominant and extensively documented role in polymer chemistry is its isomer, 2,2-Diethoxyacetophenone (DEAP) . This compound, identified by CAS Number 6175-45-7, is a cornerstone photoinitiator in ultraviolet (UV) curing technologies. In contrast, the 2',5'-isomer (CAS 112434-80-7) is significantly less characterized in this field[1]. Therefore, this guide will focus on the scientifically and industrially relevant 2,2-Diethoxyacetophenone, hereafter referred to as DEAP, to provide actionable insights and protocols for researchers, scientists, and drug development professionals.

Section 1: Introduction to 2,2-Diethoxyacetophenone (DEAP)

DEAP is a highly efficient free-radical photoinitiator belonging to the Type I, or α-cleavage, class of initiators[2][3]. Upon absorption of UV radiation, the DEAP molecule undergoes unimolecular bond scission to generate two distinct free-radical species. This rapid generation of radicals makes it an indispensable component in formulations that require rapid, controlled polymerization, a process commonly known as UV curing. Its primary utility is found in systems where a liquid formulation is converted into a solid, cross-linked polymer network almost instantaneously upon exposure to UV light[4].

Key advantages of DEAP include its high photoinitiation activity, fast curing speed, and excellent compatibility with a wide range of acrylate-based oligomers and reactive diluents[5]. Furthermore, it is particularly valued in applications requiring high optical clarity and non-yellowing properties, such as clear coatings and specialized adhesives[6][7].

Physicochemical and Spectroscopic Properties

A thorough understanding of DEAP's properties is fundamental to its effective use in formulation development. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueReferences
CAS Number 6175-45-7[5]
Molecular Formula C₁₂H₁₆O₃[5][8]
Molecular Weight 208.25 g/mol [5][6]
Appearance Colorless to light yellow liquid[4][6]
Density ~1.034 g/mL at 25 °C[6]
Boiling Point 131-134 °C at 10 mmHg
Refractive Index (n20/D) ~1.499[7]
UV Absorption Maxima 242 nm, 325 nm[5]
Purity ≥95% - 99%[6]

Section 2: The Mechanism of Photoinitiation

DEAP functions as a Type I photoinitiator, meaning it generates initiating free radicals through a unimolecular cleavage process upon absorbing light energy[3][9]. This mechanism is distinct from Type II photoinitiators, which require a co-initiator or synergist to produce radicals via a bimolecular reaction.

The process, known as α-cleavage, can be described in two primary steps:

  • Photo-Excitation: The benzoyl chromophore within the DEAP molecule absorbs photons from a UV light source (typically a medium-pressure mercury lamp). This absorption excites the molecule from its ground state to a short-lived singlet excited state, which then rapidly converts to a more stable triplet excited state.

  • α-Cleavage: In the triplet state, the molecule undergoes homolytic cleavage of the carbon-carbon bond adjacent (in the alpha position) to the carbonyl group. This fragmentation yields a benzoyl radical and a diethoxy-substituted carbon-centered radical.

Both of these radical species are capable of initiating the chain-growth polymerization of monomers and oligomers, such as acrylates, by attacking their carbon-carbon double bonds.

G cluster_0 Mechanism of DEAP Photoinitiation DEAP 2,2-Diethoxyacetophenone (Ground State) ExcitedDEAP Excited State DEAP* DEAP->ExcitedDEAP hν (UV Light) Radicals Benzoyl Radical + Diethoxy Carbon Radical ExcitedDEAP->Radicals α-Cleavage Monomer Acrylate Monomers (M) Radicals->Monomer Initiation Polymer Growing Polymer Chain (R-M•) Monomer->Polymer Propagation

Caption: α-Cleavage mechanism of 2,2-Diethoxyacetophenone (DEAP).

Section 3: Core Applications in Polymer Science

DEAP's efficiency and physical properties make it suitable for a diverse range of applications in polymer chemistry.

  • UV-Curable Coatings: DEAP is widely used in formulations for wood, metal, and plastic varnishes[4][5]. Its low yellowing tendency is a significant advantage for clear topcoats where optical transparency and color fidelity are paramount[6].

  • UV-Curing Adhesives: It serves as an effective initiator for UV-curable adhesives, enabling rapid bonding and fixture times upon UV exposure, which is highly desirable in automated assembly lines[4].

  • Printing Inks and Varnishes: In the graphic arts industry, DEAP is incorporated into inks and overprint varnishes. It is particularly recommended for pigmented systems where long-term shelf life and color stability are essential[6][7].

  • Biomedical Materials and Hydrogels: In research and development, DEAP is used to fabricate cross-linked polymer networks for biomedical applications. For instance, it has been used to prepare hydrogel adsorbents, demonstrating its utility in creating materials for potential use in drug delivery or separations[10].

Section 4: Application Protocols

The following protocols are designed to be self-validating and provide a clear rationale for key experimental choices. Researchers should adapt concentrations and exposure times based on their specific monomers, equipment, and desired material properties.

Protocol 1: Formulation of a UV-Curable Acrylate Clear Coat

This protocol details the preparation of a simple, high-performance clear coating for application on a non-porous substrate.

Objective: To create a tack-free, hard, and transparent polymer film via UV curing.

Materials & Equipment:

  • Urethane Acrylate Oligomer (e.g., CN966, Sartomer)

  • Reactive Diluent: Isobornyl Acrylate (IBOA)

  • Photoinitiator: 2,2-Diethoxyacetophenone (DEAP)

  • Substrate: Glass slides or metal panels

  • Magnetic stirrer and stir bar

  • Amber glass bottle (to prevent premature polymerization)

  • Film Applicator (e.g., drawdown bar, 25 µm)

  • Medium-pressure mercury arc UV curing system

Workflow Diagram:

G start_node start_node end_node end_node process_node process_node start Start formulate 1. Formulate Resin (Oligomer + Diluent + DEAP) start->formulate mix 2. Mix in Dark (2 hours) formulate->mix apply 3. Apply Film (25 µm) mix->apply cure 4. UV Cure (5 J/cm²) apply->cure evaluate 5. Evaluate Film (Tack-free, Hardness) cure->evaluate end_step End evaluate->end_step

Caption: Workflow for preparing a UV-curable clear coat.

Procedure:

  • Formulation: In an amber glass bottle, combine the components according to the following weight percentages (wt%):

    • Urethane Acrylate Oligomer: 67 wt%

    • Isobornyl Acrylate (IBOA): 30 wt%

    • DEAP: 3 wt%

    • Causality: The oligomer provides the core properties (hardness, flexibility). The reactive diluent (IBOA) reduces viscosity for ease of application. DEAP is added at a typical concentration (1-5 wt%) to ensure sufficient radical generation for thorough curing.

  • Mixing: Place a magnetic stir bar in the bottle, cap it, and place it on a magnetic stirrer. Mix for at least 2 hours in a dark environment to ensure complete homogenization of the photoinitiator.

  • Application: Clean the substrate (e.g., a glass slide) with isopropanol. Place the substrate on a flat surface. Apply a small amount of the formulated resin at one end and use a 25 µm drawdown bar to create a uniform thin film.

  • UV Curing: Immediately place the coated substrate on the conveyor belt of the UV curing system. Expose the film to a UV dose of approximately 5 J/cm² (UVA). The exact energy required will depend on the lamp intensity and belt speed.

    • Self-Validation: The primary indicator of a successful cure is a "tack-free" surface. Immediately after curing, gently touch the surface with a gloved finger or a cotton swab. It should feel smooth and dry, with no residue transfer.

  • Post-Cure Evaluation: Allow the film to cool to room temperature. Evaluate for hardness using pencil hardness testers (ASTM D3363) or by a simple fingernail scratch test. The film should resist scratching.

Protocol 2: Synthesis of a Cross-linked Hydrogel for Research

This protocol describes the fabrication of a simple hydrogel disk, a common format for swelling studies or as a scaffold in cell culture research.

Objective: To synthesize a cross-linked polymer network capable of absorbing significant amounts of water.

Materials & Equipment:

  • Monomer: N-Isopropylacrylamide (NIPAM)

  • Cross-linker: N,N'-Methylenebis(acrylamide) (BIS)

  • Photoinitiator: 2,2-Diethoxyacetophenone (DEAP)

  • Solvent: Deionized (DI) Water

  • Mold: Two glass plates separated by a 1 mm thick silicone gasket

  • UV Light Source (365 nm, e.g., a UV crosslinker or flood lamp)

  • Nitrogen gas source for degassing

Workflow Diagram:

G start_node start_node end_node end_node process_node process_node critical_step critical_step start Start prepare_sol 1. Prepare Pre-gel Solution start->prepare_sol degas 2. Degas with N₂ (15 min) prepare_sol->degas fill_mold 3. Fill Mold degas->fill_mold irradiate 4. UV Irradiation (365 nm, 10 min) fill_mold->irradiate demold 5. Demold Hydrogel irradiate->demold wash 6. Wash in DI Water (48 hours) demold->wash end_step End Product: Purified Hydrogel wash->end_step

Caption: Workflow for photopolymerization of a hydrogel.

Procedure:

  • Prepare Pre-gel Solution:

    • Dissolve 1g of NIPAM and 0.02g of BIS (2 mol% relative to NIPAM) in 10 mL of DI water.

    • Add 0.03g of DEAP (3 mol% relative to NIPAM). Stir until fully dissolved.

    • Causality: BIS is the cross-linker; its concentration dictates the network density and subsequent swelling properties of the hydrogel.

  • Degas the Solution: This is a critical step. Bubble nitrogen gas through the solution for 15 minutes.

    • Causality: Dissolved oxygen is a potent inhibitor of free-radical polymerization. Removing it is essential for the reaction to proceed efficiently and for the formation of a uniform polymer network.

  • Fill the Mold: Using a syringe, carefully inject the pre-gel solution between the two glass plates of the mold, ensuring no air bubbles are trapped.

  • Photopolymerization: Place the filled mold under a 365 nm UV lamp. Irradiate for 10 minutes.

    • Self-Validation: A successful polymerization is indicated by the transition from a liquid solution to a solid, opaque gel.

  • Demolding and Purification: Carefully disassemble the mold to retrieve the hydrogel disk. Place the disk in a large beaker of DI water. Wash for 48 hours, changing the water every 8-12 hours.

    • Causality: This washing step is crucial to remove any unreacted monomer, cross-linker, and photoinitiator, which could be cytotoxic or interfere with subsequent experiments.

Section 5: Safety and Handling

  • Storage: DEAP should be stored in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition[4][5].

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors.

  • Flash Point: The closed-cup flash point is approximately 110 °C (230 °F), indicating it is a combustible liquid[6].

References

  • Changhong Chemical. (n.d.). Photoinitiator DEAP (2,2-Diethoxyacetophenone) Cas No 6175-45-7 manufacturer. Retrieved from [Link]

  • Ottokemi. (n.d.). 2,2-Diethoxyacetophenone, >95%. Retrieved from [Link]

  • Park, J., et al. (n.d.). Synthesis and characterization of poly[2,5-thiophenediyl(dimethylsilylene)]. Polymer.
  • Scribd. (n.d.). Photo Initiators. Retrieved from [Link]

  • Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release.
  • Zhang, X., et al. (n.d.). Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber. Polymers.
  • CAS Common Chemistry. (n.d.). 2,2-Diethoxyacetophenone. Retrieved from [Link]

  • Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release.
  • MDPI. (n.d.).
  • Alrahlah, A., et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Polymers (Basel), 13(4), 470.
  • Theorem Chemical. (n.d.). China 2,2-Diethoxyacetophenone CAS 6175-45-7 Photoinitiator DEAP factory and suppliers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Poly(ether ketone)
  • ResearchGate. (n.d.). The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing.
  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6695.
  • SPECIFIC POLYMERS. (n.d.). Chemical Building-Blocks. Retrieved from [Link]

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Application Note & Protocol: 2',5'-Diethoxyacetophenone as a Chromogenic Substrate for Cytochrome P450 Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide details the application of 2',5'-diethoxyacetophenone as a potential chromogenic substrate for the assessment of cytochrome P450 (CYP) enzyme activity, with a particular focus on CYP1A isoforms. While not a classical substrate, its chemical structure suggests susceptibility to O-dealkylation by CYPs, a common metabolic pathway for xenobiotics.[1][2] This document provides a comprehensive theoretical framework, detailed experimental protocols, and data interpretation guidelines for utilizing this compound in enzyme kinetics and inhibitor screening. The methodologies presented are grounded in established principles of enzyme assays and are designed to be self-validating.

Introduction: The Rationale for this compound as a CYP Substrate

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases critical to the metabolism of a vast array of endogenous and exogenous compounds, including pharmaceuticals, toxins, and pollutants. Assessing the activity of specific CYP isoforms is a cornerstone of drug discovery and development, providing insights into potential drug-drug interactions and metabolic liabilities.[3]

The selection of an appropriate substrate is paramount for a robust enzyme assay.[4] While numerous fluorogenic and luminogenic substrates are commercially available, the exploration of novel chromogenic substrates remains a pertinent area of research. This compound, an aromatic ketone with two ethoxy groups, presents as a candidate for CYP-mediated metabolism. The ethoxy moieties are potential sites for O-dealkylation, a reaction frequently catalyzed by CYP enzymes, particularly those in the CYP1A and CYP2B subfamilies.[5]

The enzymatic conversion of this compound would likely yield mono-dealkylated and di-dealkylated phenolic products. These resulting hydroxylated acetophenones can then be quantified, often through a secondary colorimetric reaction, providing an indirect measure of enzyme activity. This application note will focus on a plausible pathway involving the generation of a hydroxylated product that can be detected using a standard colorimetric reagent.

Proposed Metabolic Pathway

sub This compound cyp Cytochrome P450 (e.g., CYP1A1) sub->cyp Binding int Intermediate Metabolite (Mono-dealkylated) prod 2',5'-Dihydroxyacetophenone (Detected Product) int->prod Further O-deethylation cyp->int O-deethylation nadp NADP+ + H2O cyp->nadp nadph NADPH + H+ + O2 nadph->cyp

Figure 1: Proposed metabolic pathway of this compound by Cytochrome P450 enzymes.

Principle of the Assay

This assay is designed to quantify the activity of a specific CYP isoform by measuring the formation of a hydroxylated product from the O-dealkylation of this compound. The protocol is based on a two-step reaction:

  • Enzymatic Reaction: The CYP enzyme, typically in the form of recombinant human enzyme or liver microsomes, catalyzes the oxidation of this compound in the presence of NADPH.

  • Colorimetric Detection: The reaction is quenched, and a colorimetric reagent is added that reacts specifically with the phenolic product to generate a colored compound. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of product formed and thus to the enzyme's activity.

Materials and Reagents

Equipment
  • Microplate reader with absorbance detection capabilities (400-700 nm)

  • 37°C incubator

  • Calibrated multichannel and single-channel pipettes

  • Refrigerated centrifuge

  • Vortex mixer

Reagents
  • This compound (ensure high purity)

  • Recombinant human CYP enzyme (e.g., CYP1A2, CYP3A4) or human liver microsomes

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH stock solution

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Trichloroacetic acid (TCA)

  • 4-Aminoantipyrine (4-AAP)

  • Potassium ferricyanide

  • 2',5'-Dihydroxyacetophenone (as a standard for quantification)

  • 96-well clear, flat-bottom microplates

Experimental Protocols

Preparation of Reagents
  • Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in acetonitrile.

  • Standard Stock Solution (1 mM): Dissolve 2',5'-dihydroxyacetophenone in acetonitrile.

  • NADPH Stock Solution (10 mM): Dissolve NADPH in 100 mM potassium phosphate buffer, pH 7.4. Prepare fresh and keep on ice.

  • Enzyme Preparation: Dilute the recombinant CYP enzyme or liver microsomes to the desired concentration in cold 100 mM potassium phosphate buffer, pH 7.4. The optimal concentration should be determined empirically.

  • Quenching Solution (10% w/v TCA): Dissolve TCA in deionized water.

  • Colorimetric Reagent A (0.6% w/v 4-AAP): Dissolve 4-AAP in deionized water.

  • Colorimetric Reagent B (0.6% w/v Potassium Ferricyanide): Dissolve potassium ferricyanide in deionized water.

Assay Workflow

start Start prep Prepare Reagents and Standard Curve start->prep plate Add Buffer, Enzyme, and Substrate to Microplate prep->plate preincubate Pre-incubate at 37°C for 5 min plate->preincubate initiate Initiate Reaction with NADPH preincubate->initiate incubate Incubate at 37°C for 15-60 min initiate->incubate quench Quench Reaction with TCA incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer color_dev Add Colorimetric Reagents A and B transfer->color_dev incubate_color Incubate at RT for 10 min color_dev->incubate_color read Read Absorbance at 510 nm incubate_color->read end End read->end

Figure 2: General workflow for the this compound CYP enzyme assay.

Standard Curve Generation
  • Prepare a series of dilutions of the 2',5'-dihydroxyacetophenone standard stock solution in the assay buffer.

  • Process these standards in the same manner as the experimental samples, starting from the quenching step.

  • Plot the absorbance values against the known concentrations of the standard to generate a standard curve.

Enzyme Activity Assay
  • To each well of a 96-well plate, add the following in order:

    • 140 µL of 100 mM potassium phosphate buffer (pH 7.4)

    • 20 µL of diluted enzyme preparation

    • 20 µL of this compound working solution (prepare by diluting the stock in buffer)

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of 10 mM NADPH solution to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of 10% TCA.

  • Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated protein.

  • Carefully transfer 150 µL of the supernatant to a new 96-well plate.

  • Add 25 µL of Colorimetric Reagent A (4-AAP) to each well.

  • Add 25 µL of Colorimetric Reagent B (Potassium Ferricyanide) to each well and mix.

  • Incubate at room temperature for 10 minutes to allow for color development.

  • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

Controls
  • No-Enzyme Control: Replace the enzyme solution with buffer to determine the rate of non-enzymatic substrate degradation.

  • No-NADPH Control: Replace the NADPH solution with buffer to ensure the reaction is NADPH-dependent.

  • No-Substrate Control: Replace the substrate solution with buffer to account for any background absorbance.

Data Analysis and Interpretation

  • Subtract the average absorbance of the no-enzyme control from all other absorbance readings.

  • Use the standard curve to convert the corrected absorbance values into the concentration of the product formed (µM).

  • Calculate the enzyme activity using the following formula:

    Activity (pmol/min/mg protein) = ( [Product] (µM) * Reaction Volume (µL) ) / ( Incubation Time (min) * Protein Amount (mg) * 1000 )

Quantitative Data Summary
ParameterRecommended Range
Substrate Concentration1 - 100 µM (determine Km)
Enzyme Concentration5 - 50 pmol/well (empirically determined)
NADPH Concentration1 mM
Incubation Time15 - 60 min (ensure linearity)
Incubation Temperature37°C
Detection Wavelength510 nm

Application: Inhibitor Screening

This assay can be readily adapted for screening potential CYP inhibitors.

  • Perform the enzyme activity assay as described above, with the inclusion of various concentrations of the test inhibitor.

  • Pre-incubate the enzyme with the inhibitor for 5-10 minutes before adding the substrate.

  • Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by the inclusion of multiple controls. The NADPH-dependency confirms the enzymatic nature of the reaction, while the no-enzyme control accounts for any auto-oxidation of the substrate. The linearity of the reaction with respect to time and enzyme concentration should be established during assay development to ensure that the measurements are taken under initial velocity conditions.

Conclusion

The use of this compound as a chromogenic substrate provides a viable, albeit novel, method for assessing CYP enzyme activity. This application note offers a detailed and scientifically grounded protocol for its implementation in academic and industrial research settings. The principles outlined herein are based on established enzymology and can be adapted for high-throughput screening of drug candidates and other xenobiotics.

References

  • PubChem Compound Summary for CID 22555, 2,2-Diethoxyacetophenone. National Center for Biotechnology Information. [Link]

  • 2,2-Diethoxyacetophenone Physical and Chemical Properties. ChemSrc. [Link]

  • 2,2-Diethoxyacetophenone Compound Properties. CAS Common Chemistry. [Link]

  • 2,2-Diethoxyacetophenone Applications. Ottokemi. [Link]

  • Dietary phytochemicals regulate whole-body CYP1A1 expression through an arylhydrocarbon receptor nuclear translocator–dependent system in gut. National Center for Biotechnology Information. [Link]

  • Horseradish Peroxidase--HRP. Elabscience. [Link]

  • Horseradish peroxidase. Wikipedia. [Link]

  • Candidate Proficiency Test Chemicals to Address Industrial Chemical Applicability Domains for in vitro Human Cytochrome P450 Enzyme Induction. National Center for Biotechnology Information. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Validating the model with known CYP1A1 substrates and other related compounds. ResearchGate. [Link]

  • Cytochrome P450 Assay Services. Reaction Biology. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Center for Biotechnology Information. [Link]

  • Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI. [Link]

  • Protocol for detection of ferroptosis in cultured cells. National Center for Biotechnology Information. [Link]

  • Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]

  • Quick Guide: RNAscope® 2.5 RED for FFPE. Advanced Cell Diagnostics. [Link]

  • 2,2-Diethoxyacetophenone CAS 6175-45-7 Photoinitiator DEAP. Theorem Chemical. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2',5'-Diethoxyacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2',5'-Diethoxyacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to ensure your success.

The primary and most common method for synthesizing this compound is through the Friedel-Crafts acylation of 1,4-diethoxybenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[1][2][3] The general reaction involves treating 1,4-diethoxybenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[1][3]

Below is a diagram illustrating the fundamental workflow for this synthesis.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start 1,4-Diethoxybenzene + Acylating Agent + Solvent Reaction Stir at Controlled Temperature Start->Reaction Add Catalyst Catalyst Lewis Acid Catalyst (e.g., AlCl3) Monitoring Monitor Progress (TLC) Reaction->Monitoring Quench Quench with Acid/Ice Monitoring->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry & Evaporate Wash->Dry Purification Purify Product (Distillation/Crystallization) Dry->Purification

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I fix this?

Answer:

Several factors can contribute to a low or nonexistent yield in a Friedel-Crafts acylation. Let's break down the most common culprits:

  • Moisture Contamination: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[4][5] Any water present in your reagents or glassware will react with and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and ensure your starting materials are dry. Handle the Lewis acid quickly in a dry environment (e.g., under a nitrogen or argon atmosphere, or in a glove box).

  • Inactive Catalyst: The quality of the Lewis acid is paramount. Old or improperly stored AlCl₃ may have already been partially hydrolyzed.

    • Solution: Use a fresh, unopened container of the Lewis acid. If you suspect your catalyst is old, it's best to use a new batch.

  • Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid catalyst.[1] This complexation effectively removes the catalyst from the reaction.

    • Solution: A stoichiometric amount (or even a slight excess) of the Lewis acid is often required.[1] A common molar ratio is 1.1 to 1.2 equivalents of AlCl₃ relative to the acylating agent.

  • Reaction Temperature: The temperature at which the reaction is conducted is critical.

    • Too Low: The reaction rate may be too slow, leading to an incomplete reaction within your allotted time.

    • Too High: This can lead to side reactions and decomposition of the starting material or product.

    • Solution: For the acylation of activated rings like 1,4-diethoxybenzene, the reaction is often started at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[4][5]

  • Poor Quality Starting Materials: Impurities in your 1,4-diethoxybenzene or acylating agent can interfere with the reaction.

    • Solution: Use high-purity starting materials. If necessary, purify your starting materials before use (e.g., by distillation or recrystallization).

Formation of Multiple Products/Side Reactions

Question: My TLC or NMR analysis shows the presence of multiple spots or unexpected peaks, indicating side products. What are these and how can I avoid them?

Answer:

The formation of multiple products is a common issue in electrophilic aromatic substitutions. Here are some likely side reactions and how to mitigate them:

  • Polyacylation: Although the acyl group is deactivating, preventing further acylation, under harsh conditions, a second acyl group can sometimes be added to the aromatic ring.[6][7]

    • Solution: Use a molar ratio of 1,4-diethoxybenzene to the acylating agent that is close to 1:1. Avoid excessively high temperatures and long reaction times.

  • Isomer Formation: The two ethoxy groups on 1,4-diethoxybenzene are ortho, para-directing. While the desired product is the 2'-acylated product, some acylation at the 3' position (ortho to one ethoxy group and meta to the other) could theoretically occur, though it is sterically hindered and electronically less favored. The primary isomer expected is the one where acylation occurs ortho to one of the ethoxy groups.

    • Solution: Careful control of reaction temperature can often improve selectivity. Lower temperatures generally favor the thermodynamically more stable product.

  • Cleavage of Ether Groups: Strong Lewis acids, especially at elevated temperatures, can cause the cleavage of the ether bonds in your starting material or product.

    • Solution: Use the mildest effective Lewis acid and the lowest possible reaction temperature. Consider using a less reactive Lewis acid than AlCl₃, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), although this may require longer reaction times or slightly higher temperatures.[4]

Difficult Workup and Purification

Question: I'm having trouble with the workup. An emulsion has formed during extraction, or I'm struggling to purify the final product. What should I do?

Answer:

Workup and purification can indeed be challenging. Here are some tips:

  • Emulsion Formation: Emulsions often form during the aqueous workup due to the presence of aluminum salts.[8]

    • Solution: To break up the aluminum salts and prevent emulsions, quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[5][9][10] Heating the quenched mixture gently can also help break up the aluminum salts.[8] Adding a saturated solution of sodium chloride (brine) during the extraction can also help to break emulsions.

  • Product Purification: The crude product may contain unreacted starting materials or side products.

    • Solution:

      • Distillation: If your product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[5]

      • Recrystallization: If your product is a solid, recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) is a good option.[9]

      • Column Chromatography: For difficult separations, column chromatography on silica gel can be used to isolate the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the best Lewis acid catalyst for this reaction?

A1: Aluminum chloride (AlCl₃) is the most commonly used and often most effective catalyst for Friedel-Crafts acylation due to its high reactivity.[4] However, for highly activated rings like 1,4-diethoxybenzene, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used and may offer better control and fewer side reactions.[4] The choice of catalyst can also be influenced by the acylating agent used.

Q2: Can I use acetic anhydride instead of acetyl chloride?

A2: Yes, acetic anhydride is a common and often preferred alternative to acetyl chloride.[10] It is less volatile and less corrosive. When using acetic anhydride, you will produce acetic acid as a byproduct instead of hydrochloric acid. The reaction mechanism is very similar.

Q3: What are the best solvents for this reaction?

A3: Common solvents for Friedel-Crafts acylation include non-polar, aprotic solvents like dichloromethane (CH₂Cl₂), 1,2-dichloroethane, or carbon disulfide (CS₂).[4][5] It is crucial that the solvent is anhydrous. In some cases, if the aromatic substrate is a liquid, it can be used in excess to act as the solvent.

Q4: How do I monitor the progress of the reaction?

A4: The most convenient way to monitor the reaction is by Thin Layer Chromatography (TLC).[4] Take small aliquots from the reaction mixture at regular intervals, quench them, and spot them on a TLC plate alongside your starting material. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress.

Q5: What are the safety precautions I should take?

A5:

  • Lewis Acids: Lewis acids like AlCl₃ are corrosive and react violently with water, releasing HCl gas. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Acylating Agents: Acetyl chloride is corrosive, lachrymatory, and reacts with moisture. Acetic anhydride is also corrosive. Both should be handled in a fume hood with appropriate PPE.

  • Solvents: The chlorinated solvents often used are toxic and potentially carcinogenic. Use them in a well-ventilated fume hood.

  • Workup: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. Perform this step slowly and carefully in an ice bath within a fume hood.[10][11]

Experimental Protocol Example

Below is a generalized, step-by-step protocol for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_glass 1. Dry all glassware in an oven. prep_reagents 2. Assemble apparatus under inert atmosphere (N2/Ar). prep_glass->prep_reagents add_alcl3 3. Add anhydrous AlCl3 (1.1 eq) and anhydrous CH2Cl2. prep_reagents->add_alcl3 cool_bath 4. Cool the suspension to 0 °C in an ice bath. add_alcl3->cool_bath add_acetyl_chloride 5. Add acetyl chloride (1.0 eq) dropwise. cool_bath->add_acetyl_chloride add_diethoxybenzene 6. Add 1,4-diethoxybenzene (1.0 eq) dropwise. add_acetyl_chloride->add_diethoxybenzene warm_rt 7. Allow the reaction to warm to room temperature and stir. add_diethoxybenzene->warm_rt monitor 8. Monitor by TLC until starting material is consumed. warm_rt->monitor quench 9. Slowly pour the reaction mixture into a beaker of ice and conc. HCl. monitor->quench extract 10. Transfer to a separatory funnel and extract with CH2Cl2. quench->extract wash 11. Wash the combined organic layers with NaHCO3(aq) and brine. extract->wash dry 12. Dry the organic layer over anhydrous MgSO4, filter, and evaporate. wash->dry purify 13. Purify the crude product by vacuum distillation or recrystallization. dry->purify

Caption: Step-by-step experimental workflow for Friedel-Crafts acylation.

Reagent Stoichiometry and Yield Data

The following table provides a sample of reagent quantities and expected yields under optimized conditions.

ReagentMolar Eq.Molecular Weight ( g/mol )Sample Amount
1,4-Diethoxybenzene1.0166.2210.0 g (60.2 mmol)
Acetyl Chloride1.0578.504.96 g (63.2 mmol)
Aluminum Chloride1.1133.348.83 g (66.2 mmol)
Product 208.25
Theoretical Yield12.5 g
Expected Yield~85-95%

References

  • 2,5-dihydroxyacetophenone - Organic Syntheses Procedure. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. [Link]

  • Friedel–Crafts reaction - Wikipedia. [Link]

  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]

  • 2,6-dihydroxyacetophenone - Organic Syntheses Procedure. [Link]

  • Help on Friedel Crafts alkylation and acylation of anisole and acetophenone - Sciencemadness.org. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. [Link]

  • Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation - ResearchGate. [Link]

  • Experiment 14: Friedel-Crafts Acylation - YouTube. [Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Friedel-Crafts Acylation with Amides - PMC - NIH. [Link]

  • 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl - Web Pages. [Link]

  • The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. [Link]

Sources

Technical Support Center: Synthesis of 2',5'-Diethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2',5'-Diethoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound and what are the key reagents?

The most common and direct method for synthesizing this compound is through a Friedel-Crafts acylation of 1,4-diethoxybenzene. This classic electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring.[1]

The key reagents for this synthesis are:

  • Starting Material: 1,4-Diethoxybenzene

  • Acylating Agent: Acetyl chloride or acetic anhydride

  • Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is most frequently used. Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed.[2]

  • Solvent: Typically a non-polar, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Q2: I've run the reaction and my crude product shows multiple spots on the TLC plate. What are the most likely byproducts?

During the synthesis of this compound, several byproducts can form. The most common culprits are:

  • Unreacted Starting Material: 1,4-Diethoxybenzene.

  • Polysubstituted Products: Diacetylated 1,4-diethoxybenzene isomers.

  • Ether Cleavage Products: Mono- and di-de-ethylated products, such as 2'-ethoxy-5'-hydroxyacetophenone, 2'-hydroxy-5'-ethoxyacetophenone, and 2',5'-dihydroxyacetophenone.

The formation of these byproducts is highly dependent on the reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions.

Issue 1: Low Yield of the Desired Product

A low yield of this compound can be attributed to several factors. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated catalyst.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. Ensure the anhydrous nature of the reagents and solvent, as moisture can deactivate the AlCl₃ catalyst.
Catalyst Deactivation Aluminum chloride is highly sensitive to moisture. Any water present in the reagents or solvent will lead to the deactivation of the catalyst.[3]Use freshly opened or properly stored anhydrous aluminum chloride. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Loss During Workup The product may be lost during the aqueous workup or extraction steps.Ensure proper phase separation during extraction. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize product recovery.
Sub-optimal Stoichiometry An incorrect molar ratio of reactants and catalyst can lead to a lower yield.Typically, a slight excess of the acylating agent and a stoichiometric amount (or slight excess) of the Lewis acid catalyst relative to the limiting reagent (1,4-diethoxybenzene) are used.[2]
Issue 2: Presence of Significant Amounts of Polysubstituted Byproducts

The formation of diacetylated byproducts is a common issue, especially with highly activated aromatic rings like 1,4-diethoxybenzene.

The ethoxy groups on the benzene ring are strongly activating, making the product, this compound, also susceptible to a second acylation.

Troubleshooting Polysubstitution:

Parameter Influence on Polysubstitution Recommended Action
Stoichiometry of Acylating Agent Using a large excess of acetyl chloride or acetic anhydride increases the likelihood of a second acylation reaction.Use a molar ratio of 1,4-diethoxybenzene to acylating agent close to 1:1 or with only a slight excess of the acylating agent (e.g., 1.1 equivalents).
Reaction Temperature Higher temperatures can promote polysubstitution.Maintain a controlled, lower reaction temperature, especially during the addition of the acylating agent. Cooling the reaction mixture in an ice bath is a common practice.[3]
Mode of Addition Adding the acylating agent all at once can create localized high concentrations, favoring polysubstitution.Add the acylating agent dropwise to the reaction mixture containing 1,4-diethoxybenzene and the Lewis acid catalyst. This maintains a low concentration of the electrophile.

// Nodes Start [label="High Polysubstitution Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stoichiometry [label="Check Stoichiometry of Acylating Agent"]; Temperature [label="Review Reaction Temperature"]; Addition [label="Evaluate Mode of Addition"]; Solution1 [label="Reduce Acylating Agent to ~1.1 eq.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Maintain Low Temperature (e.g., 0 °C)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Add Acylating Agent Dropwise", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Stoichiometry [label=" Cause?"]; Start -> Temperature [label=" Cause?"]; Start -> Addition [label=" Cause?"]; Stoichiometry -> Solution1 [label=" Solution"]; Temperature -> Solution2 [label=" Solution"]; Addition -> Solution3 [label=" Solution"]; } caption { label = "Troubleshooting workflow for polysubstitution."; fontsize = 10; fontname = "Arial"; }

Issue 3: Formation of Ether Cleavage Byproducts

The strong Lewis acid conditions required for Friedel-Crafts acylation can lead to the cleavage of the ether bonds in both the starting material and the product.

The Lewis acid (AlCl₃) can coordinate to the oxygen atom of the ethoxy group, making it a good leaving group. Subsequent reaction with a nucleophile (e.g., chloride ion) or hydrolysis during workup can lead to the formation of hydroxyl groups.

Troubleshooting Ether Cleavage:

Parameter Influence on Ether Cleavage Recommended Action
Lewis Acid Strength and Amount Stronger Lewis acids and larger excesses increase the likelihood of ether cleavage.Use the minimum effective amount of AlCl₃ (typically 1.0-1.2 equivalents). Consider using a milder Lewis acid if the reaction proceeds efficiently.
Reaction Temperature and Time Prolonged reaction times and high temperatures can promote ether cleavage.Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.
Workup Procedure The quenching and workup steps can influence the final product distribution.Quench the reaction by slowly adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid to hydrolyze the aluminum complexes and protonate any phenoxides formed.[2]

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// Edges Start -> LewisAcid [label=" Cause?"]; Start -> ReactionConditions [label=" Cause?"]; Start -> Workup [label=" Cause?"]; LewisAcid -> Solution1 [label=" Solution"]; ReactionConditions -> Solution2 [label=" Solution"]; Workup -> Solution3 [label=" Solution"]; } caption { label = "Troubleshooting workflow for ether cleavage."; fontsize = 10; fontname = "Arial"; }

Purification Strategies

Effective purification is crucial for obtaining high-purity this compound. A combination of techniques is often necessary.

1. Aqueous Workup:

  • The initial workup involves quenching the reaction mixture in a mixture of ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and protonates any phenolic byproducts.[2]

  • Extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) separates the organic products from the aqueous layer.

  • Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) can help remove acidic impurities.

2. Column Chromatography:

  • For the separation of the desired product from byproducts with different polarities (e.g., polysubstituted and ether-cleaved products), column chromatography on silica gel is a highly effective method.

  • A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used for elution.

3. Recrystallization:

  • If the crude product is a solid, recrystallization can be an excellent final purification step.[4]

  • A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Common solvents for recrystallization include ethanol, methanol, or mixtures of hexane and ethyl acetate.[5]

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

  • 1,4-Diethoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 eq.).

  • Solvent Addition: Add anhydrous dichloromethane to the flask.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq.) to the stirred suspension via the dropping funnel.

  • Substrate Addition: In a separate flask, dissolve 1,4-diethoxybenzene (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel followed by recrystallization if necessary.

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// Edges Start -> Reaction; Reaction -> Quenching; Quenching -> Workup; Workup -> Purification; Purification -> Product; } caption { label = "General workflow for the synthesis of this compound."; fontsize = 10; fontname = "Arial"; }

References

  • Cui, W., Zhang, J., Wang, Q., Gao, K., Zhang, W., & Yang, J. (2014). Synthesis of 2',5'-Dihydroxyacetophenone. Journal of Chemical Research, 38(11), 686-689.
  • Demir, S., et al. (2020). Synthesis and characterization of 2-hydroxy-5-methoxyacetophenone thiosemicarbazone and its metal complexes. Journal of Molecular Structure, 1202, 127263.
  • Amin, G. C., & Shah, N. M. (1948). 2,5-Dihydroxyacetophenone. Organic Syntheses, 28, 42.
  • PrepChem. (n.d.). Synthesis of 2-hydroxyacetophenone. Retrieved from [Link]

  • Starr, D., & Kaddah, A. M. (1997). U.S. Patent No. 5,696,274. Washington, DC: U.S.
  • University of Rochester. (2026). Purification: How To - Crystallization. Retrieved from [Link]

  • Clark, J. (2015). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Winthrop University. (2014). The Friedel-Crafts Acylation. Retrieved from [Link]

  • Busto, E., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. AMB Express, 12(1), 74.
  • University of Rochester. (2026). Purification: How To - Tips and Tricks for Crystallization. Retrieved from [Link]

  • Busto, E., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. DiVA. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Kilway, K. V. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. University of Missouri - Kansas City.
  • PubChem. (n.d.). 1,4-Diethoxybenzene. Retrieved from [Link]

  • Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Retrieved from [Link]

  • LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Gök, E., et al. (2020). AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. ACS Omega, 5(40), 25867-25877.
  • PubChem. (n.d.). 1,4-Diacetylbenzene. Retrieved from [Link]

  • Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 122-95-2 1,4-Diethoxybenzene C10H14O2, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]

  • Johnson, M. (2015, May 25). Synthesis and Characterization of 4-Ethylbenzophenone. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • NIST. (n.d.). Benzene, 1,4-diethoxy-. Retrieved from [Link]

  • PubChem. (n.d.). CID 161487002. Retrieved from [Link]

  • Lab Notes. (2021, February 15). Organic Chemistry : Friedel Crafts Alkylation of Dimethoxybenzene [Video]. YouTube. [Link]

  • Yadav, G. D., & Pimparkar, K. P. (2008). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Catalysis Science & Technology, 1(1), 123-132.

Sources

Technical Support Center: Purification of Crude 2',5'-Diethoxyacetophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2',5'-Diethoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this compound. The information presented herein is a synthesis of established chemical principles and field-proven insights to ensure the successful purification of your target molecule.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of crude this compound, offering explanations for their causes and providing step-by-step solutions.

Issue 1: Crystals Fail to Form Upon Cooling

Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have appeared. What could be the problem and how can I fix it?

Answer:

The failure of crystals to form is a frequent issue in recrystallization and can be attributed to several factors.[1] By systematically addressing each possibility, you can induce crystallization.

Potential Causes and Solutions:

  • Too Much Solvent: This is the most common reason for crystallization failure.[1] An excessive amount of solvent will keep the compound dissolved even at low temperatures.

    • Solution: Gently heat the solution to boil off a portion of the solvent.[2] Reduce the volume by approximately 10-20% and then allow the solution to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to "oil out."

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at a given temperature.[1] In this state, the crystals need a nucleation site to begin forming.

    • Solutions:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[1][2][3] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution.[2] This "seed" will act as a template for other crystals to grow upon.

      • Vigorous Agitation: Sometimes, simply swirling the flask vigorously can induce crystallization.

  • Inappropriate Cooling Rate: Cooling the solution too quickly can sometimes inhibit crystal formation.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.[3] Slow cooling promotes the formation of larger, purer crystals.[4]

Issue 2: The Product "Oils Out" Instead of Crystallizing

Question: Upon cooling, my product has separated as an oily layer instead of solid crystals. What causes this and what should I do?

Answer:

"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solvent's melting point.[5] This is more common with impure compounds or when using mixed solvent systems.[1]

Potential Causes and Solutions:

  • High Concentration of Impurities: Impurities can lower the melting point of the mixture, leading to the formation of an oil. The crude this compound may contain unreacted starting materials from the Friedel-Crafts acylation of 1,4-diethoxybenzene or byproducts.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration of the solute and then cool slowly.[1] If this fails, it may be necessary to purify the crude product by another method, such as column chromatography, before attempting recrystallization.[1]

  • Inappropriate Solvent Choice: The chosen solvent may not be ideal for this specific compound.

    • Solution: If oiling out persists, it is advisable to select a different solvent or a different mixed-solvent system. A good starting point is to test the solubility of your crude product in various solvents on a small scale.[6]

Issue 3: Poor Recovery of the Purified Product

Question: After recrystallization and filtration, my yield of pure this compound is very low. What are the likely reasons for this?

Answer:

A low yield can be disheartening, but understanding the potential causes can help improve your recovery in subsequent attempts.

Potential Causes and Solutions:

  • Using Too Much Solvent: As mentioned previously, an excess of solvent will not only hinder crystallization but also result in a significant portion of your product remaining in the mother liquor.[2]

    • Solution: To check if a significant amount of product remains in the filtrate, you can concentrate the mother liquor by evaporation and see if more crystals form upon cooling.[2]

  • Premature Crystallization During Hot Filtration: If your hot solution contains insoluble impurities that need to be filtered out, the product can sometimes crystallize in the filter funnel as the solution cools.

    • Solution: To prevent this, use a pre-heated funnel and flask for the hot filtration.[5] It can also be beneficial to add a small excess of hot solvent before filtration to ensure the product remains dissolved. This excess solvent can then be evaporated before cooling to induce crystallization.[5]

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are too soluble will lead to product loss.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[7] The cold solvent will wash away soluble impurities without dissolving a significant amount of your product.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the recrystallization of this compound.

Q1: What is the best solvent for the recrystallization of this compound?

The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4][6] For acetophenone derivatives, common solvents for recrystallization include ethanol, methanol, and mixed solvent systems like ethanol/water.[8][9] A good rule of thumb is to use a solvent with a similar polarity to the compound being purified.[10] Given the structure of this compound (an aromatic ketone with two ether groups), alcohols like ethanol or isopropanol are excellent starting points.

To determine the optimal solvent, you can perform small-scale solubility tests with your crude material in a variety of solvents.

Q2: What are the likely impurities in crude this compound?

Crude this compound is often synthesized via the Friedel-Crafts acylation of 1,4-diethoxybenzene.[11] Potential impurities include:

  • Unreacted 1,4-diethoxybenzene: The starting material for the acylation.

  • Polysubstituted byproducts: Further acylation of the aromatic ring can lead to di- and tri-acetylated products.[12]

  • Isomeric products: Acylation at other positions on the aromatic ring, although less likely due to the directing effects of the ethoxy groups.

  • Residual catalyst and reagents: Traces of the Lewis acid catalyst (e.g., aluminum chloride) and the acylating agent (e.g., acetic anhydride or acetyl chloride) may be present.

Q3: How can I remove colored impurities during recrystallization?

If your crude this compound has a noticeable color, this is likely due to polymeric or highly conjugated impurities.

  • Activated Charcoal: You can often remove colored impurities by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored compounds.

    • Procedure: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the hot solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can also lead to the loss of your desired product.

III. Experimental Protocol: Recrystallization of this compound

This protocol provides a general step-by-step guide for the recrystallization of crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with swirling. Add the solvent portion-wise until the solid just dissolves.[7] Avoid adding a large excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot filtration using a pre-heated funnel and flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[3] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

IV. Visualization of the Recrystallization Workflow

The following diagram illustrates the key steps and decision points in the recrystallization process.

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve impurities Insoluble Impurities? dissolve->impurities hot_filtration Hot Filtration impurities->hot_filtration Yes cool Cool Slowly to Room Temperature impurities->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath crystals_form Crystals Form? ice_bath->crystals_form filter_wash Vacuum Filter & Wash with Cold Solvent crystals_form->filter_wash Yes troubleshoot Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume crystals_form->troubleshoot No dry Dry Pure Crystals filter_wash->dry end Pure this compound dry->end troubleshoot->ice_bath

Caption: Workflow for the recrystallization of this compound.

V. Data Summary

ParameterRecommended SolventKey Considerations
Solvent Choice Ethanol, Isopropanol, or Ethanol/Water mixtureThe compound should be very soluble in hot solvent and poorly soluble in cold solvent.[6]
Cooling Method Slow cooling to room temperature followed by an ice bathPromotes the formation of larger, purer crystals.[3][4]
Inducing Crystallization Scratching the flask, adding a seed crystalOvercomes supersaturation.[1][2]
Removing Colored Impurities Activated CharcoalUse sparingly to avoid loss of product.

VI. References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Google Patents. (1984). US4433173A - Acetophenone purification. Retrieved from

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,5-dihydroxyacetophenone. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Google Patents. (1950). US2507048A - Purifying crude acetophenone. Retrieved from

  • Scribd. (n.d.). Synthesis of Acetophenone Derivatives. Retrieved from [Link]

  • SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]

  • YouTube. (2022). How to choose a solvent for recrystallization. Retrieved from [Link]

  • ResearchGate. (2018). How to remove unreacted 2-hydroxy acetophenone from chalcone?. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]

  • Unknown Source. (n.d.). Crystallization Solvents.pdf.

  • Ottokemi. (n.d.). 2,2-Diethoxyacetophenone, >95%. Retrieved from [Link]

  • Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2,2-Diethoxyacetophenone. PubChem. Retrieved from [Link]

  • CAS. (n.d.). 2,2-Diethoxyacetophenone. CAS Common Chemistry. Retrieved from [Link]

  • University of Missouri–Kansas City. (2007). Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

  • ResearchGate. (2025). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in 2',5'-Diethoxyacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2',5'-Diethoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve higher yields.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address common problems that can lead to low yields of this compound.

Question 1: My reaction appears to be sluggish or stalls completely, resulting in a very low yield. What are the likely causes and how can I fix this?

Answer:

A stalled or sluggish reaction is a frequent issue in Friedel-Crafts acylation, the primary method for synthesizing this compound from 1,4-diethoxybenzene and an acylating agent (e.g., acetyl chloride or acetic anhydride). The root causes can often be traced back to the deactivation of the catalyst or suboptimal reaction conditions.

Core Causalities and Solutions:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any trace of water in your reagents or glassware will hydrolyze the AlCl₃, rendering it inactive.

    • Solution: Ensure all glassware is rigorously dried in an oven and cooled in a desiccator before use. Use anhydrous solvents and freshly opened or purified reagents. It is crucial to handle AlCl₃ in a dry environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount, or even a slight excess, of the Lewis acid. This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[2]

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent. This ensures enough active catalyst is available to drive the reaction to completion.

  • Low Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate.

    • Solution: The reaction is often started at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction.[3] Afterward, allowing the reaction to warm to room temperature or gently heating it (e.g., to 40-60°C) can help drive it to completion.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.

Question 2: I'm observing the formation of multiple products, leading to a difficult purification process and a low yield of the desired this compound. What's causing this and how can I improve selectivity?

Answer:

The formation of multiple products in the acylation of 1,4-diethoxybenzene is typically due to issues with regioselectivity or side reactions.

Core Causalities and Solutions:

  • Isomer Formation: While the two ethoxy groups in 1,4-diethoxybenzene are ortho, para-directing, acylation should predominantly occur at the 2-position due to steric hindrance at the positions between the two ethoxy groups. However, under certain conditions, other isomers might form.

    • Solution: Precise temperature control is key. Running the reaction at lower temperatures generally enhances regioselectivity.[1] The choice of solvent can also influence the product distribution. Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used.

  • Dealkylation: At higher temperatures, the Lewis acid can catalyze the cleavage of the ether groups (dealkylation), leading to the formation of hydroxyacetophenone byproducts.

    • Solution: Maintain a controlled temperature throughout the reaction. Avoid excessive heating. If the reaction requires heating, it should be done cautiously and monitored closely.

  • Polysubstitution: Although the acyl group is deactivating, preventing further acylation is a key feature of Friedel-Crafts acylation, under harsh conditions or with highly activated substrates, it can sometimes occur.[2][5]

    • Solution: Use a moderate reaction temperature and avoid a large excess of the acylating agent. The deactivating nature of the newly introduced acetyl group generally prevents a second acylation.[2]

Frequently Asked Questions (FAQs)

What is the optimal Lewis acid for the synthesis of this compound?

Anhydrous aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid for this transformation.[6][7] Other Lewis acids like iron(III) chloride (FeCl₃) can also be used, sometimes offering a milder alternative, but may result in lower yields.[8]

Can I use acetic anhydride instead of acetyl chloride as the acylating agent?

Yes, acetic anhydride can be used as an acylating agent.[9] It is less reactive than acetyl chloride and may require slightly higher temperatures or longer reaction times. However, it has the advantage of being less volatile and easier to handle.

How do I properly quench the reaction and work up the product?

The work-up procedure is critical for isolating the product and removing the catalyst. The reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[10][11] This will decompose the aluminum chloride-ketone complex and move the aluminum salts into the aqueous layer. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.

What are the best methods for purifying the final product?

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate.[7] Column chromatography on silica gel can also be an effective method for separating the desired product from any impurities or side products.

Experimental Protocols

Detailed Step-by-Step Methodology for Friedel-Crafts Acylation of 1,4-Diethoxybenzene
  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (or a drying tube). Maintain an inert atmosphere using nitrogen or argon.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and a dry solvent such as dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1 equivalent) in dry dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the temperature remains below 10 °C.

  • Substrate Addition: After the addition of acetyl chloride is complete, add a solution of 1,4-diethoxybenzene (1 equivalent) in dry dichloromethane dropwise from the dropping funnel over 30-60 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 1-3 hours, monitoring the progress by TLC. If required, gently heat the mixture to 40-50 °C to drive the reaction to completion.

  • Quenching and Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[10][11] Stir until all the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography.

Data Presentation

ParameterRecommended ConditionRationale
Lewis Acid Anhydrous AlCl₃Strong and effective catalyst for Friedel-Crafts acylation.[6]
Stoichiometry of AlCl₃ 1.1 - 1.3 equivalentsTo compensate for complexation with the ketone product.[2]
Acylating Agent Acetyl Chloride or Acetic AnhydrideAcetyl chloride is more reactive; acetic anhydride is easier to handle.[9]
Solvent Anhydrous Dichloromethane or 1,2-DichloroethaneInert solvent that effectively dissolves reagents.
Temperature 0-5 °C (addition), then RT to 50 °CControls exothermicity and improves selectivity.[1][3]
Work-up Quench with ice/HClDecomposes the AlCl₃-ketone complex.[10]
Purification Recrystallization or Column ChromatographyTo obtain a high-purity product.[7]

Visualizations

Reaction Mechanism of this compound Synthesis

reaction_mechanism cluster_activation Activation of Acylating Agent cluster_substitution Electrophilic Aromatic Substitution cluster_workup Work-up Acetyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion Acylium Ion [CH₃C≡O]⁺ + [AlCl₄]⁻ Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Diethoxybenzene 1,4-Diethoxybenzene Sigma_Complex Sigma Complex (Resonance Stabilized) Diethoxybenzene->Sigma_Complex + Acylium Ion Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product + H₂O/H⁺

Caption: The reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow for Low Yields

troubleshooting_workflow Start Low Yield of This compound Check_Reaction_Completion Is the reaction going to completion? (Monitor by TLC) Start->Check_Reaction_Completion Incomplete No Check_Reaction_Completion->Incomplete Complete Yes Check_Reaction_Completion->Complete Check_Catalyst Check Catalyst Activity & Stoichiometry - Use anhydrous reagents/glassware - Use fresh AlCl₃ - Ensure ≥1.1 eq. of AlCl₃ Incomplete->Check_Catalyst Check_Side_Products Are there multiple spots on TLC? Complete->Check_Side_Products Check_Temp Optimize Reaction Temperature - Allow to warm to RT or gently heat - Monitor by TLC Check_Catalyst->Check_Temp End Improved Yield Check_Temp->End Yes_Side_Products Yes Check_Side_Products->Yes_Side_Products No_Side_Products No Check_Side_Products->No_Side_Products Optimize_Selectivity Improve Selectivity - Lower reaction temperature - Control addition rate Yes_Side_Products->Optimize_Selectivity Check_Workup Review Work-up & Purification - Ensure proper quenching - Optimize purification method No_Side_Products->Check_Workup Optimize_Selectivity->End Check_Workup->End

Sources

preventing side reactions in the acylation of diethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acylation of diethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and effectively troubleshoot common side reactions. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, providing in-depth technical guidance and field-proven insights.

I. Understanding the Core Reaction: Friedel-Crafts Acylation of Diethoxybenzene

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1] In the case of diethoxybenzene, the two electron-donating ethoxy groups activate the benzene ring, making it highly susceptible to electrophilic aromatic substitution.[2] However, this high reactivity can also lead to a variety of side reactions if not properly controlled.

Q1: What are the expected products for the acylation of 1,2- and 1,4-diethoxybenzene?

For 1,4-diethoxybenzene , the two ethoxy groups are para to each other. Acylation will occur at one of the ortho positions relative to the ethoxy groups, leading to a single primary product: 2,5-diethoxyacetophenone .

For 1,2-diethoxybenzene , the ethoxy groups are ortho to each other. The major product will be 3,4-diethoxyacetophenone , with the acyl group adding to the position para to one ethoxy group and ortho to the other. A minor product, 2,3-diethoxyacetophenone , may also be formed.

II. Troubleshooting Common Side Reactions

This section addresses the most frequently encountered side reactions during the acylation of diethoxybenzene and provides actionable solutions.

Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?

The most common side reactions in the acylation of diethoxybenzene are diacylation and O-acylation (Fries Rearrangement) . The formation of isomeric byproducts due to the isomerization of the starting material can also occur under harsh conditions.[3]

Logical Relationship of Side Reactions

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Diethoxybenzene Diethoxybenzene Monoacylated_Product Monoacylated Product Diethoxybenzene->Monoacylated_Product Acylating Agent Lewis Acid O_Acylated_Intermediate O-Acylated Intermediate Diethoxybenzene->O_Acylated_Intermediate High Temperature Strong Lewis Acid Diacylated_Product Diacylated Product Monoacylated_Product->Diacylated_Product Excess Acylating Agent High Temperature Fries_Rearrangement_Product Fries Rearrangement Product (Phenolic Ketone) O_Acylated_Intermediate->Fries_Rearrangement_Product Rearrangement

Caption: Potential reaction pathways in the acylation of diethoxybenzene.

Q3: How can I prevent diacylation of my diethoxybenzene substrate?

Diacylation occurs when the monoacylated product, which is still activated (though less so than the starting material), undergoes a second acylation. This is more prevalent with highly activated aromatic rings.[4]

Causality and Prevention:

Cause Explanation Prevention Strategy
Incorrect Stoichiometry An excess of the acylating agent (e.g., acetyl chloride or acetic anhydride) drives the reaction towards polysubstitution.[5]Use a 1:1 molar ratio of the diethoxybenzene to the acylating agent.[6]
High Reaction Temperature Elevated temperatures can overcome the activation energy for the second acylation, which is typically higher than the first.[7]Maintain a low reaction temperature (e.g., 0-25°C).
Prolonged Reaction Time Allowing the reaction to proceed for too long after the initial acylation is complete can increase the likelihood of diacylation.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and quench the reaction upon completion.

Experimental Protocol: Minimizing Diacylation

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diethoxybenzene and an anhydrous solvent (e.g., dichloromethane).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the Lewis acid (e.g., AlCl₃) to the stirred solution.

  • Add a solution of the acylating agent (1.0 equivalent) in the anhydrous solvent dropwise via the dropping funnel over 30 minutes.

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.[8]

Q4: My product analysis shows a phenolic ketone. What is this, and how can I avoid it?

The formation of a phenolic ketone is indicative of an initial O-acylation of one of the ethoxy groups, followed by a Fries Rearrangement . In this rearrangement, the acyl group migrates from the oxygen atom to the aromatic ring.

Mechanism of O-Acylation and Fries Rearrangement

Fries_Rearrangement A Diethoxybenzene B Lewis Acid Complex A->B + Lewis Acid (e.g., AlCl₃) C O-Acylated Intermediate B->C + Acylating Agent (O-Acylation) D Acylium Ion Migration C->D Intramolecular Rearrangement E Phenolic Ketone Product D->E Workup (Hydrolysis)

Caption: Simplified mechanism of the Fries Rearrangement side reaction.

Troubleshooting Fries Rearrangement:

Influencing Factor Explanation Mitigation Strategy
Reaction Temperature Higher temperatures promote the Fries Rearrangement, which is often thermodynamically favored.[7]Conduct the reaction at a lower temperature (e.g., -10°C to 0°C).
Lewis Acid Choice Stronger Lewis acids can more readily coordinate with the ether oxygen, facilitating O-acylation.Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, or a solid acid catalyst like a zeolite.[6][9]
Solvent Polarity The choice of solvent can influence the reaction pathway.Use a non-polar solvent such as carbon disulfide or a less polar solvent like dichloromethane.

III. Frequently Asked Questions (FAQs)

Q5: Why is my Friedel-Crafts acylation reaction not proceeding or giving a very low yield?

Several factors can contribute to low or no product yield:

  • Inactive Catalyst: The Lewis acid catalyst, most commonly AlCl₃, is extremely sensitive to moisture.[4] Ensure all glassware is flame-dried, and all reagents and solvents are anhydrous.[6]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[10]

  • Poor Reagent Quality: Impurities in the diethoxybenzene or the acylating agent can interfere with the reaction.[4]

Q6: Can I use a carboxylic acid directly as an acylating agent instead of an acyl chloride or anhydride?

While less common, carboxylic acids can be used as acylating agents in the presence of a strong protic acid co-catalyst, such as methanesulfonic acid or triflic acid, or with activating agents like cyanuric chloride.[11][12] This can be a "greener" alternative, avoiding the use of halogenated reagents.[11]

Q7: What is the best work-up procedure for a Friedel-Crafts acylation?

A standard work-up procedure involves carefully quenching the reaction mixture by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[8] This hydrolyzes the aluminum chloride-ketone complex, releasing the product.[13] The product can then be extracted with an organic solvent, washed with a saturated sodium bicarbonate solution to remove any remaining acid, and then with brine.[5]

Q8: Are there alternatives to traditional Lewis acids like AlCl₃?

Yes, several alternatives can offer advantages in terms of handling, reusability, and sometimes selectivity:

  • Metal Triflates: Lanthanide triflates (e.g., Yb(OTf)₃) are often more water-tolerant.[9]

  • Zeolites: These solid acid catalysts are reusable and can offer improved regioselectivity.[9]

  • Ionic Liquids: Can act as both the solvent and the catalyst and are often recyclable.[6]

IV. References

  • The Organic Chemistry Tutor. (2020, May 20). Friedel-Crafts Acylation: alternative reagents [Video]. YouTube. [Link]

  • PubMed. (2021, October 4). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Retrieved from [Link]

  • Dr. Don Davies. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • StudySmarter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • fieldguide2chemistry. (2024, March 31). Mechanism of Dialkylation of 1,4-Dimethoxybenzene [Video]. YouTube. [Link]

  • Kevan Science. (2017, December 10). Friedel-Crafts Acylation Example Problems [Video]. YouTube. [Link]

  • StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • SpringerLink. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Diethoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). CID 161487002. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1,4-diethoxy-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1,4-diethoxy-. Retrieved from [Link]

Sources

column chromatography techniques for purifying 2',5'-Diethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2',5'-Diethoxyacetophenone. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this compound with high purity. My approach here is to move beyond simple protocols and delve into the causality behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific needs.

The purification of this compound, a moderately polar aromatic ketone, presents a classic chromatographic challenge: separating it from structurally similar impurities, such as starting materials (e.g., 1,4-diethoxybenzene), regioisomers, or reaction byproducts. Success hinges on a systematic approach to method development and a clear understanding of how to diagnose and resolve common issues.

Troubleshooting Guide: From Tailing Peaks to Co-elution

This section addresses the most common problems encountered during the column chromatography of this compound. Each issue is presented in a question-and-answer format, providing a diagnosis and a logical sequence of corrective actions.

Question 1: My target compound is co-eluting with an impurity. How can I improve the separation?

Answer: Poor resolution is the most frequent challenge. It indicates that the selectivity (α) of your chromatographic system is insufficient to distinguish between your product and the contaminant.

  • Immediate Action: Optimize the Mobile Phase. The interaction between your compound, the stationary phase, and the mobile phase governs separation.[1] A slight change in solvent polarity can have a dramatic effect.

    • If using an isocratic system (e.g., constant 15% Ethyl Acetate in Hexane): Gradually decrease the polarity. Try 12%, 10%, and 8% Ethyl Acetate. This will increase the retention time of all compounds, potentially allowing for better separation.[2]

    • Introduce a Different Solvent: If adjusting the ratio is ineffective, change the solvent system's chemistry. For instance, replacing Ethyl Acetate with Dichloromethane or a Hexane/Toluene mixture can introduce different intermolecular interactions (like π-π stacking with the aromatic ring of Toluene) that may alter selectivity.[3][4]

  • Secondary Action: Switch to a Gradient Elution. If impurities are close in polarity to your product, an isocratic elution might not be powerful enough. A shallow gradient (e.g., starting at 5% Ethyl Acetate in Hexane and slowly increasing to 20% over several column volumes) can sharpen the peak of your target compound and improve resolution from closely eluting spots.[5][6] Gradient elution is particularly effective for complex mixtures with a wide range of polarities.[7][8]

  • Advanced Solution: Change the Stationary Phase. If mobile phase optimization fails, the stationary phase chemistry may be the issue.[9]

    • Silica Gel (SiO₂): This is the standard choice for normal-phase chromatography, separating based on polarity.[1]

    • Alumina (Al₂O₃): Can be useful if your compound is sensitive to the acidic nature of silica gel.[10]

    • Phenyl-bonded Silica: This reversed-phase or normal-phase option can offer unique selectivity for aromatic compounds like this compound through π-π interactions.[2][10][11]

Question 2: The peak for my product is very broad or "tailing". What's causing this and how do I fix it?

Answer: Peak broadening, or tailing, reduces purity and recovery by causing your compound to elute over a large volume. The primary causes are typically related to sample loading or column packing.

  • Check Your Sample Loading Technique: The goal is to apply the sample as a narrow, concentrated band.[12]

    • Problem: Using too much solvent to dissolve the sample for "wet loading." This initial band of strong solvent will carry the compound partway down the column before the chromatography even begins, leading to a diffuse band.[13]

    • Solution: Use Dry Loading (Solid Loading). This is the most reliable method. Dissolve your crude product in a volatile solvent (like Dichloromethane or Acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[14] Carefully add this powder to the top of your column bed. This ensures the compound starts as a very tight band.

  • Evaluate Your Column Packing: A poorly packed column will have channels or cracks, leading to an uneven flow of the mobile phase and band broadening.[12]

    • Problem: Air bubbles or cracks in the silica bed.

    • Solution: Pack a Uniform Slurry. Prepare a slurry of silica gel in your initial, least polar mobile phase. Pour it into the column in a single, continuous motion and use gentle air pressure or tapping to settle it into a uniform, compact bed.[15] Ensure a layer of sand is added to the top to prevent the bed from being disturbed when you add the eluent.[1]

  • Consider Overloading: There is a limit to how much compound a column can effectively separate. A typical rule of thumb for silica gel is a loading capacity of 1-5% by mass (e.g., 1-5 g of crude product for every 100 g of silica). Exceeding this often leads to broad, overlapping peaks.

Question 3: My product isn't eluting from the column, or it's eluting far too quickly with the solvent front.

Answer: This is a straightforward issue of mobile phase polarity. Your preliminary Thin Layer Chromatography (TLC) analysis is the key to preventing this.

  • Problem: Product Does Not Elute. The mobile phase is not polar enough to move the compound along the polar stationary phase.

    • Solution: Gradually increase the percentage of your polar solvent (e.g., increase the concentration of Ethyl Acetate in Hexane). If you are already at a high concentration, you may need to switch to a more polar solvent system entirely, such as Dichloromethane/Methanol.

  • Problem: Product Elutes with the Solvent Front (Rf ≈ 1). The mobile phase is too polar. Your compound is spending all its time dissolved in the mobile phase and not interacting with the stationary phase.[1]

    • Solution: Decrease the polarity of the mobile phase by increasing the percentage of the non-polar solvent (e.g., Hexane).

  • The Golden Rule of TLC: Before running any column, first develop a TLC method. The ideal eluent for your column will give your target compound an Rf value of approximately 0.2-0.4.[16] This provides the best balance of retention and elution, maximizing the chances of good separation.

Experimental Workflows & Protocols

Workflow for Purification of this compound

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis TLC 1. TLC Analysis (Find solvent for Rf ≈ 0.3) Solvent_System 2. Select Solvent System (e.g., Hexane/Ethyl Acetate) TLC->Solvent_System Elution_Strategy 3. Choose Elution Strategy (Isocratic vs. Gradient) Solvent_System->Elution_Strategy Pack_Column 4. Pack Column (Slurry Method) Elution_Strategy->Pack_Column Load_Sample 5. Load Sample (Dry Loading Recommended) Pack_Column->Load_Sample Run_Column 6. Elute & Collect Fractions Load_Sample->Run_Column TLC_Fractions 7. TLC Analysis of Fractions Run_Column->TLC_Fractions Combine_Fractions 8. Combine Pure Fractions TLC_Fractions->Combine_Fractions Evaporate 9. Evaporate Solvent (Rotary Evaporation) Combine_Fractions->Evaporate Final_Product 10. Pure Product Evaporate->Final_Product

Caption: Workflow from method development to pure product.

Protocol 1: Dry Loading the Sample
  • Weigh your crude this compound into a round-bottom flask.

  • Add silica gel (230-400 mesh), approximately 2-3 times the mass of your crude material.

  • Dissolve the mixture in a minimal amount of a volatile solvent (e.g., dichloromethane, ethyl acetate, or acetone). The goal is to create a solution that fully wets the silica.

  • Remove the solvent using a rotary evaporator until the silica-adsorbed sample is a completely dry, free-flowing powder.

  • Carefully layer this powder on top of the prepared column bed.

Protocol 2: Gradient Elution
  • Pack the column using the initial, least polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate).

  • Load the sample onto the column.

  • Begin elution with the initial solvent mixture, collecting fractions.

  • Prepare a second, more polar solvent mixture (e.g., 80:20 Hexane:Ethyl Acetate).

  • After a few column volumes of the initial solvent, gradually introduce the more polar mixture to the reservoir feeding the column. This slowly increases the polarity of the eluent, helping to elute more strongly retained compounds as sharp bands.[5]

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for purifying this compound on silica gel? A: A Hexane/Ethyl Acetate mixture is an excellent starting point.[3] Begin your TLC analysis with a 90:10 mixture and adjust the ratio until you achieve an Rf of ~0.2-0.4 for the target compound. Due to the two ethoxy groups and the ketone, the compound is moderately polar, so you will likely need a system with 5% to 25% ethyl acetate.

Q: Should I use isocratic or gradient elution? A: This depends on your TLC analysis.

  • Use Isocratic Elution if: Your target compound is well-separated from all impurities on the TLC plate (a ΔRf > 0.2). This method is simpler and uses less solvent overall.[6]

  • Use Gradient Elution if: Impurities are very close to your product, or if you have both non-polar and polar impurities to remove. A gradient will provide better resolution for complex mixtures and result in sharper peaks for later-eluting compounds.[5][7][17]

Q: How much silica gel should I use? A: The ratio of silica gel to crude sample mass is critical for good separation. A general guideline is a 20:1 to 100:1 ratio by mass. For difficult separations (closely eluting spots), a higher ratio (e.g., 100:1) is recommended. For routine purifications, 30:1 to 50:1 is often sufficient.

Q: How do I visualize the spots on the TLC plate if the compound is not colored? A: this compound contains a chromophore (the acetophenone group) and will be visible under UV light (254 nm) on TLC plates containing a fluorescent indicator (F254).[18] Alternatively, you can use chemical stains like potassium permanganate or p-anisaldehyde, which react with the functional groups to produce colored spots.

Data Summary Table

ParameterRecommended Starting PointRationale
Stationary Phase Silica Gel (230-400 mesh)Industry standard for normal-phase chromatography of moderately polar organic compounds.[1]
Mobile Phase Hexane / Ethyl AcetateGood balance of polarity and volatility; allows for fine-tuning of eluting strength.[3]
TLC Target Rf 0.2 - 0.4Optimal zone for good separation on a column.[16]
Sample Loading Dry LoadingMinimizes band broadening, leading to sharper peaks and better resolution.[14]
Silica:Sample Ratio 30:1 to 50:1 (w/w)Provides sufficient resolving power for most separations without excessive solvent use.
Elution Mode Gradient (e.g., 5% to 20% EtOAc)Recommended for unknown mixtures to ensure elution of all components and improve peak shape.[5][6]

Troubleshooting Decision Tree

G Start Problem Detected Poor_Res Poor Resolution / Co-elution Start->Poor_Res Broad_Peak Broad or Tailing Peak Start->Broad_Peak No_Elution Product Not Eluting Start->No_Elution Fast_Elution Product in Solvent Front Start->Fast_Elution Solvent_Ratio Adjust Solvent Ratio (Decrease Polarity) Poor_Res->Solvent_Ratio First Action Dry_Load Use Dry Loading Broad_Peak->Dry_Load Most likely cause Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Decrease_Polarity Decrease Mobile Phase Polarity Fast_Elution->Decrease_Polarity Change_Solvent Change Solvent Type (e.g., EtOAc -> DCM) Solvent_Ratio->Change_Solvent If no improvement Use_Gradient Use Shallow Gradient Change_Solvent->Use_Gradient If still poor Change_Stationary Change Stationary Phase Use_Gradient->Change_Stationary Last Resort Check_Packing Repack Column (Ensure no channels) Dry_Load->Check_Packing If problem persists Reduce_Load Reduce Sample Load Check_Packing->Reduce_Load If column is overloaded Check_TLC Re-run TLC to find Rf ≈ 0.3 Increase_Polarity->Check_TLC Decrease_Polarity->Check_TLC

Caption: A decision tree for common column chromatography issues.

References

  • University of York, Department of Chemistry. (n.d.). Preparing & loading the column. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • Welch Materials. (2026, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Retrieved from [Link]

  • Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?. Retrieved from [Link]

  • Restek. (2019, June 17). Choosing Your LC Stationary Phase. Retrieved from [Link]

  • University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Gel-Pak™ 2.5 Desalting Column. Retrieved from [Link]

  • Merck Millipore. (n.d.). Comprehensive TLC Applications | Chromatography. Retrieved from [Link]

  • MDPI. (2018). Thin Layer Chromatographic Analysis of Annatto Extracts Obtained Using Supercritical Fluid. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US4433173A - Acetophenone purification.
  • ScienceDirect. (2017, July 14). Thin–layer Chromatography (TLC). Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Detection Progress of Selected Drugs in TLC. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • PubMed. (n.d.). Purification and characterization of acetophenone reductase with excellent enantioselectivity from Geotrichum candidum NBRC 4597. Retrieved from [Link]

  • YouTube. (2013, October 22). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • SciELO. (2024, August 6). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2,2-Diethoxyacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Diethoxyacetophenone. Retrieved from [Link]

  • Dispendix. (n.d.). FAQ & Troubleshooting. Retrieved from [Link]

  • Bionano Genomics. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • QIAGEN. (n.d.). Troubleshooting Molecular Biology Applications. Retrieved from [Link]

Sources

stability issues of 2',5'-Diethoxyacetophenone under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2',5'-Diethoxyacetophenone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the chemical stability of this compound. We will explore its behavior under both acidic and basic conditions, explain the underlying chemical mechanisms, and provide actionable protocols to ensure the integrity of your experiments.

Part 1: Core Compound Profile & General Stability
Q1: What are the key structural features of this compound that dictate its chemical stability?

Answer: this compound possesses two primary functional groups that determine its reactivity and stability profile: an acetophenone core and two ethoxy (ether) groups attached to the aromatic ring.

  • Acetophenone Core: This consists of a ketone group attached directly to the benzene ring. Aromatic ketones are generally stable and resistant to cleavage under typical laboratory conditions. The carbonyl oxygen has lone pairs that can be protonated under acidic conditions, which activates the molecule for certain reactions, but the core structure remains robust.

  • Ethoxy (Ether) Groups: The two -OCH₂CH₃ groups are the primary sites of instability, particularly under acidic conditions. Ethers are well-known to be susceptible to cleavage by strong acids.[1][2] Under basic conditions, however, these ether linkages are highly stable and unreactive.[1]

Therefore, most stability issues encountered with this molecule will be related to the integrity of the ether bonds in an acidic environment.

Figure 1: Chemical Structure of this compound.
Part 2: Troubleshooting Stability Under Acidic Conditions

This is the most common area where researchers encounter issues. The ether groups are the molecule's "Achilles' heel" in the presence of acid.

Q2: I am observing the formation of impurities or a complete loss of my starting material after an acidic workup or reaction. What is happening to my this compound?

Answer: You are most likely observing acid-catalyzed cleavage of the ether bonds . Ethers are generally stable, but in the presence of a strong acid (e.g., HBr, HI, and to a lesser extent, HCl or H₂SO₄), they can be cleaved to form an alcohol and an alkyl halide (or two alcohols if water is the nucleophile).[3][4]

The mechanism involves two key steps:

  • Protonation: The acid protonates the oxygen atom of one of the ethoxy groups. This is a crucial activation step, as it converts the poor leaving group (-OCH₂CH₃) into a good leaving group (an alcohol, -HOCH₂CH₃).[4][5]

  • Nucleophilic Attack: A nucleophile present in the medium (e.g., a halide ion like Br⁻ or I⁻, or a water molecule) attacks the ethyl carbon via an Sₙ2 mechanism.[3][6] This displaces the alcohol and breaks the C-O bond, resulting in the formation of a phenol (in this case, a dihydroxyacetophenone derivative) and an ethyl halide or ethanol.

Due to the strength of the aryl C-O bond, cleavage almost exclusively occurs at the ethyl C-O bond.

Acid_Cleavage cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) A This compound B Protonated Ether (Oxonium Ion Intermediate) A->B Fast H_plus H⁺ (from acid) C Transition State B->C Slow (Rate-Limiting) Nu X⁻ / H₂O (Nucleophile) D Products: 2',5'-Dihydroxyacetophenone + CH₃CH₂-X C->D Stability_Workflow prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) setup Set Up Reaction Vials (Acidic, Basic, Neutral Control) prep->setup incubate Incubate at Desired Temp (e.g., RT, 50°C) setup->incubate sample Take Aliquots at Time Points (t=0, 1h, 4h, 24h) incubate->sample quench Quench/Neutralize Sample sample->quench analyze Analyze by HPLC-UV quench->analyze data Quantify % Remaining vs. Time analyze->data

Figure 3: Experimental Workflow for a Stability Study.
Protocol: HPLC-UV Method for Stability Assessment

This protocol provides a self-validating system to quantify the stability of this compound.

1. Materials & Instrumentation:

  • HPLC system with UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). [7]* this compound (starting material).

  • 2',5'-Dihydroxyacetophenone (potential degradation product standard).

  • Acetonitrile (ACN, HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Phosphoric acid.

  • Buffers for pH control (e.g., 0.1 M HCl for acidic, PBS for neutral, 0.1 M NaOH for basic).

2. Chromatographic Conditions (Example): [7]* Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the λmax of the starting material (typically around 254-280 nm).

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

3. Procedure:

  • Prepare Stock Solutions: Accurately prepare 1 mg/mL stock solutions of the starting material and the degradation product standard in acetonitrile.

  • Prepare Test Solutions: In separate vials, add an aliquot of the starting material stock to your acidic, basic, and neutral buffer solutions to achieve a final concentration of ~50 µg/mL.

  • Time Zero (t=0) Sample: Immediately after preparation, take an aliquot from each vial, neutralize it (if necessary), dilute with mobile phase, and inject into the HPLC. This is your baseline.

  • Incubation: Place the vials at your desired experimental temperature (e.g., room temperature).

  • Time-Point Sampling: At set intervals (e.g., 1, 4, 8, 24 hours), repeat step 3.

  • Data Analysis:

    • Identify the peaks for the starting material and the degradation product based on retention times from your standards.

    • Calculate the peak area of the starting material at each time point.

    • Determine the percentage of this compound remaining relative to the t=0 sample.

Stability Data Summary
ConditionReagentsStabilityPrimary Degradation Product(s)Recommendation
Strongly Acidic HBr, HI, H₂SO₄Low 2',5'-DihydroxyacetophenoneAvoid if possible. Use low temperatures and short exposure times.
Mildly Acidic Acetic Acid, Citric AcidModerate to High Minimal degradation expectedGenerally safe for workups; monitor for long reaction times.
Neutral Water, PBS BufferHigh NoneStable for storage and general use.
Basic NaOH, K₂CO₃, AminesHigh NoneStable under all common basic conditions.
References
  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. Organic Chemistry Class Notes. Retrieved from [Link]

  • Wikipedia. (2023). Ether cleavage. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Ether cleavage with strong acids. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Deasy, C. L. (1970). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Journal of the Chemical Society B: Physical Organic, 164-167.
  • Kresge, A. J., & Yin, Y. (1999). Reversibility of the ring-opening step in the acid hydrolysis of cyclic acetophenone acetals. Journal of the Chemical Society, Perkin Transactions 2, (11), 2579-2581.
  • Organic Syntheses. (n.d.). 2,5-dihydroxyacetophenone. Retrieved from [Link]

  • Sci-Hub. (n.d.). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (1999). Reversibility of the ring-opening step in the acid hydrolysis of cyclic acetophenone acetals. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone? Retrieved from [Link]

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  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxyacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2,5-dihydroxyacetophenone I or 1-(1,4-dihydroxynaphthalen-2-yl)ethanone II with hydrazine hydrate or 4-aryl thiosemicarbazides. Retrieved from [Link]

  • SlidePlayer. (2018). HYDROLYSIS REACTIONS. Retrieved from [Link]

  • YouTube. (2021). Expt 04: Hydroquinone to 2,5-dihydroxy acetophenone via Hydroquinone diacetate. Retrieved from [Link]

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Technical Support Center: Managing Exothermic Reactions in Acetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of acetophenones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the exothermic nature of these reactions. The Friedel-Crafts acylation, a common method for synthesizing acetophenones, is notoriously exothermic and requires careful control to ensure safety, optimize yield, and minimize impurity formation.[1][2] This resource provides practical, field-proven insights to navigate the challenges associated with these syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of acetophenones, particularly via Friedel-Crafts acylation, an exothermic process?

The Friedel-Crafts acylation reaction involves the formation of a highly reactive acylium ion from an acyl halide or anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4] The subsequent electrophilic aromatic substitution on the benzene ring is a thermodynamically favorable process that releases a significant amount of energy in the form of heat.[2] This release of heat is what makes the reaction exothermic. The formation of the stable aromatic ketone product drives the reaction forward, contributing to the overall exothermicity.

Q2: What are the primary risks of an uncontrolled exothermic reaction during acetophenone synthesis?

An uncontrolled exotherm can lead to a rapid and dangerous increase in temperature and pressure within the reaction vessel, a phenomenon known as thermal runaway.[2][5] The primary risks include:

  • Boiling of the solvent: This can lead to a rapid pressure increase, potentially exceeding the limits of the glassware or reactor.

  • Vessel over-pressurization and explosion: In a sealed or inadequately vented system, the pressure buildup can be catastrophic.

  • Formation of hazardous byproducts: High temperatures can promote undesirable side reactions, leading to the formation of toxic or unstable compounds.[1]

  • Decreased product yield and purity: Uncontrolled temperatures often lead to the formation of isomers and poly-acylated products, complicating purification and reducing the yield of the desired acetophenone.[1]

Q3: What are the key parameters to monitor for controlling the exotherm?

Effective control of the exothermic reaction relies on diligent monitoring of several key parameters:

  • Internal Reaction Temperature: This is the most critical parameter. A thermocouple placed directly in the reaction mixture provides the most accurate reading.

  • Reagent Addition Rate: The rate at which the acylating agent or the aromatic substrate is added directly influences the rate of heat generation.[5]

  • Cooling System Temperature: Monitoring the inlet and outlet temperatures of the cooling fluid in the reactor jacket helps ensure the cooling system is functioning efficiently.

  • Stirring Rate: Adequate agitation is crucial for uniform heat distribution and preventing localized hot spots.[1]

Q4: How does the choice of solvent impact the management of the exotherm?

The choice of solvent is critical for thermal management. An ideal solvent should:

  • Be inert: It should not react with the reactants, catalyst, or products.

  • Have a suitable boiling point: A boiling point that is high enough to allow for the desired reaction temperature but low enough to act as a heat sink in case of a temperature spike can be beneficial. However, a solvent with a very low boiling point can be problematic if it boils off too quickly.

  • Possess good heat transfer properties: The solvent should efficiently transfer heat from the reaction mixture to the walls of the reactor.

  • Effectively dissolve reactants: Good solubility ensures a homogeneous reaction mixture, which aids in uniform heat distribution.

Commonly used solvents in Friedel-Crafts acylation include dichloromethane, nitrobenzene, and carbon disulfide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of acetophenones due to exothermic reactions.

Problem 1: Rapid, Uncontrolled Temperature Rise (Thermal Runaway)

Symptoms:

  • A sudden and sharp increase in the internal reaction temperature that is difficult to control with the cooling system.

  • Vigorous boiling of the reaction mixture, even with external cooling.

  • Noticeable increase in pressure within the reaction vessel.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Reagent Addition is Too Fast Adding the acylating agent (e.g., acetyl chloride) or the aromatic substrate too quickly generates heat faster than the cooling system can remove it.[5]Immediately stop the addition of the reagent. If necessary, use an emergency cooling bath (e.g., ice/water or dry ice/acetone) to rapidly cool the reactor. Once the temperature is under control, restart the addition at a significantly slower rate.
Inadequate Cooling The cooling system may be inefficient, the coolant temperature may be too high, or there may be poor heat transfer between the reactor and the cooling jacket.[1][6]Ensure the cooling system is operating at maximum capacity and the coolant is at the lowest possible temperature. Check for any blockages in the cooling lines. For larger scale reactions, consider a more efficient cooling system or a reactor with a better surface-area-to-volume ratio.[5]
Poor Mixing Inefficient stirring can lead to localized "hot spots" where the reaction is proceeding much faster, generating a localized exotherm that can initiate a runaway reaction.[1]Increase the stirring speed to improve agitation and ensure uniform temperature distribution. For larger reactors, consider using a baffled reactor or a more efficient stirrer design.[1]
Accumulation of Unreacted Reagents If the reaction temperature is too low initially, the added reagents may not react immediately and accumulate. A subsequent small temperature increase can then trigger a rapid, uncontrolled reaction of the built-up reagents.[5]Ensure the reaction has initiated before adding the bulk of the reagents. A slight initial temperature increase upon the first addition of the reagent is a good indicator of reaction initiation. Maintain a reaction temperature that is sufficient for a steady reaction rate without being too high.
Problem 2: Low Yield of Acetophenone

Symptoms:

  • The isolated amount of the desired acetophenone product is significantly lower than the theoretical yield.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Side Reactions Due to High Temperatures Excessive heat from an uncontrolled or poorly managed exotherm can lead to the formation of byproducts such as isomers and poly-acylated products, consuming the starting materials and reducing the yield of the desired product.[1]Maintain strict temperature control throughout the reaction. Use a more efficient cooling system or slow down the reagent addition to prevent temperature spikes.
Catalyst Deactivation The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture. Any water present in the reagents or solvent will deactivate the catalyst, leading to an incomplete reaction.[1]Ensure all reagents and solvents are anhydrous. Flame-dry the glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low for the reaction to go to completion.Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] If the reaction is proceeding slowly, consider increasing the reaction time or cautiously increasing the temperature while carefully monitoring the exotherm.
Problem 3: Formation of Significant Impurities

Symptoms:

  • Analysis of the crude product (e.g., by NMR or GC-MS) shows the presence of significant amounts of undesired byproducts.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
High Reaction Temperature As mentioned previously, elevated temperatures favor the formation of undesired side products, including isomers (ortho, meta, para) and products of poly-acylation.[1]Implement precise temperature control. A slower addition rate of the acylating agent at a lower temperature can improve selectivity.
Incorrect Stoichiometry An excess of the acylating agent or catalyst can promote the formation of poly-acylated products.[1]Carefully control the molar ratios of the reactants and the catalyst. The stoichiometry should be optimized for the specific substrate and reaction conditions.
Localized Overheating Poor mixing can create localized regions of high reactant concentration and temperature, leading to the formation of impurities.[1]Optimize the stirring speed and consider using a baffled reactor to ensure homogeneous mixing of the reactants and catalyst.[1]

Experimental Protocols & Visualizations

General Protocol for a Controlled Friedel-Crafts Acylation

This protocol provides a general framework for the synthesis of acetophenone, emphasizing the steps for managing the exothermic reaction.

Materials:

  • Anhydrous benzene (or other aromatic substrate)

  • Anhydrous acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Crushed ice and concentrated hydrochloric acid for quenching[7]

  • Sodium bicarbonate solution for neutralization

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and a thermocouple to monitor the internal temperature. The entire system should be under an inert atmosphere (nitrogen or argon).

  • Catalyst Suspension: To the flask, add the anhydrous solvent and anhydrous aluminum chloride (1.1 - 1.3 equivalents).

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.[7]

  • Acylating Agent Addition: Slowly add the acetyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel. The reaction between AlCl₃ and acetyl chloride is exothermic, so maintain the temperature between 0-5 °C by controlling the addition rate.[7]

  • Aromatic Substrate Addition: After the formation of the acylium ion complex, slowly add the anhydrous benzene (1.0 equivalent) via the dropping funnel. The main exothermic reaction will occur at this stage. Carefully control the addition rate to maintain the internal temperature at the desired level (typically below 10 °C).[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the controlled temperature or gradually warm to room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed.[1]

  • Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[7][8] Caution: This quenching process is highly exothermic and will evolve HCl gas. Ensure adequate ventilation and cooling.[1]

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude acetophenone by vacuum distillation or recrystallization.

Workflow for Managing Exothermic Reactions

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_control Thermal Control Loop cluster_workup Work-up A Assemble & Dry Apparatus B Charge Anhydrous Solvent & Catalyst A->B C Cool to 0-5 °C B->C D Slowly Add Acylating Agent E Slowly Add Aromatic Substrate D->E F Monitor Temperature & Reaction Progress E->F G Temp > Setpoint? F->G L Reaction Complete F->L Completion Confirmed H Decrease Addition Rate G->H Yes J Temp < Setpoint? G->J No I Increase Cooling H->I I->F K Maintain/Slightly Increase Addition Rate J->K Yes J->L No K->F M Cool Reaction Mixture L->M N Slowly Quench in Ice/HCl M->N O Extract & Purify Product N->O Thermal_Runaway_Troubleshooting Start Uncontrolled Temperature Rise Detected Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Emergency_Cooling Apply Emergency Cooling (Ice Bath) Stop_Addition->Emergency_Cooling Check_Stirring Verify Adequate Stirring Emergency_Cooling->Check_Stirring Check_Cooling_System Check Cooling System Functionality Check_Stirring->Check_Cooling_System Temp_Controlled Is Temperature Decreasing? Check_Cooling_System->Temp_Controlled Resume_Slowly Once Stable, Resume Addition at a Much Slower Rate Temp_Controlled->Resume_Slowly Yes Investigate_Further Shutdown & Investigate Root Cause (Cooling Failure, etc.) Temp_Controlled->Investigate_Further No

Caption: A decision-making flowchart for troubleshooting a thermal runaway event during acetophenone synthesis.

References

  • Challenges in the scale-up of 3',4'-(Methylenedioxy)acetophenone synthesis. Benchchem.
  • managing catalyst deactivation in Friedel-Crafts reactions. Benchchem.
  • Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. Farabi University.
  • How to calculate heat transfer in continuous flow applications. Stoli Chem. Published September 24, 2021.
  • Heat exchanger facilities for highly exothermic reaction in fixed bed reactor. Medium. Published May 2, 2023.
  • Heat Exchangers in Chemical Reactors: Types and Functions. Jinzong Machinery. Published July 28, 2024.
  • Heat exchanger/reactors (HEX reactors): Concepts, technologies: State-of-the-art. CORE.
  • Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation of Cyclopropane. Benchchem. Published November 2025.
  • Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis. ResearchGate.
  • Synthesis of Acetophenone by Friedel-Crafts Reaction. Alfa Chemistry.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Published November 20, 2014.
  • How To Run A Reaction: The Quench. Department of Chemistry : University of Rochester.
  • Friedel–Crafts Acylation. Sigma-Aldrich.
  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.

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Technical Support Center: Scaling Up the Synthesis of 2',5'-Diethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2',5'-Diethoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient scale-up of your synthesis.

Introduction to the Synthesis of this compound

The most common and industrially relevant method for synthesizing this compound is through the Friedel-Crafts acylation of 1,4-diethoxybenzene.[1] This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2] While the reaction is robust, scaling up from the laboratory bench to pilot or production scale can present a unique set of challenges. This guide will address these potential hurdles with scientifically grounded explanations and practical solutions.

Troubleshooting Guide and FAQs

Section 1: Reaction Initiation and Control

Question 1: My reaction is sluggish or fails to initiate. What are the likely causes?

Answer: A stalled Friedel-Crafts acylation is often traced back to the deactivation of the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3]

  • Moisture Contamination: Anhydrous aluminum chloride reacts violently with water, producing hydrogen chloride gas and aluminum hydroxide.[4][5] This not only consumes the catalyst but also introduces corrosive byproducts. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.

  • Insufficient Catalyst: The product, this compound, is a ketone, which can form a stable complex with AlCl₃. This complexation effectively sequesters the catalyst, rendering it inactive for further reaction.[3] Therefore, stoichiometric amounts of the catalyst are often required.

  • Poor Reagent Quality: The purity of your starting materials is paramount. Impurities in 1,4-diethoxybenzene or the acylating agent can interfere with the reaction.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator. Use freshly distilled or commercially available anhydrous solvents.

  • Catalyst Loading: If sub-stoichiometric amounts of AlCl₃ were used, a gradual increase in the catalyst loading may be necessary. A good starting point for optimization is 1.1 to 1.3 equivalents of AlCl₃ per equivalent of the acylating agent.

  • Reagent Purity Check: Analyze your starting materials (1,4-diethoxybenzene and acetyl chloride/acetic anhydride) by GC, NMR, or other appropriate analytical techniques to confirm their purity.

Question 2: The reaction is highly exothermic and difficult to control upon scaling up. How can I manage the reaction temperature effectively?

Answer: The Friedel-Crafts acylation is a notoriously exothermic reaction.[6] What might be easily managed in a small flask with an ice bath can become a significant safety hazard at a larger scale.

  • Heat Generation: The reaction between the acylating agent and the Lewis acid to form the acylium ion, followed by the electrophilic attack on the aromatic ring, releases a substantial amount of heat.

  • Surface Area to Volume Ratio: As the reactor size increases, the surface area to volume ratio decreases, making heat dissipation less efficient.

Effective Heat Management Strategies:

  • Controlled Addition: Instead of adding the reagents all at once, employ a controlled, slow addition of the acylating agent or the aromatic substrate to the reaction mixture. This allows for the heat to be dissipated as it is generated.

  • Efficient Cooling: Utilize a robust cooling system. For larger scale reactions, an ice bath may be insufficient. Consider using a jacketed reactor with a circulating coolant (e.g., a chiller).

  • Solvent Choice: The choice of solvent can influence heat management. A solvent with a higher boiling point and good heat capacity can help to better moderate the reaction temperature. Dichloromethane or 1,2-dichloroethane are common solvents for this reaction.

Section 2: Byproduct Formation and Selectivity Issues

Question 3: I am observing the formation of multiple products in my reaction mixture. What are the potential side reactions?

Answer: While Friedel-Crafts acylation is generally more selective than its alkylation counterpart, the formation of isomers and other byproducts can occur, especially under non-optimized conditions.

  • Isomer Formation: The ethoxy groups in 1,4-diethoxybenzene are ortho, para-directing. While the desired product is the 2'-acylated product, some degree of acylation at the 3' position (ortho to one ethoxy group and meta to the other) might occur, though it is generally less favored due to steric hindrance.

  • Di-acylation: Although the acetyl group is deactivating, forcing conditions (high temperature, long reaction times, or excess acylating agent and catalyst) can lead to the introduction of a second acetyl group onto the aromatic ring.

  • Dealkylation: In the presence of a strong Lewis acid like AlCl₃, the ether linkages of the diethoxy groups can be susceptible to cleavage, leading to the formation of hydroxylated byproducts.

Strategies to Improve Selectivity:

ParameterRecommendationRationale
Temperature Maintain a low to moderate reaction temperature (e.g., 0-25 °C).Lower temperatures favor the kinetically controlled product and minimize side reactions like di-acylation and dealkylation.
Stoichiometry Use a slight excess (1.05-1.1 equivalents) of the acylating agent.Minimizes the chance of unreacted starting material and reduces the driving force for di-acylation.
Reaction Time Monitor the reaction progress by TLC or GC and quench the reaction upon completion.Prolonged reaction times can lead to the formation of degradation products.
Section 3: Work-up and Purification Challenges

Question 4: The work-up procedure is problematic, with the formation of emulsions and difficulty in separating the organic and aqueous layers. How can this be addressed?

Answer: The work-up of a Friedel-Crafts acylation involves quenching the reaction with an aqueous solution to decompose the aluminum chloride-ketone complex and remove the catalyst. This step can often lead to processing difficulties.[6][7]

  • Hydrolysis of Aluminum Chloride: The highly exothermic reaction of AlCl₃ with water can cause localized boiling and frothing, leading to the formation of stable emulsions.[4]

  • Formation of Aluminum Hydroxide: The hydrolysis of AlCl₃ produces gelatinous aluminum hydroxide, which can trap the product and complicate phase separation.

Improved Work-up Protocol:

  • Controlled Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[8] The acid helps to keep the aluminum salts in solution as soluble chloro-complexes.

  • Vigorous Stirring: During the quench, ensure efficient stirring to promote heat transfer and prevent the formation of large clumps of aluminum hydroxide.

  • Addition of a Saturated Brine Solution: After the initial quench, washing the organic layer with a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.

Question 5: I am struggling to achieve high purity of the final product. What are the recommended purification techniques?

Answer: The purification of this compound will depend on the nature of the impurities present.

  • Recrystallization: If the product is a solid at room temperature and the impurities have different solubilities, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can be a highly effective method for achieving high purity on a large scale.

  • Column Chromatography: For the removal of closely related impurities or when dealing with an oily product, silica gel column chromatography is the method of choice. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) will likely provide good separation.

  • Distillation: If the product is a liquid and has a significantly different boiling point from the impurities, vacuum distillation can be a viable purification method, particularly at an industrial scale.

Visualizing the Process

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_glass Dry Glassware add_alcl3 Charge AlCl3 & Solvent prep_glass->add_alcl3 prep_reagents Anhydrous Reagents prep_reagents->add_alcl3 cool Cool to 0°C add_alcl3->cool add_acetyl_chloride Slowly Add Acetyl Chloride cool->add_acetyl_chloride add_diethoxybenzene Slowly Add 1,4-Diethoxybenzene add_acetyl_chloride->add_diethoxybenzene react Stir at RT add_diethoxybenzene->react quench Quench with Ice/HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Recrystallize or Chromatograph concentrate->purify product Pure this compound purify->product

Caption: A typical workflow for the synthesis of this compound.

Key Reaction Mechanism

G acetyl_chloride CH3COCl complex [CH3CO]+[AlCl4]- (Acylium Ion) acetyl_chloride->complex + AlCl3 alcl3 AlCl3 diethoxybenzene 1,4-Diethoxybenzene sigma_complex Sigma Complex diethoxybenzene->sigma_complex + Acylium Ion product This compound sigma_complex->product - H+

Caption: The formation of the acylium ion and its reaction with 1,4-diethoxybenzene.

References

  • Wikipedia. (2023, October 27). Acetophenone. Retrieved from [Link]

  • Silva, L. F., & Pinto, A. C. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 27(15), 4882. Retrieved from [Link]

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  • NIIR Project Consultancy Services. (n.d.). Production of Acetophenone, Alcohols, Allethrin.... Retrieved from [Link]

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  • ResearchGate. (n.d.). Reaction of 2,5-dihydroxyacetophenone I or 1-(1,4-dihydroxynaphthalen-2-yl)ethanone II with hydrazine hydrate or 4-aryl thiosemicarbazides. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

  • Inchem. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

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  • ResearchGate. (2025, August 5). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Retrieved from [Link]

  • Chem Survival. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

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  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

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  • Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Retrieved from [Link]

  • Dr. Rahul Bhondwe. (2021, March 26). Expt 04: Hydroquinone to 2,5-dihydroxy acetophenone via Hydroquinone diacetate [Video]. YouTube. Retrieved from [Link]

  • Khan, I., et al. (2021). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. RSC Advances, 11(36), 22353-22365. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 2',5'-Diethoxyacetophenone and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry and drug development, acetophenone derivatives serve as pivotal building blocks. Their reactivity is a critical parameter that dictates their utility in various chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of 2',5'-Diethoxyacetophenone with its structural isomers: 2',3'-, 2',4'-, 2',6'-, 3',4'-, and 3',5'-Diethoxyacetophenone. Understanding the nuanced differences in their chemical behavior, governed by the strategic placement of ethoxy groups on the aromatic ring, is paramount for researchers and scientists in designing efficient synthetic routes and developing novel molecular entities. This document synthesizes established principles of physical organic chemistry with practical, field-proven experimental protocols to offer a comprehensive technical resource.

The core of this analysis rests on the interplay of electronic and steric effects imparted by the ethoxy substituents. These effects modulate the reactivity of two primary sites within the molecule: the carbonyl group of the acetyl moiety and the aromatic ring itself. We will explore how these substituent effects influence key reaction classes, including nucleophilic addition to the carbonyl, reactions involving the α-protons, and electrophilic aromatic substitution.

Theoretical Framework: The Influence of Isomeric Substitution on Reactivity

The reactivity of diethoxyacetophenone isomers is fundamentally governed by the electronic and steric effects of the two ethoxy (-OEt) groups. Ethoxy groups exert a dual electronic influence: a strong, electron-donating resonance effect (+R) and a moderate, electron-withdrawing inductive effect (-I). The net effect is typically electron-donating, activating the aromatic ring towards electrophilic substitution. However, the positioning of these groups relative to the acetyl group (a deactivating, meta-directing group) creates distinct chemical environments for each isomer.

Electronic Effects of Ethoxy Substituents

The resonance effect of the ethoxy group is most pronounced at the ortho and para positions, where the lone pairs on the oxygen can be delocalized into the π-system of the benzene ring. This increased electron density at these positions has a significant impact on the reactivity of both the aromatic ring and the acetyl group. The inductive effect, which withdraws electron density through the sigma bond, is distance-dependent and weakens with increasing distance from the substituent.

Caption: Dueling electronic effects of an ethoxy substituent.

Steric Hindrance

Steric hindrance becomes a major determinant of reactivity, particularly for isomers with substituents in the ortho position (2'-position) relative to the acetyl group. The bulky ethoxy group can physically impede the approach of reagents to the carbonyl carbon and the α-protons, significantly reducing reaction rates for nucleophilic additions and enolate formations.

Comparative Reactivity Analysis

We will now delve into a comparative analysis of the reactivity of this compound and its isomers across several key reaction types.

Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition is a fundamental reaction of ketones, and its rate is highly sensitive to the electrophilicity of the carbonyl carbon and steric accessibility.[1][2]

  • 2',6'-Diethoxyacetophenone: This isomer is expected to be the least reactive towards nucleophilic addition. The two ortho ethoxy groups create significant steric hindrance around the carbonyl group, making it difficult for nucleophiles to approach.[3] This steric shielding is the dominant factor controlling its reactivity at the acetyl group.

  • 2',3'-, 2',4'-, and this compound: These isomers will exhibit intermediate reactivity. The presence of one ortho ethoxy group will introduce some steric hindrance, but less than in the 2',6'-isomer. The electronic effects of the second ethoxy group will also play a role. For instance, in 2',4'-diethoxyacetophenone, the para-ethoxy group's strong electron-donating resonance effect will decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction compared to an isomer with a meta-donating group.

  • 3',4'- and 3',5'-Diethoxyacetophenone: The 3',5'-isomer is predicted to be one of the most reactive in this series.[3] With no ortho substituents, the carbonyl group is sterically accessible. The two meta ethoxy groups exert an electron-withdrawing inductive effect that increases the electrophilicity of the carbonyl carbon without the counteracting resonance donation directly to the acetyl-bearing carbon.[3] The 3',4'-isomer will also be highly reactive, with the para-ethoxy group's resonance effect being a key electronic factor.

Table 1: Predicted Relative Reactivity towards Nucleophilic Addition

IsomerPredicted Relative ReactivityPrimary Influencing Factors
2',6'-DiethoxyacetophenoneVery LowHigh steric hindrance from two ortho groups.
2',3'-DiethoxyacetophenoneLow to ModerateSteric hindrance from one ortho group.
2',4'-DiethoxyacetophenoneModerateSteric hindrance from one ortho group, counteracted by electronic activation.
This compoundModerateSteric hindrance from one ortho group.
3',4'-DiethoxyacetophenoneHighLow steric hindrance, activating electronic effects.
3',5'-DiethoxyacetophenoneHighMinimal steric hindrance, inductively enhanced electrophilicity of the carbonyl.
Acidity of α-Protons and Enolate Formation

The acidity of the α-protons is crucial for reactions such as aldol condensations, alkylations, and halogenations. The stability of the resulting enolate conjugate base determines the acidity.[4][5][6]

  • Steric Effects: Similar to nucleophilic addition, steric hindrance from ortho ethoxy groups can make it difficult for a base to access the α-protons, thus kinetically slowing down enolate formation. Therefore, 2',6'-diethoxyacetophenone would be expected to form an enolate at the slowest rate.

  • Electronic Effects: Electron-withdrawing groups can stabilize the enolate anion, increasing the acidity of the α-protons. The inductive effect of the ethoxy groups, especially from the meta position, will contribute to this stabilization.

Electrophilic Aromatic Substitution

The two ethoxy groups are strongly activating and ortho, para-directing, while the acetyl group is deactivating and meta-directing. The outcome of electrophilic aromatic substitution will be a consensus of these directing effects.

  • This compound: The 2'-ethoxy group directs to the 1' (ipso), 3', and 5' positions. The 5'-ethoxy group directs to the 2', 4', and 6' positions. The acetyl group directs to the 3' and 5' positions. The most activated and sterically accessible positions for an incoming electrophile would be the 4' and 6' positions.

  • 3',5'-Diethoxyacetophenone: Both ethoxy groups strongly activate the 2', 4', and 6' positions. The acetyl group's meta-directing influence is on the already substituted 3' and 5' positions. Therefore, substitution is highly favored at the 2', 4', and 6' positions.[3]

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivities of the diethoxyacetophenone isomers, the following experimental protocols can be employed.

Protocol 1: Comparative Reduction with Sodium Borohydride

This experiment provides a quantitative measure of the susceptibility of the carbonyl group to nucleophilic attack by a hydride. The reaction rate can be monitored by UV-Vis spectroscopy.[7][8]

Materials:

  • Diethoxyacetophenone isomers

  • Sodium borohydride (NaBH₄)

  • Anhydrous ethanol

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of each diethoxyacetophenone isomer (e.g., 0.01 M in anhydrous ethanol).

  • Prepare a fresh stock solution of NaBH₄ (e.g., 0.1 M in anhydrous ethanol).

  • Set the spectrophotometer to a wavelength corresponding to the π-π* transition of the acetophenone carbonyl group (typically around 240-280 nm).

  • Equilibrate a solution of one isomer in a quartz cuvette to a constant temperature (e.g., 25 °C) in the spectrophotometer.

  • Initiate the reaction by injecting a known excess of the NaBH₄ solution into the cuvette and immediately start recording the absorbance at fixed time intervals.

  • Repeat the experiment for each isomer under identical conditions.

  • The rate of disappearance of the starting ketone can be determined by plotting the natural logarithm of the absorbance versus time. The slope of this line will be proportional to the pseudo-first-order rate constant.[9][10][11][12]

G A Prepare Isomer and NaBH4 Solutions B Equilibrate Isomer in Cuvette A->B C Inject NaBH4 and Start Data Acquisition B->C D Monitor Absorbance vs. Time C->D E Calculate Pseudo-First-Order Rate Constant D->E

Caption: Workflow for kinetic analysis of ketone reduction.

Protocol 2: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of acetophenones to form phenyl acetates is sensitive to the electronic effects of the substituents on the migrating aryl group.[13][14][15][16] Comparing the reaction rates or yields can provide insights into the electronic nature of the substituted rings.

Materials:

  • Diethoxyacetophenone isomers

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In separate flasks, dissolve each diethoxyacetophenone isomer in DCM.

  • Add an equimolar amount of m-CPBA to each flask at 0 °C.

  • Allow the reactions to proceed at room temperature for a set period (e.g., 24 hours).

  • Quench the reactions by washing with sodium bicarbonate solution.

  • Separate the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Analyze the product mixture by GC-MS to determine the conversion of the starting material and the yield of the corresponding phenyl acetate product.

  • Higher yields of the ester product indicate a higher reactivity of the corresponding isomer in this transformation.

Protocol 3: Competitive Friedel-Crafts Acylation

This experiment can reveal the relative nucleophilicity of the aromatic rings of the diethoxyacetophenone isomers. However, as the acetyl group is deactivating, a more activated aromatic compound should be used as a reference in a competitive reaction setup. A simpler approach is to compare the rates of acylation of 1,4-diethoxybenzene (for the 2',5'-isomer) and 1,3-diethoxybenzene (for the 2',4'- and 3',5'-isomers) to provide an indication of the parent ring's reactivity.[17][18][19][20][21]

Conclusion

The reactivity of this compound and its isomers is a complex function of steric and electronic factors. While direct comparative experimental data is not abundant in the literature, a thorough understanding of fundamental organic chemistry principles allows for robust predictions. It is anticipated that steric hindrance from ortho ethoxy groups will be the most significant factor in diminishing reactivity at the carbonyl group and α-protons. In contrast, the electronic effects of the ethoxy groups will play a more dominant role in directing the outcomes of electrophilic aromatic substitution. The experimental protocols detailed in this guide provide a framework for researchers to quantify these reactivity differences, enabling a more informed selection of isomers for specific synthetic applications.

References

  • Bowden, K., & Hardy, M. (1966). The reduction of substituted acetophenones by sodium borohydride. Tetrahedron, 22(4), 1169–1174. [Link]

  • Reyes, L., Álvarez-Idaboy, J. R., & Mora-Diez, N. (2009). Substituent effects in the Baeyer–Villiger reaction of acetophenones: a theoretical study. Journal of Physical Organic Chemistry, 22(4), 334-342. [Link]

  • Okuno, Y. (1997). Theoretical investigation of the mechanism of the baeyer-villiger reaction in nonpolar solvents. The Journal of Organic Chemistry, 62(5), 1324-1331. [Link]

  • Reyes, L., Nicolás-Vázquez, I., Mora-Diez, N., & Álvarez-Idaboy, J. R. (2013). Substituent effects in the migration step of the Baeyer-Villiger rearrangement. A theoretical study. The Journal of Physical Chemistry A, 117(39), 9612-9622. [Link]

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]

  • Chemcess. (2025). Acylation Of Aromatic Compounds. [Link]

  • Experimental No. (13) Aldehydes and ketones. (2021). [Link]

  • Zenodo. (1983). Kinetics of Sodium Borohydride Reduction of Substitued 4-Methylthioacetophenones : Evidence for Steric Enhancement of Resonance. [Link]

  • SciSpace. (1965). The reduction of substituted acetophenones by sodium borohydride. [Link]

  • ResearchGate. (2024). Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. [Link]

  • Wikipedia. Baeyer–Villiger oxidation. [Link]

  • Scribd. AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. [Link]

  • Science Learning Center. Aldehyde and Ketone Reactions. [Link]

  • Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone. [Link]

  • Allen. Tests for Ketones Importance, Different tests with reactions and FAQS. [Link]

  • BYJU'S. (2019). Tests for Aldehydes and Ketones. [Link]

  • Penn State Pressbooks. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • OpenOChem Learn. EAS-Acylation. [Link]

  • A-Level Chemistry. Aldehydes and Ketones - Testing for Carbonyl Compounds. [Link]

  • Google Patents.
  • MDPI. A Comparative Study of Kinetic Reaction Schemes for the Isomerization Process of the C 6 Series. [Link]

  • KPU Pressbooks. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. [Link]

  • YouTube. (2020). Nucleophilic addition reaction COMPARATIVE Study ALDEHYDES,KETONES & CARBOXYLIC ACIDS by Seema. [Link]

  • Chemistry LibreTexts. (2015). 19.01.1: Acidity of alpha-Hydrogens. [Link]

  • University of Calgary. Ch18: Acidity of alpha hydrogens. [Link]

  • Chemistry LibreTexts. (2023). Acidity of Alpha Hydrogens & Keto-enol Tautomerism. [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]

  • IRJET. COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. [Link]

  • ResearchGate. Electrophilic Aromatic Substitution. [Link]

  • YouTube. (2016). Nucleophilic Addition Versus Nucleophilic Acyl Substitution. [Link]

  • YouTube. (2021). 21.1 Acidity of the Alpha Hydrogen | Organic Chemistry. [Link]

  • NIH. Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2: A Serendipitous Approach for the Synthesis of Fused[7][13]Dioxolo[4,5-d][7][13]dioxoles. [Link]

  • Comptes Rendus de l'Académie des Sciences. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. [Link]

  • ResearchGate. Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. Electrophilic Aromatic Substitution. [Link]

  • NIH. Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2',5'-Diethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methodologies for the quantification and purity assessment of 2',5'-Diethoxyacetophenone. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation. Our narrative is grounded in the principles of the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA) guidelines to ensure global regulatory compliance and data integrity.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 112434-80-7) is a substituted acetophenone derivative with a molecular weight of 208.25 g/mol [1]. As with any active pharmaceutical ingredient (API), intermediate, or critical raw material, ensuring its identity, purity, and strength is paramount. The validation of an analytical procedure is the formal process of demonstrating that the method is "fit for purpose"—that is, suitable for its intended use[2][3]. This guide will explore and compare the validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, providing the technical rationale to select the most appropriate method for your analytical challenge.

The Regulatory Backbone: ICH, FDA, and EMA Frameworks

Modern analytical method validation is not a discretionary exercise; it is a regulatory requirement built on a foundation of scientific rigor. The primary global standard is the ICH guideline Q2(R2), "Validation of Analytical Procedures," which works in concert with ICH Q14, "Analytical Procedure Development."[4][5][6]. These guidelines, adopted by the FDA and EMA, provide a harmonized framework for validating analytical methods[7][8][9].

The core validation parameters, which we will explore for each technique, include[4][10]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results, encompassing repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected, but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

G cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Validation Execution (ICH Q2(R2)) cluster_2 Phase 3: Documentation & Lifecycle ATP Define Analytical Target Profile (ATP) (ICH Q14) MethodDev Method Development & Optimization ATP->MethodDev Protocol Write Validation Protocol (Pre-defined Criteria) MethodDev->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability, Intermediate) Limits LOD & LOQ Robustness Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: A workflow for analytical method validation based on ICH guidelines.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay

HPLC is the premier technique for assessing the purity and potency of non-volatile, thermally labile compounds like this compound. Its high resolving power makes it ideal for separating the main component from process impurities and degradation products.

Rationale for HPLC Method Development

A reverse-phase HPLC (RP-HPLC) method is the logical starting point. The diethoxy and acetophenone moieties confer a moderate polarity to the molecule, making it well-suited for retention on a non-polar stationary phase like C18 with a polar mobile phase. The phenyl ring provides a strong chromophore, enabling sensitive UV detection.

Parameter Condition Justification
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for moderately polar aromatic compounds. A common, versatile choice.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid controls the pH to ensure consistent peak shape. Acetonitrile is a common organic modifier providing good peak symmetry and elution strength.
Gradient 50% B to 80% B over 10 minA gradient ensures that any potential impurities, which may be more or less polar than the analyte, are eluted efficiently within a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds. A full UV scan should be performed on a standard solution to determine the absorbance maximum (λmax) for optimal sensitivity.
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of column overload.
Detailed HPLC Validation Protocol

Specificity is the cornerstone of a stability-indicating method. It is demonstrated by showing that the analyte peak is free from interference from excipients, impurities, or degradation products. Forced degradation studies are performed to intentionally degrade the sample, thereby generating the likely degradation products.[11]

Protocol:

  • Prepare Solutions: Create solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Subject to Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B.

  • Analysis: Neutralize the acidic and basic samples. Dilute all stressed samples to the target concentration and analyze by HPLC alongside an unstressed control sample.

  • Acceptance Criteria: The method is specific if the analyte peak is well-resolved from all degradation product peaks (resolution > 2.0). Peak purity analysis using a photodiode array (PDA) detector should confirm that the analyte peak is spectrally homogeneous. A degradation of 5-20% is desirable to demonstrate the method's capability.

G cluster_stress Forced Degradation Conditions DS Drug Substance (this compound) Acid Acid (HCl, Heat) DS->Acid Base Base (NaOH, Heat) DS->Base Oxidation Oxidation (H₂O₂) DS->Oxidation Thermal Thermal (Heat, Solid) DS->Thermal Photo Photolytic (UV/Vis Light) DS->Photo Analysis Analyze Stressed Samples and Control via HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation

Caption: Workflow for a forced degradation study.

These parameters are often evaluated concurrently.

Protocol:

  • Stock Solution: Prepare a stock solution of this compound reference standard at 1 mg/mL.

  • Linearity: Prepare at least five concentration levels by diluting the stock solution, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 0.05, 0.08, 0.10, 0.12, 0.15 mg/mL). Inject each level in triplicate.

  • Accuracy: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of analyte into a placebo matrix, if applicable.

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or different equipment.

  • Data Analysis & Acceptance Criteria:

Parameter Analysis Acceptance Criteria (ICH Q2(R2))
Linearity Plot peak area vs. concentration. Perform linear regression.Correlation coefficient (R²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy Calculate % recovery of the spiked amount.Typically 98.0% to 102.0% recovery.
Precision Calculate the Relative Standard Deviation (%RSD).Repeatability: %RSD ≤ 1.0%. Intermediate Precision: %RSD ≤ 2.0%.

Protocol:

  • LOD & LOQ: Can be determined based on the signal-to-noise ratio (S/N) of the response.

    • LOD: S/N of 3:1

    • LOQ: S/N of 10:1 Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[12]

  • Robustness: Deliberately vary critical method parameters one at a time and assess the impact on the results.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., ± 2% acetonitrile)

  • Acceptance Criteria: The results (e.g., assay value, peak symmetry) should not be significantly affected by the variations. System suitability parameters (e.g., tailing factor, plate count) must remain within acceptable limits.

Gas Chromatography (GC): An Alternative for Volatile Impurities

GC is a powerful technique for separating and quantifying volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC can be an excellent choice for analyzing volatile process impurities (e.g., residual solvents) or if derivatization is employed.[13][14]

Rationale for GC Method Development

A direct injection method using a high-temperature capillary column is feasible. A Flame Ionization Detector (FID) is suitable due to its universal response to organic compounds and wide linear range.

Parameter Condition Justification
Column DB-5 or equivalent (5% Phenyl Polysiloxane), 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column providing good separation for a wide range of compound polarities.
Carrier Gas Helium or HydrogenInert carrier gas. Hydrogen can provide faster analysis times.
Inlet Temp. 250 °CMust be hot enough to ensure rapid vaporization of the sample without causing thermal degradation.
Oven Program Start at 150°C, ramp 10°C/min to 280°C, hold 5 minA temperature ramp is necessary to elute the high-boiling analyte while separating it from any more volatile impurities.
Detector FID at 280 °CA sensitive, universal detector for organic compounds.
GC Validation Protocol

The validation principles for GC are identical to HPLC. Specificity would involve demonstrating that residual solvents or other volatile impurities do not co-elute with the main peak. Linearity, accuracy, and precision would be assessed using a similar concentration range and acceptance criteria. Robustness would involve varying parameters like oven ramp rate and carrier gas flow rate.

UV-Vis Spectrophotometry: A Simple, High-Throughput Assay

UV-Vis spectrophotometry is a straightforward technique for determining the concentration of an analyte in a solution, provided it is the only component that absorbs at the analytical wavelength. It is not a separating technique and thus lacks the specificity of chromatography.

Rationale for UV-Vis Method Development

This method is best suited for a simple assay of the pure drug substance or in a formulation with no interfering excipients.

Protocol:

  • Determine λmax: Scan a dilute solution of this compound (e.g., in ethanol) from 200-400 nm to find the wavelength of maximum absorbance (λmax).[15][16]

  • Solvent Selection: Use a solvent that dissolves the analyte and is transparent in the measurement region (e.g., Methanol, Ethanol, Acetonitrile).

  • Validation:

    • Specificity: Analyze a placebo solution to ensure there is no significant absorbance at λmax.

    • Linearity: Prepare a series of at least five concentrations and measure their absorbance. The plot of absorbance vs. concentration must be linear (Beer's Law).

    • Accuracy & Precision: Assessed similarly to HPLC/GC methods.

Comparative Guide: Selecting the Right Tool

The choice of analytical method is dictated by the intended purpose. The table below provides a comparative summary to guide your decision-making process.

Parameter HPLC-UV GC-FID UV-Vis Spectrophotometry
Primary Use Purity, Assay, StabilityAssay, Volatile ImpuritiesSimple Assay (Pure Substance)
Specificity Excellent. Can separate analyte from impurities and degradants.Very Good. Excellent for volatile compounds.Poor. Cannot distinguish between analyte and any other absorbing species.
Sensitivity (Typical LOQ) Low ng rangeLow ng rangeµg/mL range
Sample Throughput Moderate (10-20 min/sample)Moderate (15-30 min/sample)High (<1 min/sample)
Instrumentation Cost HighHighLow
Method Development ComplexComplexSimple
Best For... Stability-indicating assays, impurity profiling, quality control release testing.Analysis of residual solvents, assay of thermally stable compounds.Rapid, high-throughput concentration checks of a known, pure substance.

Conclusion

The validation of analytical methods for this compound is a critical activity that ensures data reliability and regulatory compliance.

  • Reverse-phase HPLC with UV detection stands out as the most powerful and versatile technique, offering the specificity required for stability-indicating assays and impurity profiling, making it the recommended choice for comprehensive quality control.

  • Gas Chromatography serves as a valuable alternative, particularly for assessing volatile impurities or when a different selectivity is required.

  • UV-Vis Spectrophotometry , while lacking specificity, provides a rapid and cost-effective tool for simple assay determinations where interfering substances are not a concern.

Ultimately, the selection of a method must be based on a scientific understanding of the molecule and a clear definition of the analytical objective, as outlined in the Analytical Target Profile (ATP). By following the rigorous validation protocols detailed in this guide, researchers can ensure that their chosen method is robust, reliable, and fit for its intended purpose.

References

  • AMSbiopharma. (2025).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • FDA. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023).
  • FDA. (2024). Q2(R2)
  • Lab Manager Magazine. (n.d.).
  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2023).
  • Santa Cruz Biotechnology. (n.d.). 2′,5′-Diethoxyacetophenone, CAS 112434-80-7.
  • RJPT. (n.d.).
  • BioPharm International. (n.d.).
  • International Journal of Pharmaceutical Erudition. (2013).
  • ResearchGate. (n.d.).
  • Chromatography Online. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • European Pharmacopoeia. (n.d.). Ultraviolet and Visible Absorption Spectrophotometry.

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A Comparative Guide to the Biological Activity of 2',5'-Diethoxyacetophenone and its Hydroxy Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acetophenones, a class of phenolic compounds, have garnered significant interest in the scientific community for their diverse pharmacological properties. The substitution pattern on the phenyl ring plays a pivotal role in determining their biological activity. This guide provides a detailed comparative analysis of the biological activities of 2',5'-diethoxyacetophenone and its corresponding hydroxy analogs, primarily 2',5'-dihydroxyacetophenone (DHAP). While extensive research has elucidated the bioactivities of hydroxylated acetophenones, data on their ethoxylated counterparts is less prevalent. This guide will synthesize available experimental data for the hydroxy analogs and extrapolate the likely biological impact of ethoxylation based on established structure-activity relationships (SAR) for phenolic compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of these compounds.

Structural Considerations: The Impact of Hydroxylation vs. Ethoxylation

The fundamental difference between 2',5'-dihydroxyacetophenone and this compound lies in the functional groups at the 2' and 5' positions of the phenyl ring. DHAP possesses two hydroxyl (-OH) groups, which are known to be excellent hydrogen donors. This characteristic is central to the antioxidant activity of many phenolic compounds. In contrast, this compound has two ethoxy (-OC2H5) groups. The replacement of the acidic proton of the hydroxyl group with an ethyl group fundamentally alters the molecule's electronic and steric properties, as well as its hydrogen-bonding capacity. This structural modification is expected to have a profound impact on the biological activities of the molecule.

Comparative Biological Activities

Antioxidant Activity

The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[1]

2',5'-Dihydroxyacetophenone (DHAP) and other Hydroxy Analogs:

DHAP and other hydroxylated acetophenones are recognized for their antioxidant properties.[2] The presence of hydroxyl groups enables them to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress-induced damage.[2] The antioxidant activity of hydroxyacetophenones is influenced by the position of the hydroxyl group on the aromatic ring.[1] For instance, it is often hypothesized that 4'-hydroxyacetophenone exhibits stronger antioxidant activity than 2'-hydroxyacetophenone in assays based on hydrogen atom transfer due to the absence of intramolecular hydrogen bonding in the para-isomer.[1]

This compound:

Table 1: Antioxidant Activity of Hydroxyacetophenone Derivatives

CompoundAssayIC50/ActivityReference
2',4'-Dihydroxyacetophenone benzoylhydrazoneDPPH Radical ScavengingMost potent radical scavenger among tested compounds[3]
4'-HydroxyacetophenoneTheoretical AnalysisPotentially effective antioxidant due to stable phenoxyl radical formation[1]
2'-HydroxyacetophenoneTheoretical AnalysisPotentially less effective antioxidant due to intramolecular hydrogen bonding[1]
Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.

2',5'-Dihydroxyacetophenone (DHAP):

DHAP has demonstrated significant anti-inflammatory potential.[2][4] Research has shown that DHAP can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4] It also inhibits the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS).[4] The anti-inflammatory effects of DHAP are mediated, at least in part, through the blockage of the ERK1/2 and NF-κB signaling pathways.[4]

This compound:

While direct antioxidant activity is likely absent, this compound may still possess anti-inflammatory properties through alternative mechanisms. Some methoxylated phenolic compounds have been shown to exert anti-inflammatory effects that are independent of their antioxidant capacity. These effects can be mediated through the modulation of different signaling pathways or post-transcriptional regulation of inflammatory mediators. The increased lipophilicity of the diethoxy derivative compared to the dihydroxy analog could also influence its interaction with cellular membranes and intracellular targets, potentially leading to different anti-inflammatory profiles.

Table 2: Anti-inflammatory Activity of 2',5'-Dihydroxyacetophenone (DHAP)

Inflammatory MediatorCell LineEffect of DHAPReference
Nitric Oxide (NO)RAW264.7 macrophagesSignificant inhibition of production[4]
iNOSRAW264.7 macrophagesSuppression of expression[4]
TNF-αRAW264.7 macrophagesSignificant decrease in levels[4]
IL-6RAW264.7 macrophagesSignificant decrease in levels[4]

Signaling Pathway Modulation by DHAP:

G LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes DHAP 2',5'-Dihydroxyacetophenone (DHAP) DHAP->ERK inhibits phosphorylation DHAP->NFkB inhibits nuclear translocation

Caption: Proposed mechanism of anti-inflammatory action of 2',5'-Dihydroxyacetophenone (DHAP).

Antimicrobial and Cytotoxic Activities

The antimicrobial and cytotoxic potential of acetophenone derivatives is also an area of active research.

Hydroxyacetophenone Analogs:

Various hydroxyacetophenone derivatives have been evaluated for their antimicrobial and cytotoxic activities. The presence of hydroxyl groups and other substituents on the phenyl ring can significantly influence these properties. For example, some brominated dihydroxyacetophenone derivatives have shown significant antibacterial activity, particularly against drug-resistant Gram-negative bacteria like Pseudomonas aeruginosa.

This compound:

The antimicrobial and cytotoxic activities of this compound have not been extensively studied. The increased lipophilicity of the ethoxy groups might enhance its ability to penetrate microbial cell membranes, which could potentially lead to antimicrobial effects. However, without experimental data, this remains speculative. Cytotoxicity is also difficult to predict without direct testing.

Experimental Protocols

DPPH Radical Scavenging Assay (for Antioxidant Activity)

This assay is a common and reliable method for determining the free radical scavenging activity of compounds.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared to a concentration of 0.1 mM.

  • Sample Preparation: The test compound (e.g., a hydroxyacetophenone analog) is dissolved in methanol to prepare a series of concentrations.

  • Reaction: 1 mL of the DPPH solution is mixed with 1 mL of each sample concentration. A control is prepared with 1 mL of DPPH and 1 mL of methanol.

  • Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages (for Anti-inflammatory Activity)

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Measurement: The absorbance is measured at 540 nm.

  • Calculation: The amount of nitrite is determined from a sodium nitrite standard curve, and the percentage of inhibition of NO production is calculated.

Structure-Activity Relationship (SAR) Insights and Conclusion

The comparative analysis of this compound and its hydroxy analogs highlights the critical role of the phenolic hydroxyl group in mediating biological activity.

  • Antioxidant Activity: The presence of free hydroxyl groups is paramount for significant antioxidant activity via hydrogen atom donation. Ethoxylation of these groups is predicted to lead to a substantial loss of this activity.

  • Anti-inflammatory Activity: While the antioxidant-linked anti-inflammatory mechanisms may be absent in the diethoxy analog, other pathways could be modulated. The increased lipophilicity of this compound may alter its cellular uptake and interaction with different biological targets, potentially leading to a distinct anti-inflammatory profile.

  • Future Directions: The lack of direct experimental data on the biological activities of this compound underscores the need for further research. In vitro and in vivo studies are required to validate the predicted activities and to fully understand its therapeutic potential.

References

  • Kim, H. J., et al. (2012). 2,5-dihydroxyacetophenone isolated from Rehmanniae Radix Preparata inhibits inflammatory responses in lipopolysaccharide-stimulated RAW264.7 macrophages. Journal of Ethnopharmacology, 142(1), 257-262.
  • BenchChem. (2025). A Comparative Analysis of the Antioxidant Potential of 2'-Hydroxyacetophenone and 4'-Hydroxyacetophenone.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of Acetophenones, with a Focus on 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.

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A Comparative Guide for the Modern Researcher: 2',5'-Diethoxyacetophenone vs. Benzophenone as Photoinitiators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, the selection of an appropriate photoinitiator is a critical decision that dictates the efficiency, and final properties of photopolymerized systems. This guide provides an in-depth, objective comparison between two key photoinitiators: 2',5'-Diethoxyacetophenone, a representative of the α-cleavage (Type I) class, and the widely-used Benzophenone, a classic example of a hydrogen abstraction (Type II) photoinitiator. This document moves beyond a simple cataloging of features to offer a foundational understanding of their reaction mechanisms, performance characteristics, and practical considerations, supported by established experimental protocols.

At a Glance: Key Differentiators

FeatureThis compound (Type I)Benzophenone (Type II)
Primary Mechanism Unimolecular α-cleavageBimolecular Hydrogen Abstraction
Co-initiator Requirement Not essentialRequired (e.g., tertiary amines)
Initiation Speed Generally fasterCan be slower due to bimolecular nature
Oxygen Inhibition Less susceptible on the surfaceMore susceptible, especially at the surface
Potential for Yellowing Lower, due to photobleachingHigher, due to chromophore retention
Migration Potential Can be a concern with fragmentsCan migrate if not fully reacted
Solubility Good in common monomersSoluble in many organic solvents and monomers[1][2][3]

Unraveling the Mechanisms: A Tale of Two Pathways

The fundamental difference between this compound and Benzophenone lies in how they generate the initial free radicals necessary to start the polymerization chain reaction.

This compound: The Path of Direct Fragmentation (Type I)

Photoinitiators of the acetophenone class, such as this compound, are typically categorized as Type I, or α-cleavage, photoinitiators. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state, followed by rapid intersystem crossing to a triplet state. From this excited triplet state, the molecule undergoes a unimolecular fragmentation, cleaving the bond between the carbonyl group and the adjacent carbon atom (α-cleavage). This process directly generates two free radical fragments, both of which can initiate polymerization.

PI DEAP (S₀) PI_S1 DEAP (S₁) PI->PI_S1 hν (UV light) PI_T1 DEAP (T₁) PI_S1->PI_T1 Intersystem Crossing Radicals Free Radicals (R₁• + R₂•) PI_T1->Radicals α-Cleavage Polymerization Polymerization Radicals->Polymerization

Caption: Mechanism of a Type I photoinitiator like this compound.

Benzophenone: A Partnership in Radical Generation (Type II)

Benzophenone is a quintessential Type II photoinitiator, operating through a bimolecular hydrogen abstraction mechanism. After absorbing UV light and transitioning to its excited triplet state, benzophenone does not fragment. Instead, it abstracts a hydrogen atom from a co-initiator or synergist, which is typically a tertiary amine. This interaction produces a ketyl radical from the benzophenone and a highly reactive aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary species that initiates the polymerization of monomers.

BP Benzophenone (S₀) BP_S1 Benzophenone (S₁) BP->BP_S1 hν (UV light) BP_T1 Benzophenone (T₁) BP_S1->BP_T1 Intersystem Crossing Radicals Ketyl Radical + Aminoalkyl Radical BP_T1->Radicals Hydrogen Abstraction CoInitiator CoInitiator Co-initiator (e.g., Amine) Polymerization Polymerization Radicals->Polymerization

Caption: Mechanism of a Type II photoinitiator like Benzophenone.

Performance Characteristics: A Comparative Analysis

Performance MetricThis compound (Type I, based on 2,2-Diethoxyacetophenone data)Benzophenone (Type II)Key Considerations
UV Absorption (λmax) ~230-260 nm~252 nm and a weaker band around 334 nmThe overlap of the photoinitiator's absorption spectrum with the emission spectrum of the UV source is critical for efficiency.
Curing Speed Generally high, especially for surface cure.Dependent on co-initiator concentration and reactivity.Type I initiators can provide a faster surface cure due to their unimolecular mechanism and reduced oxygen inhibition at the surface.
Depth of Cure Can be limited by the "inner filter" effect at high concentrations.Often provides better through-cure, as the initiating species is generated via a bimolecular reaction.The choice of co-initiator can also influence the depth of cure with benzophenone.
Yellowing Generally lower. The cleavage of the molecule can lead to photobleaching, reducing the final color of the cured polymer.Can be more prone to yellowing, as the benzophenone chromophore remains largely intact.The degree of yellowing is a critical factor in applications where color stability is paramount, such as clear coatings and adhesives.
Oxygen Inhibition Less sensitive at the surface. The high rate of radical generation can overcome oxygen scavenging.More sensitive, particularly at the air-polymer interface. Oxygen can quench the excited triplet state of benzophenone and react with the initiating radicals.This is a major consideration for curing in air. Strategies to mitigate oxygen inhibition are often necessary with Type II systems.
Solubility Good compatibility with common oligomers and reactive diluents.Soluble in a wide range of organic solvents and monomers.[1][2][3]Good solubility is essential for achieving a homogeneous formulation and preventing initiator precipitation.

Experimental Protocols for Comparative Evaluation

To facilitate a rigorous, in-house comparison of these photoinitiators, the following standardized experimental protocols are recommended.

UV-Vis Absorption Spectroscopy

Objective: To determine and compare the UV absorption spectra of the photoinitiators to ensure optimal matching with the available UV light source.

Methodology:

  • Prepare dilute solutions of this compound and Benzophenone in a suitable, UV-transparent solvent (e.g., acetonitrile or the monomer system to be used).

  • Record the absorbance spectra over a wavelength range of 200-450 nm using a UV-Vis spectrophotometer.

  • Identify the wavelength(s) of maximum absorbance (λmax) for each photoinitiator.

Determination of Curing Speed

Objective: To quantify and compare the time required to achieve a tack-free surface.

Methodology (based on ASTM D3732):

  • Prepare formulations of a standard monomer (e.g., trimethylolpropane triacrylate, TMPTA) containing equimolar concentrations of the photoinitiator systems. For Benzophenone, include an appropriate co-initiator (e.g., triethylamine, TEA) at a typical concentration (e.g., 2-5 wt%).

  • Apply a thin film of each formulation of a defined thickness onto a substrate.

  • Expose the films to a UV light source with a known and consistent intensity.

  • At regular time intervals, gently touch the surface with a cotton ball or a similar probe to assess tackiness.

  • The cure time is the time at which the surface is no longer tacky.

Evaluation of Yellowing (Color Stability)

Objective: To measure and compare the degree of yellowing induced by each photoinitiator after curing.

Methodology (based on ASTM D2244):

  • Prepare cured polymer samples of a standard thickness for each photoinitiator system.

  • Measure the initial color coordinates (L, a, b*) of the uncured formulation and the cured samples using a spectrophotometer or colorimeter.[1][2][3][4][5]

  • The b* value is a measure of the yellow-blue color axis, with a positive b* indicating yellowness.

  • Compare the change in b* (Δb) from the uncured state to the cured state, and between the two photoinitiator systems. A higher Δb indicates greater yellowing.

Assessment of Depth of Cure

Objective: To determine the maximum thickness of a formulation that can be effectively cured.

Methodology (based on ISO 4049):

  • Fill a cylindrical mold of known depth (e.g., 5 mm) with the photoinitiator-containing formulation.

  • Cure the sample by exposing the top surface to the UV source for a fixed period.

  • After curing, remove the sample from the mold and scrape away any uncured material from the bottom.

  • Measure the thickness of the cured portion of the sample using a caliper. This value represents the depth of cure.[6][7][8]

Summary and Recommendations

The choice between this compound and Benzophenone is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the application.

Choose this compound (or a similar Type I photoinitiator) when:

  • Rapid surface cure is a priority.

  • Low yellowing and high color stability are critical.

  • Curing is performed in the presence of air, and minimizing oxygen inhibition at the surface is important.

  • A simpler, one-component initiator system is preferred.

Choose Benzophenone (a Type II photoinitiator) when:

  • Good through-cure of thicker sections is required.

  • Cost is a significant consideration.

  • The formulation can accommodate a co-initiator.

  • Slight yellowing is acceptable for the final application.

By understanding the fundamental mechanistic differences and employing standardized evaluation protocols, researchers can make an informed decision, optimizing their photopolymerization processes for efficiency and the desired end-product performance.

References

  • Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordin
  • Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.
  • Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.
  • Standard Test Method for Calculation of Color Differences From Instrumentally Measured Color Coordinates.
  • Standard Practice for Reporting Cure Times of Ultraviolet-Cured Co
  • Dentistry — Polymer-based restorative m
  • How to measure the depth of cure of composites according to ISO 4049?.
  • Benzophenone. Alfa Chemistry.
  • Benzophenone.
  • Benzophenone. ChemicalBook.
  • Solubility of Benzophenone. Solubility of Things.
  • Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. Chemical Research in Chinese Universities.
  • Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Applic
  • New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing.
  • Benzophenone derivatives as novel organosoluble visible light Type II photoinitiators for UV and LED photoinitiating systems.
  • Impact of Oxygen on Photopolymerization Kinetics and Polymer Structure. Macromolecules.
  • An Overview of Oxygen Inhibition in Photocuring. RadTech.
  • Experimental Comparison of Various Anti-Oxygen Inhibition Str
  • Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network. Polymers (Basel).
  • The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives.
  • Main families of type I photoinitiators.
  • Examples of commonly used type I photoinitiators.
  • Coating Performance and Characteristics for UV-Curable Aliphatic Urethane Acrylate Coatings Containing Norrish Type I Photoinitiators.
  • UV spectral data for p-hydroxyacetophenone (1d). The absorption spectra...
  • UV-Vis spectra. Omics Online.
  • 2,2-Diethoxyacetophenone. PubChem.
  • 2,2-Diethoxyacetophenone. Sigma-Aldrich.
  • 2,2-Diethoxyacetophenone. CAS Common Chemistry.
  • SOLUBILITY OF POLYMERS. Kinam Park.
  • UV-Vis absorption spectra of compounds 2-4 (2.5@BULLET10 -5 M, 25 °C) in chloroform.
  • 2',5'-Dihydroxyacetophenone - Optional[13C NMR] - Spectrum - SpectraBase. SpectraBase.
  • photoiniti

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A Comparative Spectroscopic Guide to Confirming the Structure of 2',5'-Diethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds or the quality control of existing ones, even minor structural ambiguities can lead to significant deviations in chemical and biological activity. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to confirm the structure of 2',5'-Diethoxyacetophenone, a substituted aromatic ketone.

The Importance of a Multi-faceted Spectroscopic Approach

No single analytical technique provides a complete structural picture. A confident structural assignment relies on the convergence of data from multiple spectroscopic methods. Each technique probes different aspects of the molecular structure, and together they provide a self-validating system.

Workflow for Spectroscopic Structural Confirmation Target This compound (Predicted Data) HNMR ¹H NMR (Proton Environment) Target->HNMR CNMR ¹³C NMR (Carbon Skeleton) Target->CNMR FTIR FTIR (Functional Groups) Target->FTIR MS Mass Spec (Molecular Weight & Fragmentation) Target->MS Confirmation Confirmed Structure HNMR->Confirmation CNMR->Confirmation FTIR->Confirmation MS->Confirmation

Caption: Interrelation of spectroscopic techniques for structural confirmation.

Predicted Spectroscopic Analysis of this compound

The structure of this compound (C₁₂H₁₆O₃, Molar Mass: 208.25 g/mol ) dictates a unique set of spectroscopic signatures.[1]

Structure:

this compound structure
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Spectrum of this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.30d1HH-6'Ortho to the acetyl group, expected to be the most deshielded aromatic proton.
~7.05dd1HH-4'Coupled to both H-3' and H-6'.
~6.90d1HH-3'Ortho to an ethoxy group and coupled to H-4'.
~4.10q2H-OCH₂CH₃ (C5')Methylene protons of the ethoxy group at C5'.
~4.05q2H-OCH₂CH₃ (C2')Methylene protons of the ethoxy group at C2'.
~2.60s3H-COCH₃Singlet for the acetyl methyl protons.[2]
~1.40t3H-OCH₂CH₃ (C5')Triplet for the methyl protons of the ethoxy group at C5'.
~1.35t3H-OCH₂CH₃ (C2')Triplet for the methyl protons of the ethoxy group at C2'.

Comparative Analysis: The predicted chemical shifts are extrapolated from the known spectra of 2',5'-dimethoxyacetophenone and 2'-ethoxyacetophenone.[3][4] In 2',5'-dimethoxyacetophenone, the methoxy protons appear around 3.8 ppm. We expect the methylene protons of the ethoxy groups in our target molecule to be slightly further downfield (~4.0-4.1 ppm) due to the deshielding effect of the oxygen atom. The aromatic proton pattern is predicted based on the substitution, with the proton ortho to the carbonyl group being the most downfield.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of a molecule.

Predicted ¹³C NMR Spectrum of this compound:

Chemical Shift (δ, ppm)AssignmentRationale
~198C=OCarbonyl carbon, typically in the 195-200 ppm range for acetophenones.[2]
~158C-2'Aromatic carbon attached to the ethoxy group.
~153C-5'Aromatic carbon attached to the ethoxy group.
~130C-1'Quaternary aromatic carbon attached to the acetyl group.
~124C-6'Aromatic CH.
~115C-4'Aromatic CH.
~114C-3'Aromatic CH.
~64.5-OCH₂CH₃ (C2')Methylene carbon of the ethoxy group.
~64.0-OCH₂CH₃ (C5')Methylene carbon of the ethoxy group.
~29-COCH₃Acetyl methyl carbon.
~15-OCH₂CH₃Methyl carbons of the ethoxy groups.

Comparative Analysis: These predictions are based on data from 2'-ethoxyacetophenone and 2',5'-dihydroxyacetophenone.[5][6] The chemical shifts for the aromatic carbons are influenced by the electron-donating ethoxy groups and the electron-withdrawing acetyl group. The carbonyl carbon's chemical shift is a key indicator and is expected to be similar to other acetophenone derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted FTIR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850Medium-StrongC-H stretching (aliphatic)
~1675StrongC=O stretching (aromatic ketone)
~1600, ~1480Medium-WeakC=C stretching (aromatic)
~1250StrongC-O stretching (aryl ether)
~1040StrongC-O stretching (alkyl ether)

Comparative Analysis: The key absorptions to confirm the structure are the strong carbonyl (C=O) peak and the strong C-O ether bands. The carbonyl stretch in aromatic ketones is typically found around 1685-1666 cm⁻¹. The presence of two distinct C-O stretching bands (aryl and alkyl) would further support the presence of the diethoxy substitution. This is consistent with general principles of IR spectroscopy for ketones and ethers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using Electron Ionization (EI), we can predict the fragmentation of this compound.

Predicted Mass Spectrum of this compound:

m/zIon
208[M]⁺ (Molecular Ion)
193[M - CH₃]⁺
179[M - C₂H₅]⁺
165[M - COCH₃]⁺
137[M - COCH₃ - C₂H₄]⁺

Comparative Analysis: The molecular ion peak at m/z 208 would confirm the molecular formula. Key fragmentation pathways for acetophenones include the loss of the methyl group (alpha cleavage) to form a benzoyl cation and the loss of the acetyl group. For this specific molecule, we would also expect to see fragmentation involving the ethoxy groups, such as the loss of an ethyl radical or ethylene. The fragmentation of unsubstituted acetophenone typically shows major peaks at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation). In our case, the corresponding fragments would be shifted due to the diethoxy substitution.

Comparative Data from Analogous Compounds

To ground our predictions, the following table summarizes experimental spectroscopic data from structurally related molecules.

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key FTIR Bands (cm⁻¹)Key MS Fragments (m/z)
2',5'-Dimethoxyacetophenone [3]2.6 (s, 3H), 3.8 (s, 6H), 6.9-7.3 (m, 3H)Data not readily available~1670 (C=O), ~1230 (C-O)180 (M⁺), 165, 137
2',5'-Dihydroxyacetophenone [5][7]2.5 (s, 3H), 6.7-7.2 (m, 3H), 9.2 (s, 1H, OH), 12.1 (s, 1H, OH)204 (C=O), 155, 150, 125, 120, 118, 115, 27~3300 (O-H), ~1640 (C=O)152 (M⁺), 137, 109
2'-Ethoxyacetophenone [4][6]1.4 (t, 3H), 2.6 (s, 3H), 4.1 (q, 2H), 6.9-7.7 (m, 4H)200 (C=O), 158, 133, 130, 128, 120, 112, 64, 32, 15Data not readily availableData not readily available
2,2-Diethoxyacetophenone [8][9][10]1.2 (t, 6H), 3.6-3.8 (m, 4H), 5.3 (s, 1H), 7.4-8.2 (m, 5H)193 (C=O), 134, 133, 129, 128, 91, 65, 15~1690 (C=O), ~1100 (C-O)208 (M⁺), 163, 135, 105, 77

Standard Experimental Protocols

The following are generalized, step-by-step protocols for acquiring the spectroscopic data discussed.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[11]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

    • Transfer the solution to a 5 mm NMR tube using a pipette. The solution height should be approximately 4-5 cm.[11]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

    • Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set up the acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift axis by referencing the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

NMR Spectroscopy Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Magnet C->D E Lock & Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Calibrate G->H I Integrate & Analyze H->I

Caption: A streamlined workflow for NMR analysis.

Protocol for FTIR Spectroscopy
  • Background Spectrum:

    • Ensure the sample compartment of the FTIR spectrometer is empty and clean.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Preparation:

    • For liquids: Place a drop of the neat liquid between two KBr or NaCl plates.

    • For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum.

    • Identify the wavenumbers of the major absorption bands.

Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

    • Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization:

    • The sample is vaporized in the ion source under high vacuum.

    • A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules.[12]

    • This bombardment ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing fragmentation.

  • Mass Analysis and Detection:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis:

    • A mass spectrum is generated, plotting ion abundance versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

The structural confirmation of a synthesized molecule like this compound is a critical step in chemical research and development. By employing a combination of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry, a complete and unambiguous structural assignment can be made. Although experimental data for this specific molecule is not widely available, a thorough analysis of its predicted spectra, supported by comparative data from closely related analogues, provides a robust and scientifically sound method for its identification. The protocols and predictive data presented in this guide offer a comprehensive framework for researchers to confidently verify the structure of this compound and other novel chemical entities.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 2,2-Diethoxyacetophenone. Retrieved January 12, 2026, from [Link]

  • Wenzel, T., Sparbier, K., Mieruch, T., & Kostrzewa, M. (2006). 2,5-Dihydroxyacetophenone: a matrix for highly sensitive matrix-assisted laser desorption/ionization time-of-flight mass spectrometric analysis of proteins using manual and automated preparation techniques. Rapid Communications in Mass Spectrometry, 20(5), 785–789. [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved January 12, 2026, from [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of 2',5'-Diethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. In this guide, we delve into the critical practice of assessing the purity of 2',5'-Diethoxyacetophenone, a substituted aromatic ketone with potential applications in organic synthesis and medicinal chemistry.

This document eschews a rigid, one-size-fits-all template. Instead, it offers an in-depth, technically-grounded comparison of orthogonal analytical techniques, providing not just the "how," but the critical "why" behind each experimental choice. We will explore the nuances of method selection, data interpretation, and the establishment of a self-validating analytical workflow. Furthermore, we will draw comparisons with its structural isomer, 2',4'-Diethoxyacetophenone, to illuminate the challenges and strategies for ensuring isomeric purity.

The Imperative of Purity in Synthesis and Development

The presence of impurities, even in seemingly minute quantities, can have profound consequences. These can range from altered pharmacological activity and unexpected toxicity in drug candidates to skewed kinetic data and the generation of misleading structure-activity relationships (SAR) in early-stage research. For a compound like this compound, which is likely synthesized via a Friedel-Crafts acylation or a related electrophilic aromatic substitution, the primary impurities of concern are often regioisomers (e.g., 2',4'- and 3',4'-diethoxyacetophenone), unreacted starting materials, and by-products from side reactions. A robust purity assessment, therefore, is a non-negotiable aspect of its chemical characterization.

A Multi-Pronged Approach to Purity Determination: An Overview

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the synergistic application of multiple, orthogonal methods. For this compound, we advocate for a tiered approach, beginning with rapid, qualitative assessments and progressing to highly sensitive, quantitative methods.

Analytical Technique Primary Application Strengths Limitations
Thin-Layer Chromatography (TLC) Rapid, qualitative purity check & reaction monitoringSimple, inexpensive, high throughputLimited resolution, semi-quantitative at best
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination, impurity profilingHigh resolution, high sensitivity, quantitativeRequires method development, consumes solvent
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification of impurities, quantitative purity (qNMR)Provides detailed structural information, absolute quantification without a reference standard of the analyteLower sensitivity than chromatographic methods, requires specialized equipment
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and by-productsHigh sensitivity, provides molecular weight and fragmentation dataRequires volatile and thermally stable analytes

In-Depth Analysis and Experimental Protocols

Thin-Layer Chromatography (TLC): The First Line of Assessment

Expertise & Experience: TLC is an indispensable tool for the synthetic chemist, offering a real-time snapshot of a reaction's progress and a preliminary indication of the product's purity. Its simplicity belies its power in quickly identifying the presence of starting materials or major by-products. The choice of the mobile phase is critical and is determined by the polarity of the analyte and the suspected impurities. For acetophenone derivatives, a non-polar stationary phase like silica gel is standard.

Experimental Protocol: TLC Analysis of this compound

  • Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate.

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1-2 mg/mL.

  • Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate. For comparison, it is advisable to also spot the starting materials (e.g., 1,4-diethoxybenzene and acetyl chloride or acetic anhydride).

  • Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase. A good starting point for substituted acetophenones is a mixture of hexane and ethyl acetate. The optimal ratio should be determined empirically, starting with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity to achieve a retention factor (Rf) for the product between 0.3 and 0.5.

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and allow the solvent to evaporate. Visualize the spots under UV light (254 nm), where the aromatic ring of the acetophenone will quench the fluorescence, appearing as a dark spot. Further visualization can be achieved by staining with an appropriate agent, such as iodine vapor or a potassium permanganate solution.

  • Interpretation: A single, well-defined spot for the product suggests a relatively pure compound at this level of analysis. The presence of multiple spots indicates the presence of impurities. The relative Rf values can provide clues about the polarity of the impurities compared to the product.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Expertise & Experience: HPLC is the gold standard for the quantitative determination of purity and the profiling of impurities in pharmaceutical development.[1] Its high resolving power allows for the separation of closely related compounds, including the critical separation of positional isomers.[2][3] For this compound and its isomer 2',4'-Diethoxyacetophenone, a reversed-phase HPLC method using a C18 column is the most common starting point. The separation is based on the differential partitioning of the analytes between the non-polar stationary phase and a polar mobile phase.

Experimental Protocol: Reversed-Phase HPLC Method for this compound

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and a data acquisition system.

  • Mobile Phase Preparation: A mixture of acetonitrile (ACN) and water (both HPLC grade) is a suitable mobile phase. A good starting point is an isocratic elution with a 60:40 (v/v) mixture of ACN and water. The ratio can be optimized to achieve good resolution between the main peak and any impurity peaks. For ionizable impurities, buffering the aqueous portion of the mobile phase (e.g., with phosphate buffer at a low pH) can improve peak shape.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound (if available) in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

    • Sample Solution: Accurately weigh the synthesized product and dissolve it in the mobile phase to a concentration within the linear range of the calibration curve.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

    • Injection Volume: 10-20 µL.

    • UV Detection: At a wavelength where this compound has significant absorbance, typically around 254 nm or 275 nm. A diode array detector (DAD) is advantageous as it can provide spectral information for peak purity assessment.

  • Data Analysis and Purity Calculation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate assessment, a calibration curve generated from the reference standard should be used.

Method Validation: A developed HPLC method must be validated to ensure its suitability for its intended purpose.[4][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Comparison with 2',4'-Diethoxyacetophenone: The separation of 2',5'- and 2',4'-diethoxyacetophenone can be challenging due to their similar hydrophobicities. Optimization of the mobile phase composition, including the use of different organic modifiers (e.g., methanol vs. acetonitrile) or the addition of a small amount of an ion-pairing reagent, may be necessary to achieve baseline resolution. Phenyl-hexyl or pentafluorophenyl (PFP) columns can also offer alternative selectivity through π-π interactions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

Expertise & Experience: NMR spectroscopy is unparalleled in its ability to provide detailed structural information.[6] For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents. This allows for the identification and, in many cases, quantification of impurities without the need for a reference standard of the impurity itself. Furthermore, the advent of quantitative NMR (qNMR) allows for the determination of the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.[4][7][8]

Predicted ¹H and ¹³C NMR Spectra of this compound:

While experimental spectra are ideal, in their absence, prediction tools can provide valuable guidance.[9][10][11]

  • Predicted ¹H NMR (500 MHz, CDCl₃):

    • δ 7.31 (d, J = 3.0 Hz, 1H, H-6')

    • δ 7.05 (dd, J = 8.8, 3.0 Hz, 1H, H-4')

    • δ 6.90 (d, J = 8.8 Hz, 1H, H-3')

    • δ 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃)

    • δ 4.05 (q, J = 7.0 Hz, 2H, OCH₂CH₃)

    • δ 2.58 (s, 3H, COCH₃)

    • δ 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃)

    • δ 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃)

  • Predicted ¹³C NMR (125 MHz, CDCl₃):

    • δ 198.5 (C=O)

    • δ 153.5 (C-2')

    • δ 153.0 (C-5')

    • δ 129.5 (C-1')

    • δ 115.0 (C-6')

    • δ 114.5 (C-4')

    • δ 113.0 (C-3')

    • δ 64.5 (OCH₂)

    • δ 64.3 (OCH₂)

    • δ 26.5 (COCH₃)

    • δ 14.8 (OCH₂CH₃)

    • δ 14.7 (OCH₂CH₃)

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized this compound (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte's signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using parameters optimized for quantitative analysis. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure complete relaxation between pulses.

    • A high signal-to-noise ratio is crucial for accurate integration.

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Comparison with 2',4'-Diethoxyacetophenone: The ¹H NMR spectra of the 2',5'- and 2',4'- isomers will be distinct, particularly in the aromatic region due to different spin-spin coupling patterns. This makes ¹H NMR an excellent tool for confirming the isomeric identity and detecting cross-contamination.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Combination for Volatile Impurities

Expertise & Experience: GC-MS is a highly sensitive technique that couples the separation power of gas chromatography with the detection capabilities of mass spectrometry.[12] It is ideal for identifying volatile impurities, residual solvents, and thermally stable by-products. The mass spectrometer provides the molecular weight of the analyte and its fragments, which can be used to elucidate its structure.

Predicted GC-MS Fragmentation Pattern of this compound:

The fragmentation of this compound in the mass spectrometer is expected to follow predictable pathways for aromatic ketones.[5][13]

  • Molecular Ion (M⁺): m/z = 208

  • Loss of a methyl group (-CH₃): [M - 15]⁺, m/z = 193 (often a prominent peak for acetophenones)

  • Loss of an ethyl group (-CH₂CH₃): [M - 29]⁺, m/z = 179

  • Loss of an ethoxy group (-OCH₂CH₃): [M - 45]⁺, m/z = 163

  • Formation of the benzoyl cation: [C₆H₃(OCH₂CH₃)₂CO]⁺, which can further fragment.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split or splitless injection, depending on the sample concentration.

    • Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. A starting temperature of around 100°C, ramped up to 250-280°C, is a reasonable starting point.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range that includes the expected molecular weight of the analyte and its fragments (e.g., m/z 40-300).

  • Data Analysis: The resulting total ion chromatogram (TIC) will show the separation of the components in the sample. The mass spectrum of each peak can be compared to a library of known spectra (e.g., NIST) for identification.

Comparison with 2',4'-Diethoxyacetophenone: The mass spectra of the two isomers are likely to be very similar, with the same major fragments. However, subtle differences in the relative intensities of the fragment ions may be observed, which could aid in their differentiation if a reference standard is available.

Visualizing the Workflow

Purity_Assessment_Workflow

Caption: A typical workflow for the comprehensive purity assessment of a synthesized organic compound.

Conclusion: A Commitment to Scientific Rigor

The purity assessment of a synthesized compound like this compound is a multifaceted process that demands a thoughtful and systematic approach. By employing a combination of orthogonal analytical techniques—TLC for rapid screening, HPLC for quantitative analysis, NMR for structural elucidation and absolute purity determination, and GC-MS for volatile impurity profiling—researchers can build a comprehensive and reliable purity profile. This commitment to analytical rigor is not merely a procedural formality; it is a fundamental prerequisite for generating high-quality, reproducible data that can be confidently translated into meaningful scientific progress.

References

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  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Paudler, W. W. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Retrieved from [Link]

  • YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the cytotoxic potential of novel compounds is a cornerstone of preclinical assessment. This guide provides an in-depth comparative analysis of the cytotoxic profile of 2',5'-Diethoxyacetophenone and related phenolic compounds. While direct cytotoxic data for this compound is not extensively available in public literature, this guide will leverage structure-activity relationships and data from analogous acetophenone and phenolic derivatives to provide a robust predictive comparison. We will delve into the established methodologies for cytotoxicity assessment and explore the underlying mechanisms that govern the cellular response to this class of compounds.

Introduction to this compound and its Analogs

This compound is an organic compound featuring an acetophenone core substituted with two ethoxy groups at the 2' and 5' positions of the phenyl ring. Its molecular formula is CH₃COC₆H₃(OC₂H₅)₂ and it has a molecular weight of 208.25 g/mol [1]. Acetophenones, in general, are a class of phenolic compounds found in various plants and fungi, and they are known to exhibit a wide range of biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory effects[2]. The biological activity of these compounds is often dictated by the nature and position of the substituents on the phenyl ring. For instance, the presence of hydroxyl or methoxy groups can significantly influence their cytotoxic and antioxidant properties[3][4].

While this compound itself is not extensively studied for its cytotoxicity, its structural relative, 2',5'-dihydroxyacetophenone, has been investigated for its anti-melanogenic properties[5]. This suggests that the di-substituted acetophenone scaffold is biologically active and warrants further investigation into its cytotoxic potential.

Comparative Cytotoxicity of Related Phenolic and Acetophenone Derivatives

The cytotoxicity of phenolic compounds, including acetophenone derivatives, has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in these studies.

A review of natural acetophenone derivatives reveals a range of cytotoxic activities. For example, heterodimer compounds bearing acetophenone derivatives, meliquercifolin A and meliquercifolin B, were tested against HeLa cancer cells. Meliquercifolin A showed strong cytotoxic activity with an IC50 value of 2.6 µM, while meliquercifolin B was ineffective[2]. Other acetophenone derivatives have shown moderate inhibitory activities against MCF-7 breast cancer cells, with IC50 values ranging from 25.6 µM to 80.2 µM[2]. This variability highlights the critical role of specific structural features in determining cytotoxic potency.

The table below summarizes the cytotoxic activity of several phenolic and acetophenone derivatives against various cancer cell lines, providing a comparative landscape for estimating the potential activity of this compound.

Compound/ExtractCell LineAssayIC50 ValueReference
AlpinumisoflavoneLeukemia CEM/ADR5000Resazurin reduction5.91 µM[6]
LaburnetinLeukemia CCRF-CEMResazurin reduction27.63 µM[6]
Pycnanthulignene ALeukemia CEM/ADR5000Resazurin reduction5.84 µM[6]
Piper sarmentosum extractT47D Human Breast CancerMTS2.69 µg/mL[7]
Meliquercifolin AHeLaNot Specified2.6 µM[2]
AcrovestoneA-549, L-1210, P-388Not SpecifiedED50: 0.98, 2.95, 3.28 µg/mL[2]

Methodologies for Assessing Cytotoxicity

A variety of in vitro assays are employed to determine the cytotoxicity of chemical compounds. These assays rely on different cellular markers to assess cell viability and death. Understanding the principles behind these methods is crucial for interpreting the data and designing robust experiments.

Metabolic Viability Assays

These assays measure the metabolic activity of a cell population, which is indicative of cell viability.

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells[8].

  • MTS Assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Similar to the MTT assay, the MTS assay uses a tetrazolium salt that is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium[7].

  • Resazurin Reduction Assay: This assay uses the blue dye resazurin, which is reduced by viable cells to the pink, fluorescent resorufin. The fluorescence intensity is proportional to the number of living cells[6].

Cell Membrane Integrity Assays

These assays detect damage to the cell membrane, a hallmark of cell death.

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium can be quantified and is proportional to the number of dead cells[9].

Apoptosis Assays

These assays detect the biochemical and morphological changes associated with apoptosis, or programmed cell death.

  • Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7, to confirm an apoptotic mechanism of cell death[6].

  • DNA Fragmentation Analysis: A characteristic feature of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose gel electrophoresis as a "DNA ladder"[7].

The following diagram illustrates a general workflow for assessing the cytotoxicity of a test compound.

Caption: A typical experimental workflow for in vitro cytotoxicity testing.

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of phenolic compounds and their cytotoxic activity is a key area of research. For monophenolic compounds, cytotoxicity has been shown to be influenced by factors such as hydrophobicity and the electronic properties of the substituents[3]. Generally, bulky and electron-withdrawing groups can enhance cytotoxic activity.

In the case of di- and tri-phenols, their cytotoxicity is often linked to their ability to undergo oxidation and generate reactive oxygen species (ROS), which can induce cellular damage[10]. The substitution pattern on the phenyl ring significantly impacts this pro-oxidant activity.

For this compound, the presence of two ethoxy groups, which are bulkier than hydroxyl groups, may influence its interaction with cellular targets. The electronic effect of the ethoxy groups (electron-donating) could also play a role in its biological activity. Further studies are needed to elucidate the precise structure-activity relationships for di-alkoxy substituted acetophenones.

The proposed mechanism of cytotoxicity for many phenolic compounds involves the induction of apoptosis through the intrinsic pathway. This is often characterized by a loss of mitochondrial membrane potential and an increase in ROS production[6].

The following diagram illustrates a simplified signaling pathway for apoptosis induction by cytotoxic compounds.

G compound Cytotoxic Compound ros Increased ROS compound->ros mito Mitochondrial Dysfunction ros->mito caspases Caspase Activation mito->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified pathway of ROS-mediated apoptosis.

Conclusion and Future Directions

While direct experimental data on the cytotoxicity of this compound is currently limited, a comparative analysis of related phenolic and acetophenone derivatives provides valuable insights into its potential biological activity. The existing literature strongly suggests that the acetophenone scaffold is a promising template for the development of cytotoxic agents. The cytotoxic potency of these compounds is highly dependent on the nature and position of the substituents on the phenyl ring.

To definitively characterize the cytotoxic profile of this compound, a systematic investigation using a panel of cancer cell lines and a battery of cytotoxicity assays is warranted. Such studies should aim to determine its IC50 values, elucidate its mechanism of action (e.g., induction of apoptosis, cell cycle arrest), and explore its structure-activity relationship in comparison to other di-substituted acetophenones. These future studies will be instrumental in determining the potential of this compound as a lead compound in drug discovery.

References

  • Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(8), 856-863. [Link]

  • Rosdi, M. H., et al. (2020). Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell. The Natural Products Journal, 10(4), 457-465. [Link]

  • Selassie, C. D., et al. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Journal of Medicinal Chemistry, 48(22), 7234-7242. [Link]

  • Ning, M., et al. (2025). 2,5-Dihydroxyphenylethanone: an anti-melanogenic bioactive compound isolated from Ganoderma cochlear. Natural Product Research, 1-8. [Link]

  • Sarkhail, P., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry Central Journal, 18(1), 1-25. [Link]

  • Panzella, L., & d'Ischia, M. (2025). Comparative cytotoxicity of phenols in vitro. ResearchGate. [Link]

  • O'Brien, P. J., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. European Journal of Medicinal Chemistry, 160, 1-13. [Link]

  • Al-Malki, A. L. (2020). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 12(10), 643. [Link]

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comparing the efficacy of different synthetic routes to 2',5'-Diethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Diethoxyacetophenone is a valuable intermediate in the synthesis of various biologically active compounds and fine chemicals. The selection of an optimal synthetic route is paramount for achieving high yields, purity, and cost-effectiveness, while also considering safety and environmental impact. This guide critically evaluates the most prevalent synthetic strategies: the Friedel-Crafts acylation and the Fries rearrangement, with a discussion of potential alternative routes involving organometallic reagents.

Route 1: Friedel-Crafts Acylation of 1,4-Diethoxybenzene

The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones. In the context of this compound, this involves the reaction of 1,4-diethoxybenzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (e.g., aluminum chloride, AlCl₃) activates the acetylating agent to form a highly electrophilic acylium ion. The electron-rich 1,4-diethoxybenzene then attacks the acylium ion, leading to the formation of a sigma complex (a resonance-stabilized carbocation). Subsequent deprotonation re-establishes aromaticity, yielding the desired acetophenone.

Friedel-Crafts Acylation reagents 1,4-Diethoxybenzene + Acetyl Chloride/Acetic Anhydride intermediate Acylium Ion Formation reagents->intermediate Activation catalyst Lewis Acid (e.g., AlCl₃) catalyst->intermediate substitution Electrophilic Aromatic Substitution intermediate->substitution product This compound substitution->product Deprotonation

Caption: Workflow of Friedel-Crafts Acylation.

Experimental Protocol (Representative)

A typical laboratory-scale synthesis involves the slow addition of acetyl chloride to a cooled suspension of anhydrous aluminum chloride in a suitable inert solvent, such as dichloromethane or nitrobenzene. 1,4-diethoxybenzene is then added portion-wise, and the reaction mixture is stirred at a controlled temperature until completion. The reaction is subsequently quenched with ice-water, and the product is extracted, washed, and purified, typically by distillation or recrystallization. While specific yields for this compound are not abundantly reported in readily available literature, syntheses of analogous alkoxy-substituted acetophenones via this method generally report moderate to good yields, often in the range of 60-80%.

Route 2: Fries Rearrangement of 2,5-Diethoxyphenyl Acetate

The Fries rearrangement offers an alternative pathway to hydroxyaryl ketones, and by extension, their alkoxy derivatives.[1][2] This reaction involves the intramolecular rearrangement of a phenolic ester to the corresponding ortho- and para-acylphenols, catalyzed by a Lewis acid.[1][2] For the synthesis of this compound, the starting material would be 2,5-diethoxyphenyl acetate, which can be prepared from 1,4-diethoxybenzene.

Mechanism

The mechanism of the Fries rearrangement is complex and can proceed through both intramolecular and intermolecular pathways, depending on the reaction conditions.[2] The Lewis acid catalyst coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to form an acylium ion and an aluminum phenoxide complex. The acylium ion can then re-attack the aromatic ring at the ortho or para position. The regioselectivity is often temperature-dependent, with lower temperatures favoring the para-product and higher temperatures favoring the ortho-product.[2]

Fries Rearrangement start 2,5-Diethoxyphenyl Acetate intermediate Acylium Ion Generation (Intra/Intermolecular) start->intermediate catalyst Lewis Acid (e.g., AlCl₃) catalyst->intermediate rearrangement Electrophilic Attack on Aromatic Ring intermediate->rearrangement product This compound (ortho-product) rearrangement->product

Caption: Key steps in the Fries Rearrangement.

Experimental Protocol (Analogous)

A procedure analogous to the synthesis of 2',5'-dihydroxyacetophenone from hydroquinone diacetate can be adapted.[3][4] This would involve heating 2,5-diethoxyphenyl acetate with a Lewis acid, such as aluminum chloride, at elevated temperatures (e.g., 120-160 °C).[3] The reaction is then worked up by quenching with acid and ice, followed by extraction and purification. The yields for Fries rearrangements can be variable, but for similar substrates, yields in the range of 50-70% have been reported.[3]

Alternative Routes: Grignard and Organocuprate Reagents

While less commonly documented for this specific target molecule, the use of organometallic reagents presents plausible, albeit more complex, synthetic alternatives.

Grignard Reagent Approach

This route could theoretically involve the reaction of a methylmagnesium halide (a Grignard reagent) with a suitable 2,5-diethoxybenzene-derived electrophile, such as 2,5-diethoxybenzonitrile or 2,5-diethoxybenzoyl chloride.[5] The Grignard reagent would act as a nucleophile, attacking the electrophilic carbon of the nitrile or acid chloride.

Organocuprate (Gilman Reagent) Approach

Organocuprates, such as lithium dimethylcuprate, are softer nucleophiles than Grignard reagents and are particularly effective in reacting with acid chlorides to yield ketones without the common side reaction of over-addition to form a tertiary alcohol.[6][7] This would involve the reaction of lithium dimethylcuprate with 2,5-diethoxybenzoyl chloride.

Comparative Analysis

FeatureFriedel-Crafts AcylationFries RearrangementGrignard/Organocuprate Routes
Starting Materials 1,4-Diethoxybenzene, Acetyl Chloride/Anhydride2,5-Diethoxyphenyl Acetate (from 1,4-diethoxybenzene)2,5-Diethoxybenzonitrile or 2,5-Diethoxybenzoyl Chloride
Reagents & Catalysts Lewis Acids (e.g., AlCl₃, FeCl₃)Lewis Acids (e.g., AlCl₃, BF₃)Methylmagnesium Halide, Lithium Dimethylcuprate
Reaction Conditions Typically low to moderate temperaturesElevated temperaturesGenerally low temperatures
Reported Yields (Analogous) Moderate to Good (60-80%)Variable (50-70%)Potentially high, but substrate-dependent
Advantages Direct, often high yielding, well-establishedGood for ortho-substituted products at high temp.High selectivity (organocuprates), avoids strong acids
Disadvantages Stoichiometric Lewis acid, potential for polysubstitution (less likely with deactivating acyl group), moisture sensitiveRequires pre-synthesis of the ester, can give isomeric mixturesMulti-step synthesis of starting materials, requires strictly anhydrous conditions, Grignard reagents can over-react
Scalability Generally scalable with appropriate engineering controlsScalable, but high temperatures can be a concernMore complex for large-scale due to reactive organometallics
Environmental Impact Use of stoichiometric, corrosive, and moisture-sensitive Lewis acids generates significant waste.Similar to Friedel-Crafts in terms of catalyst waste.Generation of metallic waste, use of ethereal solvents.

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the Friedel-Crafts acylation of 1,4-diethoxybenzene appears to be the most direct and likely highest-yielding approach. Its well-established nature and the deactivating effect of the resulting acetyl group, which minimizes polysubstitution, make it a robust choice.

The Fries rearrangement presents a viable alternative, particularly if control over the regioselectivity is desired and the precursor ester is readily available or easily synthesized. The higher temperatures required may be a consideration for sensitive substrates.

The Grignard and organocuprate routes , while mechanistically interesting and potentially offering high selectivity, are likely more synthetically demanding due to the multi-step preparation of the required starting materials and the stringent reaction conditions (anhydrous, inert atmosphere). These routes may be more suitable for the synthesis of analogues where the Friedel-Crafts or Fries rearrangement is not feasible or gives poor results.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including available starting materials, desired scale, and equipment. For general-purpose synthesis, the Friedel-Crafts acylation is recommended as the most practical and efficient pathway.

References

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Navigating the Maze of Specificity: A Guide to Assessing Cross-Reactivity of 2',5'-Diethoxyacetophenone in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and chemical biology, the specificity of a small molecule is paramount. While a compound may be designed with a primary target in mind, its potential to interact with unintended biological molecules—a phenomenon known as cross-reactivity or off-target effects—can lead to misleading experimental results, unexpected toxicity, and costly failures in later stages of development. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2',5'-Diethoxyacetophenone, a substituted acetophenone, in various biological assays. Although direct biological data for this specific molecule is limited, this guide will leverage the known biological activities of the broader acetophenone class to inform a robust, proactive screening strategy.

The Enigmatic Profile of this compound: What We Know and What We Can Infer

This compound belongs to the acetophenone family, a class of aromatic ketones. While this specific diethoxy-substituted isomer has not been extensively characterized in the biological literature, the acetophenone scaffold is a common motif in a wide array of biologically active compounds.[1][2][3] Derivatives of acetophenone have been reported to exhibit a diverse range of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: Various hydroxy- and methoxy-substituted acetophenones have demonstrated efficacy against pathogenic bacteria and fungi.[1][4]

  • Anti-inflammatory Effects: Compounds like apocynin (4-hydroxy-3-methoxyacetophenone) and paeonol (2-hydroxy-4-methoxyacetophenone) are known for their anti-inflammatory properties.[2] Similarly, 2',5'-dihydroxyacetophenone has been shown to inhibit the production of pro-inflammatory cytokines.[5][6]

  • Enzyme Inhibition: Certain acetophenone derivatives have been identified as inhibitors of enzymes such as α-glucosidase, which is relevant to diabetes treatment.[7]

  • Antioxidant Activity: The phenolic nature of many acetophenone derivatives confers free-radical scavenging capabilities.[8][9]

  • Choleretic Activity: The number and position of hydroxyl groups on the acetophenone ring have been shown to influence bile flow and composition.[10]

Given this broad bioactivity profile of structurally related compounds, it is crucial to assume that this compound could exhibit unforeseen interactions in biological systems. Its structural similarity to other bioactive acetophenones suggests a potential for cross-reactivity with a variety of protein targets.

Charting the Course: A Strategy for Uncovering Cross-Reactivity

A systematic approach is essential to profile the interaction landscape of a novel compound. The following workflow outlines a multi-tiered strategy for assessing the cross-reactivity of this compound.

Caption: A logical workflow for assessing the cross-reactivity of a novel compound.

The First Line of Defense: Initial Screening and In Silico Analysis

In Silico Off-Target Prediction

Before embarking on extensive wet-lab experiments, computational methods can provide valuable, predictive insights into potential off-target interactions. These approaches utilize the chemical structure of this compound to screen against databases of known protein targets.

Methodology:

  • Target Prediction Algorithms: Employ platforms such as OFF-X, Clarity, or other publicly available tools that use machine learning models and large bioactivity datasets to predict potential protein targets.[11][12]

  • Structural Similarity Searching: Utilize databases like ChEMBL or PubChem to identify compounds with similar structures to this compound and review their known biological targets.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of this compound and screen it against libraries of protein structures to identify potential binding pockets.

These computational approaches can generate a list of putative off-targets, which can then be prioritized for experimental validation.[11][13]

Broad-Spectrum Cytotoxicity Assays

A fundamental initial step is to determine the general cytotoxicity of the compound across various cell lines. This provides a crucial concentration range for subsequent, more specific assays and can hint at non-specific cellular effects.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cells from diverse lineages (e.g., HepG2 for liver, HeLa for cervical cancer, HEK293 for embryonic kidney) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) value.

Delving Deeper: Biochemical and Cell-Based Assays for Specificity

Based on the in silico predictions and the broad biological activities of acetophenones, a panel of targeted assays should be performed to investigate interactions with specific protein families.

Kinase Profiling

Given that many small molecule drugs have off-target effects on kinases, a broad kinase panel screen is a critical step.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle: These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound. Common formats include fluorescence polarization, TR-FRET, or luminescence-based detection of ATP consumption.[14]

  • Kinase Panel: Select a diverse panel of kinases representing different branches of the human kinome.

  • Assay Procedure:

    • In a multi-well plate, combine the kinase, its specific substrate, and ATP.

    • Add this compound at a range of concentrations.

    • Incubate to allow the enzymatic reaction to proceed.

    • Add the detection reagents and measure the signal according to the assay manufacturer's instructions.

  • Data Analysis: Determine the IC50 value for each kinase that shows significant inhibition.

GPCR Binding Assays

G-protein coupled receptors (GPCRs) are another major class of drug targets prone to off-target interactions.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Assay Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.

  • Membrane Preparation: Use cell membranes prepared from cells overexpressing the GPCR of interest.

  • Assay Procedure:

    • Incubate the cell membranes with a fixed concentration of a high-affinity radioligand for the target GPCR.

    • Add increasing concentrations of this compound.

    • After incubation, separate the bound from free radioligand by filtration.

    • Quantify the radioactivity of the filter-bound membranes using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibition constant) from the IC50 value to determine the affinity of this compound for the receptor.

Enzyme Inhibition Assays (e.g., α-glucosidase)

Based on the known activity of other acetophenones, it is prudent to test for inhibition of metabolic enzymes like α-glucosidase.[7]

Experimental Protocol: α-Glucosidase Inhibition Assay

  • Assay Principle: This colorimetric assay measures the cleavage of a chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) by α-glucosidase.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate α-glucosidase with varying concentrations of this compound.

    • Initiate the reaction by adding the pNPG substrate.

    • After a set incubation time, stop the reaction with a basic solution (e.g., Na2CO3).

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Data Interpretation and Building a Cross-Reactivity Profile

The data from these assays should be compiled to create a comprehensive cross-reactivity profile for this compound.

Data Summary Table:

Assay TypeTarget/Cell LineEndpointResult (e.g., IC50, Ki, % inhibition)
CytotoxicityHepG2IC50> 100 µM
CytotoxicityHeLaIC5075 µM
Kinase PanelKinase XIC5010 µM
Kinase PanelKinase YIC50> 50 µM
GPCR BindingReceptor ZKi5 µM
Enzyme Inhibitionα-glucosidaseIC5025 µM

This table provides a clear, at-a-glance summary of the compound's activity across a range of biological targets.

Conclusion: A Proactive Approach to De-risking Drug Discovery

While direct experimental data on the biological effects of this compound is currently scarce, a systematic evaluation of its potential for cross-reactivity is not only feasible but essential for any research or development program involving this compound. By leveraging knowledge of the broader acetophenone class and employing a tiered screening strategy encompassing in silico prediction, broad cytotoxicity testing, and specific biochemical and cell-based assays, researchers can build a robust cross-reactivity profile. This proactive approach allows for a more informed interpretation of experimental data, mitigates the risk of costly late-stage failures, and ultimately contributes to the development of safer and more effective chemical probes and therapeutics.

References

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A Comparative Guide to the Structure-Activity Relationships of 2',5'-Diethoxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acetophenones, a class of phenolic compounds characterized by an acetyl group attached to a phenyl ring, represent a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Naturally occurring and synthetically accessible, these simple ketones are precursors for a vast array of derivatives, including chalcones, flavanones, and hydrazones, which exhibit a wide spectrum of pharmacological activities.[2][3][4] These activities span antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects, making the acetophenone core a fertile ground for developing novel therapeutic agents.[1][2]

This guide focuses on the structure-activity relationships (SAR) of a specific, yet less-explored scaffold: 2',5'-Diethoxyacetophenone . While direct and extensive research on this particular derivative is limited, this document provides a comparative analysis by drawing upon robust experimental data from structurally analogous compounds. By examining the influence of hydroxyl, methoxy, and other substituents on the biological activity of the acetophenone core, we can extrapolate and provide field-proven insights into the therapeutic potential of this compound derivatives. This approach allows us to build a predictive SAR model grounded in the established principles of medicinal chemistry.

The this compound Scaffold: A Comparative Analysis

The biological and pharmacological effects of acetophenone derivatives are profoundly dictated by the nature and positioning of substituents on the aromatic ring.[1] The this compound scaffold possesses two electron-donating ethoxy groups. Compared to the more commonly studied hydroxyl or methoxy groups, the ethoxy groups confer increased lipophilicity and steric bulk, which can significantly alter molecular interactions with biological targets, cell membrane permeability, and metabolic stability.

Core Scaffold and Points of Modification

The diagram below illustrates the fundamental this compound structure and highlights the primary sites for chemical modification to generate diverse derivatives for SAR studies.

Caption: Key modification sites on the this compound scaffold.

Comparative Biological Activities

To understand the potential of this compound, we compare its predicted properties with experimentally validated analogs.

1. Anti-inflammatory Activity

Chalcones, derived from the condensation of acetophenones and benzaldehydes, are well-known for their anti-inflammatory properties. A quantitative structure-activity relationship (QSAR) study on chalcones derived from 2,4,6-trimethoxyacetophenone revealed crucial insights. The study, which measured the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, found that:

  • An ortho-substitution on the acetophenone ring (A-ring) appears necessary for activity.[5]

  • Electron-withdrawing groups on the second aromatic ring (B-ring), particularly at the ortho position, tend to increase inhibitory activity.[5]

Based on these findings, we can predict that chalcones derived from this compound would also exhibit anti-inflammatory activity. The 2'-ethoxy group fulfills the requirement for ortho-substitution. The potency of these derivatives would likely be modulated by the substituents on the condensing benzaldehyde.

Acetophenone ScaffoldDerivative TypeKey SAR FindingPredicted Relevance for this compoundReference
2,4,6-TrimethoxyacetophenoneChalconeOrtho-methoxy group is critical for activity. Electron-withdrawing groups on the B-ring enhance potency.The 2'-ethoxy group likely confers activity. Potency can be tuned via the aldehyde partner.[5]
2'-Amino AcetophenoneAzaflavanoneDerivatives showed significant inhibition of paw edema in rats.Suggests the core scaffold is amenable to forming heterocyclic structures with anti-inflammatory potential.[4]
Substituted AcetophenonesBenzylideneacetophenoneElectron-donating groups (e.g., -OCH3, -OC2H5) at the para-position of the A-ring enhance activity.The 5'-ethoxy group, being para to the acetyl, may positively contribute to anti-inflammatory effects.[6]
2. Antimicrobial and Antitumor Activity

Dihydroxyacetophenone derivatives have been explored for their antimicrobial and antitumor effects. A study on these compounds found that brominated derivatives showed significant biological activity.[7][8] Notably, many of the synthesized dihydroxyacetophenone derivatives displayed potent antibacterial activity against the drug-resistant Gram-negative bacterium Pseudomonas aeruginosa.[7]

This suggests a promising avenue for this compound. The introduction of halogens onto its aromatic ring could yield derivatives with potent antimicrobial or antitumor properties. The increased lipophilicity from the ethoxy groups might enhance membrane permeability, potentially improving efficacy compared to hydroxylated analogs.

Acetophenone ScaffoldDerivative TypeKey SAR FindingPredicted Relevance for this compoundReference
DihydroxyacetophenoneBrominated PhenylBromination of the phenyl ring significantly enhances antimicrobial and antitumor activity.Halogenation of the this compound ring is a promising strategy for potent derivatives.[7][8]
2,4-Dihydroxyacetophenonebis-Schiff BaseDerivatives showed potent inhibition of phosphodiesterase (PDE) enzymes, with IC50 values in the low micromolar range.The core scaffold is suitable for creating complex hydrazone derivatives with enzyme inhibitory activity.[9]
3. Antioxidant Activity

The antioxidant potential of acetophenones is often linked to their capacity to scavenge free radicals, a property typically enhanced by the presence of hydroxyl groups. However, derivatives lacking free hydroxyls can still exhibit significant activity. For instance, studies on benzylideneacetophenones (chalcones) found that electron-donating groups, such as methoxy and ethoxy, at the para-position of the acetophenone ring were favorable for antioxidant activity.[6]

This is highly relevant for the this compound scaffold. The 5'-ethoxy group is para to the acetyl linker in a chalcone derivative. This electronic contribution, combined with the overall lipophilicity, may lead to potent antioxidant compounds capable of acting within lipid membranes.

Acetophenone ScaffoldDerivative TypeKey SAR FindingPredicted Relevance for this compoundReference
Substituted AcetophenonesBenzylideneacetophenonePara-alkoxy groups (-OCH3, -OC2H5) on the acetophenone ring (Ring A) enhance antioxidant activity.The 5'-ethoxy group is well-positioned to confer strong antioxidant properties to chalcone derivatives.[6][10]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following section details standardized protocols for the synthesis and evaluation of acetophenone derivatives.

General Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a standard base-catalyzed condensation reaction, a robust and widely used method for synthesizing chalcones from acetophenones.[10]

Rationale: The Claisen-Schmidt condensation is chosen for its simplicity, high yields, and applicability to a wide range of substituted acetophenones and aldehydes. The base (NaOH) deprotonates the α-carbon of the acetophenone, creating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve this compound (1.0 eq) and a selected substituted benzaldehyde (1.0 eq) in rectified spirit or ethanol in a round-bottomed flask equipped with a magnetic stirrer.

  • Initiation of Condensation: While stirring vigorously at room temperature, add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise to the mixture.

  • Reaction Monitoring: Continue stirring for 2-4 hours. The formation of a precipitate or a distinct color change often indicates product formation. The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

  • Work-up: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess NaOH.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water to remove inorganic impurities. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Antioxidant Evaluation: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant potential of synthesized compounds.[1]

Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely accepted method for measuring the ability of a compound to act as a free radical scavenger or hydrogen donor. The stable DPPH radical has a deep violet color, which turns yellow upon reduction by an antioxidant. The change in absorbance is measured spectrophotometrically.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol.

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound (prepared by serial dilution from the stock solution).

    • Add 100 µL of the methanolic DPPH solution to each well.

    • Ascorbic acid or a known antioxidant is used as a positive control. Methanol is used as a blank.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Data Analysis: Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to biological evaluation.

Workflow Start Start: Select this compound & Substituted Aldehyde Synthesis Chemical Synthesis (Claisen-Schmidt Condensation) Start->Synthesis Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification Compound Pure Chalcone Derivative Purification->Compound BioAssay Biological Evaluation (e.g., Anti-inflammatory, Antioxidant Assays) Compound->BioAssay DataAnalysis Data Analysis (Calculate IC50, Compare Activity) BioAssay->DataAnalysis SAR Establish Structure-Activity Relationship (SAR) DataAnalysis->SAR End Identify Lead Compound SAR->End

Caption: A typical workflow for SAR studies of acetophenone derivatives.

Conclusion and Future Directions

While the body of research specifically targeting This compound derivatives remains nascent, a comparative analysis with structurally related analogs provides a strong, evidence-based foundation for guiding future drug discovery efforts. The existing literature on other di- and tri-alkoxyacetophenones strongly suggests that this scaffold is a highly promising starting point for developing novel therapeutic agents.

Key Inferences from this Guide:

  • Anti-inflammatory Potential: Chalcones derived from this scaffold are predicted to be active, with the 2'-ethoxy group fulfilling a key requirement for activity seen in related series.[5]

  • Antimicrobial/Antitumor Strategy: Halogenation of the aromatic ring presents a validated strategy for enhancing potency.[7] The lipophilic nature of the ethoxy groups may offer advantages in cell penetration.

  • Antioxidant Properties: The 5'-ethoxy substituent is electronically well-positioned to confer significant radical scavenging activity to chalcone derivatives.[6]

Future research should focus on the systematic synthesis and screening of this compound derivatives, particularly chalcones and halogenated analogs, to validate these data-driven hypotheses. Such studies will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Product Bioprospecting, 14(1), 28. Available from: [Link]

  • Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. (n.d.). ResearchGate. Available from: [Link]

  • de Oliveira, A. B., et al. (2008). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: quantitative structure-activity relationships. Bioorganic & Medicinal Chemistry, 16(2), 813-822. Available from: [Link]

  • Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Product Bioprospecting, 14(1), 28. Available from: [Link]

  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (n.d.). Future Medicinal Chemistry. Available from: [Link]

  • Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 2,5-Dihydroxyacetophenone, 2TMS derivative. National Center for Biotechnology Information. Available from: [Link]

  • Zbancioc, G., et al. (2014). Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. Medicinal Chemistry, 10(7), 723-733. Available from: [Link]

  • Zbancioc, G., et al. (2014). Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. ResearchGate. Available from: [Link]

  • The Good Scents Company. (n.d.). 2,5-dihydroxyacetophenone. Available from: [Link]

  • Choudhary, A. N., Kumar, A., & Juyal, V. (2015). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 14(3), 172–182. Available from: [Link]

  • Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents. (n.d.). ResearchGate. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2',5'-Diethoxyacetophenone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development and scientific discovery, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2',5'-Diethoxyacetophenone, ensuring laboratory safety, regulatory compliance, and environmental stewardship. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document is built upon the precautionary principle, treating the substance with the caution it deserves.

Hazard Assessment and Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2',5'-DihydroxyacetophenoneAcetophenone
CAS Number 112434-80-7[1]490-78-8[2][3]98-86-2
Molecular Formula C₁₂H₁₆O₃C₈H₈O₃C₈H₈O
Molecular Weight 208.25 g/mol [1]152.15 g/mol [2]120.15 g/mol
Form Not specifiedCrystals[2][3]Colorless to yellow-tinted liquid[4]
Melting Point Not available204-206 °C[2][3]19-20 °C
Boiling Point Not available329.2 °C (estimated)[5]202 °C
Known Hazards Data not availableAcute toxicity (oral), skin irritation, serious eye irritation, may cause respiratory irritation[3]Combustible liquid, harmful if swallowed, causes serious eye irritation[6][7]

Based on the hazard classifications of similar compounds, it is prudent to assume that this compound may be a combustible solid or liquid, potentially causing skin and eye irritation, and may be harmful if swallowed or inhaled. Therefore, it must be handled as a hazardous substance.

Regulatory Framework: Adherence to OSHA and EPA Guidelines

In the United States, the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) are the primary regulatory bodies governing laboratory safety and hazardous waste disposal.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories. Your institution's CHP is the primary document you should consult for specific procedures.

  • EPA's Resource Conservation and Recovery Act (RCRA): The EPA regulates the disposal of hazardous waste under RCRA.[6] It is the responsibility of the waste generator (the laboratory) to properly classify and manage their hazardous waste.

Step-by-Step Disposal Protocol for this compound

The following protocol is a general guideline. Always consult your institution's Environmental Health and Safety (EH&S) department for specific procedures.

Part 1: Waste Identification and Segregation
  • Classification: Due to the lack of specific data, classify all waste containing this compound as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's guidelines. Improper mixing can lead to dangerous chemical reactions.[8] At a minimum, segregate waste into categories such as:

    • Non-halogenated organic solids

    • Non-halogenated organic liquids

    • Aqueous waste

Part 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Part 3: Containerization and Labeling

Proper containment and labeling are crucial for safe storage and disposal.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for your this compound waste.

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container (accumulation start date)

    • The associated hazards (e.g., "Combustible," "Irritant")

Part 4: Accumulation and Storage
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from ignition sources.

  • Accumulation Time: Adhere to your institution's and local regulations regarding the maximum amount of time a waste container can be stored in the laboratory.

Part 5: Final Disposal
  • Request for Pickup: Once the waste container is full or has reached its accumulation time limit, arrange for its disposal through your institution's EH&S department or a licensed hazardous waste contractor.

  • Documentation: Maintain a detailed record of the waste generated and its disposal, as required by your institution and regulatory agencies.[8]

Emergency Procedures for Spills

In the event of a spill of this compound, follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS of Related Compounds: Refer to the SDS for a similar compound like acetophenone for guidance on spill cleanup.[4]

  • Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Begin Disposal of This compound Waste classify Classify as Hazardous Waste start->classify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) classify->ppe segregate Segregate Waste Stream (Do Not Mix) ppe->segregate container Select & Label Approved Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store request Request Pickup by EH&S or Licensed Contractor store->request document Document Waste Disposal request->document end Disposal Complete document->end

Caption: Disposal Decision Workflow for this compound.

Conclusion

The proper disposal of this compound, especially in the absence of a specific Safety Data Sheet, requires a cautious and informed approach. By adhering to the precautionary principle, following the general guidelines for hazardous waste management, and, most importantly, consulting with your institution's safety professionals, you can ensure a safe and compliant laboratory environment.

References

  • The Good Scents Company. (2025). 2,5-dihydroxyacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Diethoxyacetophenone. Retrieved from [Link]

  • Chemsrc. (2025). 2,2-Diethoxyacetophenone. Retrieved from [Link]

  • Sivavec, T. C., & Hesketh, R. P. (1996). Environmental fate of EDTA and DTPA. Environmental Science & Technology, 30(8), 2351-2358. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetophenone. Retrieved from [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Acetophenone. Retrieved from [Link]

  • Loba Chemie. (2022). ACETOPHENONE AR Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.